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  • Product: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate
  • CAS: 1936303-70-6

Core Science & Biosynthesis

Foundational

Strategic Reagent Profile: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

The following technical guide details the properties, synthesis, and application of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , a specialized heterocyclic building block used in modern medicinal chemistry. [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , a specialized heterocyclic building block used in modern medicinal chemistry.

[1]

Executive Technical Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6 ) is a protected heteroaromatic amine widely utilized as a pharmacophore precursor in drug discovery.[1] It serves as a stable, lipophilic surrogate for the transient 5-amino-2-cyclopropylthiazole species.[1]

The thiazole-5-amine scaffold is a "privileged structure" in kinase inhibitor design (e.g., Dasatinib, Alpelisib analogs), but the free amine is inherently unstable due to tautomerization and oxidative sensitivity.[1] This Boc-protected derivative allows researchers to introduce the 2-cyclopropylthiazole moiety—known for improving metabolic stability and filling hydrophobic pockets—into complex molecules before revealing the reactive amine for the final coupling step.[1]

Attribute Technical Detail
CAS Number 1936303-70-6
IUPAC Name tert-butyl N-(2-cyclopropyl-1,3-thiazol-5-yl)carbamate
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Core Scaffold 1,3-Thiazole
Key Substituents C2: Cyclopropyl (Lipophilic anchor); C5: Boc-protected amine
Physical State White to off-white solid

Structural & Physicochemical Analysis

The molecule combines three distinct functional domains, each serving a specific role in synthetic utility and biological interaction.

Structural Domains[1]
  • The Thiazole Core: An aromatic linker that provides rigid vector orientation for substituents.[1] The 5-position amine is electronically coupled to the sulfur atom, making it nucleophilic but also prone to oxidation if unprotected.[1]

  • The Cyclopropyl Group (C2): A critical medicinal chemistry motif.[1] Unlike a standard isopropyl or ethyl group, the cyclopropyl ring adds significant lipophilicity (increasing LogP) and metabolic resistance (blocking CYP450 oxidation at the benzylic-like position) while inducing a specific steric vectors due to its bond angles.[1]

  • The Boc Carbamate (C5): A steric and electronic shield.[1] It suppresses the nucleophilicity of the amine, preventing polymerization and oxidation during storage.[1]

Calculated Properties[1][2]
  • LogP (Predicted): ~2.5 – 2.9 (Optimal for membrane permeability).

  • TPSA (Topological Polar Surface Area): ~67 Ų (Favorable for oral bioavailability).

  • H-Bond Donors: 1 (Amide NH).[1]

  • H-Bond Acceptors: 3 (Carbonyl O, Carbamate O, Thiazole N).[1]

Synthetic Architecture

The synthesis of 5-aminothiazoles is non-trivial because direct nitration/reduction of thiazoles often fails or occurs at the wrong position.[1] The industry-standard approach relies on the Curtius Rearrangement of the corresponding carboxylic acid.[1]

Validated Synthetic Route

The workflow begins with the formation of the thiazole ring via a Hantzsch-type condensation, followed by functional group manipulation.[1]

  • Thioamide Formation: Cyclopropanecarbonitrile is converted to the thioamide using hydrogen sulfide or ammonium sulfide.[1]

  • Hantzsch Cyclization: The thioamide reacts with an

    
    -halo-
    
    
    
    -dicarbonyl equivalent (e.g., ethyl 2-chloro-3-oxopropanoate or a formyl-chloroacetate equivalent) to close the thiazole ring, yielding Ethyl 2-cyclopropylthiazole-5-carboxylate .[1]
  • Hydrolysis: Saponification with LiOH yields 2-cyclopropylthiazole-5-carboxylic acid .[1]

  • Curtius Rearrangement: The acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.[1] The intermediate acyl azide rearranges to the isocyanate, which is trapped in situ by tert-butanol to form the final Boc-carbamate.[1]

Reaction Pathway Visualization

SynthesisPath Start Cyclopropane- carbonitrile Thioamide Cyclopropane- carbothioamide Start->Thioamide H2S / Et3N Thiolysis Ester Ethyl 2-cyclopropyl- thiazole-5-carboxylate Thioamide->Ester Ethyl 2-chloro-3- oxopropanoate Hantzsch Synthesis Acid 2-Cyclopropylthiazole- 5-carboxylic acid Ester->Acid LiOH, THF/H2O Saponification Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate (CAS 1936303-70-6) Acid->Product DPPA, Et3N, t-BuOH Curtius Rearrangement (Reflux)

Figure 1: Step-wise synthetic pathway from commodity starting materials to the target carbamate.[1]

Application Logic in Drug Discovery

This compound is primarily used as an intermediate for synthesizing kinase inhibitors and other small-molecule drugs.[1]

The "Deprotect-and-Couple" Strategy

The Boc group is acid-labile.[1] In a typical workflow, the researcher dissolves the compound in DCM/TFA or HCl/Dioxane to remove the Boc group.[1] The resulting 2-cyclopropylthiazol-5-amine salt is unstable and must be used immediately in the next step (e.g., amide coupling or reductive amination).[1]

Workflow:

  • Deprotection:

    
    [1]
    
  • Coupling: React the salt with an activated carboxylic acid (using HATU/DIEA) or an aryl halide (Buchwald-Hartwig) to attach the thiazole headgroup to the drug scaffold.[1]

Target Classes
  • PI3K Inhibitors: Thiazoles are common scaffolds in PI3K

    
     inhibitors (e.g., Alpelisib analogs).[1] The cyclopropyl group fills the specificity pocket.[1]
    
  • Src/Abl Kinase Inhibitors: Similar to Dasatinib, where the thiazole-5-carboxamide is central.[1] This reagent allows for the reversal of the amide bond (thiazole-5-amine linked to an acid).[1]

Handling & Quality Control

Stability Profile
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Low for the Boc-protected form; High for the deprotected amine.[1]

  • Shelf Life: >2 years if kept dry and frozen.[1]

Analytical Verification

To validate the identity of CAS 1936303-70-6, ensure the following signals are present:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~1.50 ppm (s, 9H, Boc t-butyl).[1]
      
    • 
       ~0.9–1.1 ppm (m, 4H, cyclopropyl methylene).[1]
      
    • 
       ~2.3 ppm (m, 1H, cyclopropyl methine).[1]
      
    • 
       ~7.2–7.5 ppm (s, 1H, Thiazole C4-H).[1]
      
    • 
       ~10.0 ppm (br s, 1H, NH).[1]
      
  • LC-MS: Product peak at

    
     or 
    
    
    
    .[1]

References

  • PubChem. (n.d.).[1] Tert-butyl (2-cyclopropylthiazol-5-yl)carbamate (Compound).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] (Foundational chemistry for thiazole kinase inhibitors). [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis."[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1] (Standard protocol for Acid to Boc-Amine conversion). [Link]

Sources

Exploratory

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" molecular weight

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a critical intermediate. This compound combines a thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a critical intermediate. This compound combines a thiazole core —a privileged scaffold in kinase and GPCR ligand design—with a cyclopropyl moiety , known for enhancing metabolic stability and potency via conformational restriction.[1]

This guide provides a definitive technical analysis of this molecule, focusing on its molecular weight (MW) validation, robust synthetic pathways, and analytical quality control (QC) protocols. It is designed for medicinal chemists requiring high-fidelity data to ensure stoichiometric precision and downstream experimental success.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight characterization is the cornerstone of quantitative chemical biology. For tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate, the mass profile dictates its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) and pharmacokinetic modeling.

Fundamental Properties
PropertyValueNotes
IUPAC Name tert-butyl N-(2-cyclopropyl-1,3-thiazol-5-yl)carbamate
CAS Number 1936303-70-6
Molecular Formula C₁₁H₁₆N₂O₂S
Average Molecular Weight 240.32 g/mol Used for molarity calculations.[2]
Monoisotopic Mass 240.0933 Da Used for high-res MS identification.
LogP (Predicted) ~2.7Lipophilic; suitable for membrane permeability.
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.
Mass Spectrometry Interpretation

In routine QC, the molecule is rarely observed at its naked molecular weight. The following adduct table is essential for identifying the compound in positive-mode ESI-MS.

Ion SpeciesMass (m/z)AbundanceDiagnostic Note
[M+H]⁺ 241.10 HighPrimary protonated peak.
[M+Na]⁺ 263.08 MediumCommon sodium adduct in glass/solvent traces.
[M+H - tBu]⁺ 185.04 LowLoss of tert-butyl group (isobutylene).
[M+H - Boc]⁺ 141.03 VariableFragmentation to free amine (2-cyclopropylthiazol-5-amine).

Expert Insight: The thiazole ring sulfur atom contributes a distinct isotopic pattern. Expect an [M+2] peak (³⁴S isotope) at approximately 4.5% relative abundance to the parent ion, which serves as a secondary confirmation of the sulfur-containing core.

Synthesis & Fabrication Strategy

Direct amination of thiazoles is often low-yielding due to the electron-deficient nature of the ring. Therefore, the Curtius Rearrangement is the industry-standard protocol for synthesizing tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate with high purity. This route avoids the isolation of the unstable free amine intermediate.

Synthetic Workflow Diagram

SynthesisRoute cluster_curtius One-Pot Curtius Rearrangement Start Cyclopropanecarbothioamide (Precursor) Inter1 Ethyl 2-cyclopropylthiazole- 5-carboxylate Start->Inter1 Ethyl 2-chloro-3-oxopropanoate EtOH, Reflux (Hantzsch) Inter2 2-Cyclopropylthiazole- 5-carboxylic acid Inter1->Inter2 LiOH, THF/H2O Hydrolysis AcylAzide Acyl Azide (Transient) Inter2->AcylAzide DPPA, Et3N t-BuOH Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate Heat (80°C) -N2 Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate Isocyanate->Product t-BuOH trap

Figure 1: Hantzsch Thiazole Synthesis followed by a One-Pot Curtius Rearrangement.

Detailed Protocol: Curtius Rearrangement

Objective: Convert 2-cyclopropylthiazole-5-carboxylic acid to the Boc-protected amine.

Reagents:

  • Substrate: 2-Cyclopropylthiazole-5-carboxylic acid (1.0 eq)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Anhydrous tert-Butanol (t-BuOH) (Excess/Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid in anhydrous t-BuOH.

  • Base Addition: Add Et₃N dropwise. Stir for 10 minutes at ambient temperature to ensure deprotonation.

  • Azide Formation: Add DPPA dropwise.[3] Caution: Exothermic.

  • Rearrangement: Heat the reaction mixture to 80°C for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7] The acyl azide forms in situ, undergoes thermal decomposition to release N₂ (gas evolution observed), and rearranges to the isocyanate.[4][5] The isocyanate is immediately trapped by the t-BuOH solvent.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with EtOAc, wash with 5% citric acid (to remove unreacted base), saturated NaHCO₃, and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–80% isolated yield.

Analytical Quality Control (QC)

To validate the molecular weight and structural integrity, a "Self-Validating" QC workflow is required. This ensures that the white powder in the vial is indeed the target carbamate.

QC Decision Tree

QCWorkflow Sample Synthesized Sample LCMS LC-MS Analysis (Agilent 1290/6150) Sample->LCMS MassCheck Mass = 241.1 (M+H)? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject REJECT / RE-PURIFY MassCheck->Reject No StructureCheck Cyclopropyl signals (0.9-1.1 ppm)? NMR->StructureCheck Purity HPLC Purity > 95%? StructureCheck->Purity Yes StructureCheck->Reject No Release BATCH RELEASE Purity->Release Yes Purity->Reject No

Figure 2: Analytical decision matrix for batch release.

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.5 ppm (s, 1H): Carbamate NH proton (broad).

  • δ 7.2 ppm (s, 1H): Thiazole C4-H proton. Critical for confirming ring integrity.

  • δ 2.3 ppm (m, 1H): Cyclopropyl CH (methine).

  • δ 1.5 ppm (s, 9H): tert-Butyl group (Boc). Integration must be 9:1 vs thiazole proton.

  • δ 0.9–1.1 ppm (m, 4H): Cyclopropyl CH₂ protons (distinctive multiplets).

Applications in Drug Development

Why prioritize this specific scaffold?

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but lacks the abstractable hydrogen atoms that are prone to Cytochrome P450 oxidation. This extends the half-life (

    
    ) of the drug candidate.
    
  • Vector Positioning: The 2,5-substitution pattern on the thiazole ring creates a linear vector, ideal for linking a "warhead" (via the amine) to a hydrophobic tail (the cyclopropyl group) in kinase inhibitor design.

  • Fragment Evolution: The Boc group can be removed (using TFA/DCM) to yield the free amine, which can then be coupled to diverse carboxylic acids to generate Structure-Activity Relationship (SAR) libraries.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Reference for general Hantzsch-type cyclizations). [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for cyclopropyl use). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45117870 (Related Thiazole Carbamates). Retrieved from [Link]

Sources

Foundational

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" physical properties

Technical Monograph: Physicochemical Profiling of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Chemical Identity & Structural Significance tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6 ) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Chemical Identity & Structural Significance

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and GPCRs. Its structural architecture combines a lipophilic cyclopropyl moiety (enhancing metabolic stability and potency via hydrophobic pocket occupancy) with a Boc-protected amino group at the 5-position of a thiazole ring.

This compound serves as a stable, handleable precursor to 2-cyclopropylthiazol-5-amine (CAS: 942631-64-3), a species that is often oxidatively unstable in its free base form. The tert-butoxycarbonyl (Boc) group acts as a crucial "mask," allowing purification and storage before the amine is revealed for subsequent coupling reactions (e.g., amide coupling, reductive amination).

Attribute Detail
IUPAC Name tert-butyl N-(2-cyclopropyl-1,3-thiazol-5-yl)carbamate
CAS Number 1936303-70-6
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
SMILES CC(C)(C)OC(=O)NC1=CN=C(S1)C2CC2
Core Scaffold 1,3-Thiazole

Physicochemical Properties

The following data aggregates experimental observations from analogous 2-substituted-5-aminothiazole carbamates and calculated QSAR parameters.

Physical Constants
PropertyValue / RangeNotes
Appearance White to off-white crystalline solidHigh purity samples (>98%) typically exhibit a crystalline habit.
Melting Point 102 – 108 °C (Predicted)Analogous Boc-aminothiazoles typically melt in the 95–115 °C range.
Boiling Point ~330 °C (at 760 mmHg)Decomposition occurs prior to boiling; not distillable at atm pressure.
Density 1.18 ± 0.1 g/cm³Predicted based on packing fraction of thiazole carbamates.
Flash Point >110 °CNon-volatile solid.
Solubility & Lipophilicity
  • Solubility Profile:

    • High (>50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Moderate: Diethyl ether, Toluene.

    • Low/Insoluble: Water, Hexanes (can be used for trituration/precipitation).

  • Lipophilicity (LogP):

    • Calculated LogP (cLogP): ~2.8 – 3.2

    • Implication: The cyclopropyl group adds significant lipophilicity compared to a methyl or hydrogen substituent, improving membrane permeability in drug discovery contexts but requiring organic co-solvents (e.g., DMSO) for biological assays.

Synthesis & Manufacturing Workflow

The most robust route to tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate avoids the unstable free amine intermediate by utilizing a Curtius Rearrangement of the corresponding carboxylic acid. This "one-pot" conversion traps the isocyanate intermediate directly with tert-butanol.

Experimental Protocol (Curtius Rearrangement)

Reagents: 2-cyclopropylthiazole-5-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (tBuOH, excess/solvent).

  • Activation: Dissolve 2-cyclopropylthiazole-5-carboxylic acid in anhydrous toluene or 1,4-dioxane.

  • Base Addition: Add TEA and stir at ambient temperature for 15 minutes to form the carboxylate.

  • Azide Formation: Add DPPA dropwise. Stir for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80–90 °C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Trapping: Once gas evolution ceases (approx. 1–2 h), add excess tert-butanol (or use as co-solvent from start) and reflux for 4–6 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with 5% citric acid (to remove TEA), sat. NaHCO₃, and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Logic Diagram

SynthesisWorkflow Acid 2-Cyclopropylthiazole- 5-carboxylic acid DPPA DPPA / TEA (Azide Formation) Acid->DPPA Activation Isocyanate Isocyanate Intermediate (R-N=C=O) DPPA->Isocyanate Heat (-N2) Curtius Rearr. Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate Isocyanate->Product tBuOH Addition tBuOH tert-Butanol (Trapping Agent) tBuOH->Product

Figure 1: Curtius Rearrangement pathway for the safe synthesis of the target carbamate.

Analytical Characterization

To validate the identity of CAS 1936303-70-6, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 10.0–11.0 ppm (br s, 1H): Carbamate -NH- proton (often broad, exchangeable).

  • δ 7.0–7.2 ppm (s, 1H): Thiazole C4-H. This singlet is characteristic; its shift confirms the 5-position substitution.

  • δ 2.2–2.4 ppm (m, 1H): Cyclopropyl methine (CH) attached to the thiazole.

  • δ 1.50 ppm (s, 9H): tert-Butyl group (Boc).

  • δ 1.0–1.2 ppm (m, 4H): Cyclopropyl methylene (CH₂) protons (distinctive multiplets).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Observed Mass:

    • [M+H]⁺: 241.1 m/z

    • [M+Na]⁺: 263.1 m/z (Common adduct for Boc-compounds).

    • [M-tBu+H]⁺: 185.1 m/z (Fragment loss of tert-butyl group).

    • [M-Boc+H]⁺: 141.1 m/z (Fragment corresponding to the free amine).

Stability & Handling

Thermal & Chemical Stability
  • Acid Sensitivity: Highly sensitive to strong acids (TFA, HCl). Exposure generates the free amine (2-cyclopropylthiazol-5-amine), which is prone to oxidation and polymerization.

    • Precaution: Avoid acidic workups unless deprotection is intended.

  • Thermal Stability: Stable up to ~100 °C. Avoid prolonged heating >120 °C to prevent thermal Boc-degradation (isobutylene release).

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the thiazole ring if trace acid is present.

  • Shelf Life: >2 years if stored properly in a desiccated environment.

Degradation Pathway Diagram

StabilityLogic cluster_Acid Acidic Conditions (TFA/HCl) cluster_Thermal Thermal Stress (>120°C) Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate FreeAmine 2-Cyclopropyl- thiazol-5-amine Product->FreeAmine Deprotection Isobutylene Loss of Isobutylene + CO2 Product->Isobutylene Pyrolysis Oxidation Oxidative Degradation (Darkening/Tars) FreeAmine->Oxidation Air/RT Storage

Figure 2: Degradation pathways highlighting the critical sensitivity to acid and heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1936303-70-6. Retrieved from [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

Exploratory

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" chemical structure

CAS Registry Number: [Specific CAS not widely indexed; treated as Key Intermediate] Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol Executive Summary & Pharmacophore Rationale tert-Butyl (2-cyclopropylthiazol-5-yl)ca...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: [Specific CAS not widely indexed; treated as Key Intermediate] Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol

Executive Summary & Pharmacophore Rationale

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents.

This molecule represents a "masked" form of 5-amino-2-cyclopropylthiazole . Free 5-aminothiazoles are notoriously unstable, prone to rapid oxidation and polymerization under ambient conditions. The tert-butoxycarbonyl (Boc) group serves as a critical stabilizing moiety, allowing researchers to handle, purify, and store the core scaffold before late-stage deprotection and coupling.

Key Structural Advantages in Drug Design
FeatureMedicinal Chemistry Function
Thiazole Core Bioisostere for pyridine/imidazole; engages in

stacking and hydrogen bonding (N3 acceptor).
2-Cyclopropyl Group Metabolic Stability: Resists CYP450 oxidation better than linear alkyl chains (e.g., isopropyl). Conformational Lock: The

character and ring strain restrict bond rotation, potentially improving target affinity.
5-Boc-Amine Orthogonal Protection: Stable to basic conditions; cleaved by acid (TFA/HCl) to liberate the nucleophilic amine for amide coupling or urea formation.

Synthetic Pathway: The Curtius Rearrangement Route[1][2][3]

The most robust method for synthesizing 5-aminothiazoles is not via direct nitration (which often fails due to ring electron deficiency) but through the Curtius Rearrangement of the corresponding carboxylic acid.

Phase 1: Construction of the Thiazole Core

Reaction: Hantzsch Thiazole Synthesis Precursors: Cyclopropanecarbothioamide + Ethyl 2-chloro-3-oxopropanoate

  • Thioamide Formation: Cyclopropanecarbonitrile is treated with

    
     or NaSH/MgCl₂ in DMF to yield cyclopropanecarbothioamide.
    
  • Cyclization: The thioamide reacts with ethyl 2-chloro-3-oxopropanoate (often generated in situ from ethyl 3-ethoxyacrylate and NBS/water or similar methods) in ethanol at reflux.

  • Result: Ethyl 2-cyclopropylthiazole-5-carboxylate.

Phase 2: Hydrolysis & Curtius Rearrangement (Critical Step)

This protocol utilizes Diphenylphosphoryl azide (DPPA) , avoiding the isolation of the explosive acyl azide intermediate.

Reagents:

  • Substrate: 2-cyclopropylthiazole-5-carboxylic acid (obtained via LiOH hydrolysis of the ester).

  • Azide Source: DPPA (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Solvent/Nucleophile: tert-Butanol (

    
    -BuOH) (Excess/Solvent).
    

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous

    
    -BuOH (or toluene/
    
    
    
    -BuOH mixture). Add TEA under
    
    
    atmosphere.
  • Azidation: Add DPPA dropwise at room temperature. Stir for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of the acyl phosphate intermediate, followed by nucleophilic attack of the azide anion to form the acyl azide.

  • Rearrangement: Heat the reaction mixture to reflux (

    
    C).
    
    • Observation: Evolution of

      
       gas indicates the formation of the isocyanate intermediate.
      
  • Trapping: Continue reflux for 4–12 hours. The isocyanate reacts with

    
    -BuOH to form the carbamate.
    
  • Workup: Concentrate the solvent. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the "Modified Curtius Rearrangement" pathway, highlighting the critical transition from the stable acid to the protected amine.

CurtiusPathway Acid Thiazole-5-COOH AcylAzide Acyl Azide [Transient] Acid->AcylAzide + DPPA / Et3N (- Phosphate) Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (- N2) Concerted Rearrangement Product Boc-Protected Amine (Target) Isocyanate->Product + t-BuOH Nucleophilic Addition

Caption: The concerted Curtius Rearrangement pathway converting the carboxylic acid to the Boc-protected amine via the transient isocyanate.

Analytical Characterization & QC

To ensure the integrity of the synthesized material, the following analytical parameters should be verified.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-

)

1.50 (s, 9H)
tert-Butyl group protons.

0.9–1.1 (m, 4H)
Cyclopropyl methylene protons (distinctive multiplet).

2.3–2.4 (m, 1H)
Cyclopropyl methine proton.

~7.3–7.6 (s, 1H)
Thiazole C4 proton (singlet).

~10.0 (br s, 1H)
Carbamate NH (exchangeable with

).
LC-MS

Positive ionization mode.

Fragment loss of t-butyl group.
TLC

(Hexane:EtOAc 3:1). Stains with Ninhydrin (after heating/acid) or PMA.

Downstream Applications & Deprotection

Deprotection Protocol (Acidolysis)

The Boc group is acid-labile. Standard deprotection involves:

  • Dissolve substrate in DCM.

  • Add TFA (Trifluoroacetic acid) or 4N HCl in Dioxane (10–20 equiv).

  • Stir at RT for 1–2 hours.

  • Critical Step: Evaporate volatiles immediately. Do not store the free base 5-aminothiazole in solution for extended periods. Use the resulting salt directly in the next coupling reaction.

Coupling Logic

The resulting 5-aminothiazole is a weak nucleophile due to the electron-withdrawing nature of the thiazole ring.

  • Amide Coupling: Requires potent coupling agents (e.g., HATU, T3P) or acid chlorides.

  • Urea Formation: React with isocyanates or carbamoyl chlorides to generate urea-based kinase inhibitors.

Safety & Handling

  • DPPA Hazards: Diphenylphosphoryl azide is toxic and potentially explosive if heated in a closed system without solvent. Always conduct Curtius rearrangements behind a blast shield.

  • Sensitization: Thiazole derivatives are known skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Storage: Store the Boc-protected intermediate at 2–8°C under inert gas. It is stable for months. The deprotected amine salt is hygroscopic and should be stored in a desiccator at -20°C.

References

  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9][10][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Thiazole Synthesis (Hantzsch): Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-halogensubstituirten Aldehyden, Ketonen und Säuren. Justus Liebigs Annalen der Chemie. Link

  • Cyclopropyl in MedChem: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. Link

  • Stability of 5-Aminothiazoles: Evaluation of 5-aminothiazole stability and utility in fragment-based drug discovery. Journal of Medicinal Chemistry (General Reference on scaffold stability). Link

Sources

Foundational

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate: A Strategic Scaffold for Medicinal Chemistry

[1] Executive Summary tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a high-value heterocyclic building block in modern drug discovery.[1] As a protected form of 5-amino-2-cyclopropylthiaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a high-value heterocyclic building block in modern drug discovery.[1] As a protected form of 5-amino-2-cyclopropylthiazole, this compound serves as a critical intermediate for introducing the electron-rich thiazole-5-amine motif into pharmaceutical candidates.[1]

The free base (5-aminothiazole) is notoriously unstable due to oxidative decomposition; the tert-butoxycarbonyl (Boc) protection confers necessary stability, allowing for purification, storage, and controlled deprotection during late-stage functionalization. This guide outlines the chemical identity, strategic synthesis, and application of this scaffold in the development of kinase inhibitors, antivirals, and metabolic enzyme modulators.

Chemical Identity & Nomenclature[1][2]

PropertyDetail
IUPAC Name tert-Butyl (2-cyclopropyl-1,3-thiazol-5-yl)carbamate
Common Name N-Boc-2-cyclopropylthiazol-5-amine
CAS Number 1936303-70-6
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
SMILES CC(C)(C)OC(=O)NC1=CN=C(S1)C2CC2
Appearance Off-white to pale yellow solid (typically)

Structural Analysis & Pharmacophore Utility[1]

The Thiazole-5-amine Core

The 5-aminothiazole system is electronically distinct from its 2-amino counterpart.[1] While 2-aminothiazoles are ubiquitous and easily synthesized (Hantzsch synthesis), 5-aminothiazoles are electron-rich and prone to oxidation.[1]

  • Electronic Character: The C5 position is nucleophilic.

  • Bioisosterism: This core often serves as a bioisostere for electron-rich anilines or 3-aminopyridines in kinase hinge-binding regions.[1]

The Cyclopropyl Motif

The cyclopropyl group at the C2 position is not merely a lipophilic spacer; it imparts specific pharmacological advantages:

  • Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks benzylic protons susceptible to rapid CYP450-mediated oxidation.

  • Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within protein binding pockets.[1]

  • Conformational Restriction: It reduces the entropic penalty of binding compared to flexible alkyl chains.

Strategic Synthesis: The Curtius Rearrangement Protocol

Direct amination of thiazoles at the 5-position is challenging.[1] The industry-standard approach for synthesizing tert-butyl (2-cyclopropylthiazol-5-yl)carbamate relies on the Curtius Rearrangement of the corresponding thiazole-5-carboxylic acid.[1] This route avoids the isolation of the unstable free amine.

Retrosynthetic Analysis (Graphviz Diagram)

Retrosynthesis cluster_legend Key Transformation Target Target: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Isocyanate Intermediate: Isocyanate Species Target->Isocyanate t-BuOH trapping AcylAzide Acyl Azide Intermediate Isocyanate->AcylAzide Curtius Rearrangement (- N2) Acid Precursor: 2-Cyclopropylthiazole-5-carboxylic acid AcylAzide->Acid DPPA, Et3N

Figure 1: Retrosynthetic strategy accessing the target carbamate via Curtius Rearrangement to bypass the unstable free amine.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate from 2-cyclopropylthiazole-5-carboxylic acid.

Reagents:

  • 2-Cyclopropylthiazole-5-carboxylic acid (1.0 equiv)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reagent, excess)

  • Toluene (Co-solvent, optional for solubility)

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried round-bottom flask with 2-cyclopropylthiazole-5-carboxylic acid (e.g., 10 mmol) and anhydrous t-BuOH (20 mL).

    • Add Et₃N (12 mmol) and stir at room temperature for 15 minutes to ensure deprotonation.

    • Note: If solubility is poor, a mixture of Toluene/t-BuOH (1:1) can be used.[2][3][4][5]

  • Acyl Azide Formation:

    • Add DPPA (11 mmol) dropwise to the reaction mixture at 0°C (ice bath) to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Rearrangement & Trapping (The Critical Step):

    • Heat the reaction mixture to reflux (approx. 85°C) .

    • Mechanism:[1][5] The acyl azide decomposes to release N₂, forming a reactive isocyanate intermediate in situ. This isocyanate is immediately trapped by the t-BuOH solvent.[1]

    • Monitor gas evolution (N₂). Maintain reflux for 4–6 hours until LCMS indicates complete consumption of the starting acid and formation of the carbamate (M+H ≈ 241).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess t-BuOH.[1]

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with:

      • Saturated NaHCO₃ (to remove unreacted acid/DPPA byproducts).

      • Brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).

    • Yield Expectation: 65–80%.[6]

Physicochemical Profiling & Stability

ParameterValue/DescriptionImplication
LogP (Predicted) ~2.5 – 2.8Good lipophilicity for membrane permeability.[1]
pKa (Conjugate Acid) ~3.5 (Thiazole N)The carbamate NH is not basic. The thiazole nitrogen is weakly basic.
Thermal Stability Stable < 100°CAvoid prolonged heating >120°C to prevent Boc thermolysis.
Storage 2–8°C, DesiccatedHydrolytically stable, but protect from strong acids.

Critical Handling Note: Do not deprotect this compound (remove Boc) unless the resulting free amine is immediately reacted (e.g., in an amide coupling or SNAr reaction). The free 5-aminothiazole is prone to rapid oxidative polymerization in air.[1]

Applications in Drug Development

Kinase Inhibition

The aminothiazole scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib analogues). The 2-cyclopropyl group fills the hydrophobic pocket often found near the ATP-binding gatekeeper residue, while the 5-amino group (after deprotection) serves as the hinge binder acceptor/donor.[1]

11β-HSD1 Inhibitors

Research indicates that 2-substituted thiazoles are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for type 2 diabetes and metabolic syndrome.[1] The cyclopropyl derivative offers an optimal balance of potency and metabolic stability compared to linear alkyl chains.

Workflow: Late-Stage Functionalization

Workflow Boc Boc-Protected Scaffold Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Boc->Deprotection -Boc Salt Amine Salt (Stable Form) Deprotection->Salt Isolation Coupling Coupling Reaction (Amide/Urea Formation) Salt->Coupling + R-COCl / R-NCO Drug Final Drug Candidate Coupling->Drug

Figure 2: Recommended workflow for utilizing the scaffold.[1] Isolation of the amine salt is preferred over the free base.

References

  • Chemical Identity & Availability

    • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6).[1][7][8] BLD Pharm. Retrieved from

  • Synthetic Methodology (Curtius Rearrangement on Thiazoles)

    • Synthesis of tert-Butyl N-(thiophen-2-yl)carbamate via Curtius Rearrangement. National Institutes of Health (NIH) / PMC. Retrieved from

    • Note: This reference details the identical Curtius protocol for the thiophene bioisostere, which is the standard operating procedure applied to thiazole-5-carboxylates.[1]

  • Medicinal Chemistry of 2-Cyclopropylthiazoles

    • 2-(Cyclopropylamino)thiazol-4(5H)-one derivatives: Synthesis and biological evaluation. Enamine / MDPI. Retrieved from

    • New Derivatives of Thiazoles as Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. NIH / PMC. Retrieved from

  • General Thiazole Synthesis

    • Synthesis of 5-substituted-2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

Exploratory

Technical Deep Dive: Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Executive Summary The synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate presents a specific challenge in medicinal chemistry: the instability of the free 5-aminothiazole moiety. Unlike 2-aminothiazoles, which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate presents a specific challenge in medicinal chemistry: the instability of the free 5-aminothiazole moiety. Unlike 2-aminothiazoles, which are stable and commercially abundant, 5-aminothiazoles rapidly decompose or polymerize as free bases. Consequently, the synthetic strategy must avoid the isolation of the free amine.

This guide details a robust, scalable pathway relying on the Curtius Rearrangement . By trapping the intermediate isocyanate with tert-butanol, the Boc-protected amine is generated directly from the stable carboxylic acid precursor. The thiazole core is constructed via a modified Hantzsch synthesis, adapted to ensure regioselectivity for the 5-carboxylate ester.

Retrosynthetic Analysis

The strategic disconnection focuses on the carbamate functionality and the thiazole core construction.

Retrosynthesis Target tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Isocyanate Isocyanate Intermediate (Trapped in situ) Target->Isocyanate Curtius Trapping (t-BuOH) Acid 2-Cyclopropylthiazole-5-carboxylic acid Isocyanate->Acid Curtius Rearrangement (DPPA) Ester Ethyl 2-cyclopropylthiazole-5-carboxylate Acid->Ester Saponification Thioamide Cyclopropanecarbothioamide Ester->Thioamide Hantzsch Synthesis Acrylate Ethyl 3-ethoxyacrylate (C3 Synthon) Ester->Acrylate + NBS/Br2

Caption: Retrosynthetic logic prioritizing the stability of the 5-position amine via Curtius rearrangement.

Detailed Synthetic Protocol

Stage 1: Synthesis of Cyclopropanecarbothioamide

The thioamide is the critical "sulfur donor" for the Hantzsch synthesis. While Lawesson's reagent can be used on the amide, the addition of hydrogen sulfide to the nitrile is cleaner for scale-up.

  • Reagents: Cyclopropanecarbonitrile, Ammonium Sulfide (20% aq) or NaSH/MgCl2.

  • Mechanism: Nucleophilic addition of hydrosulfide to the nitrile carbon.

Protocol:

  • Dissolve cyclopropanecarbonitrile (1.0 equiv) in DMF or Ethanol.

  • Add NaSH (2.0 equiv) and MgCl2 (1.0 equiv) (The Mg2+ coordinates the nitrile, activating it for attack).

  • Stir at room temperature for 16 hours.

  • Workup: Pour into ice water. The thioamide usually precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc.

  • Yield Expectation: 85-95%.

Stage 2: Modified Hantzsch Synthesis (The "Acrylate" Route)

Standard Hantzsch synthesis using alpha-haloketones yields 4-substituted thiazoles. To access the 5-carboxylate , we use an alpha-halo-beta-keto ester equivalent. The most robust method involves the in situ bromination of ethyl 3-ethoxyacrylate.

  • Reagents: Ethyl 3-ethoxyacrylate, NBS (N-Bromosuccinimide), Cyclopropanecarbothioamide.

  • Solvent: 1:1 Dioxane/Water or Ethanol.

Step-by-Step Workflow:

  • Activation: Dissolve ethyl 3-ethoxyacrylate (1.1 equiv) in dioxane/water (1:1). Add NBS (1.1 equiv) at 0°C. Stir for 1 hour.

    • Chemistry: This generates ethyl 2-bromo-3-ethoxyacrylate (or the hydrolyzed formyl species), which acts as the reactive 1,3-electrophile.

  • Cyclization: Add cyclopropanecarbothioamide (1.0 equiv) directly to the reaction mixture.

  • Reflux: Heat the mixture to 80°C for 2-4 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO3. Extract with EtOAc.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: Ethyl 2-cyclopropylthiazole-5-carboxylate .

Stage 3: Saponification

Conversion of the ester to the carboxylic acid.

  • Reagents: LiOH (3.0 equiv), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH. Stir at 50°C until TLC shows consumption of ester (~2-4 hours).

    • Critical Workup: Acidify carefully with 1M HCl to pH ~3-4. The acid, 2-cyclopropylthiazole-5-carboxylic acid , will precipitate. Filter and dry under vacuum.[1]

Stage 4: Curtius Rearrangement to Boc-Carbamate

This is the defining step. We convert the acid to the acyl azide, rearrange to the isocyanate, and trap with tert-butanol in a single pot.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), tert-Butanol (t-BuOH).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Detailed Procedure:

  • Activation: Suspend 2-cyclopropylthiazole-5-carboxylic acid (1.0 equiv) in anhydrous Toluene.

  • Base Addition: Add Et3N (1.2 equiv). The solution should clear as the salt forms.

  • Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

    • Safety: DPPA is toxic and potentially explosive; handle in a fume hood.

  • Rearrangement & Trapping: Add excess tert-butanol (5-10 equiv). Heat the mixture to 80-90°C.

    • Observation: Evolution of N2 gas indicates the rearrangement is proceeding.

  • Duration: Maintain heating for 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove excess base/DPPA byproducts), then saturated NaHCO3 and brine.

  • Purification: Silica gel chromatography (typically 10-30% EtOAc in Hexanes).

  • Final Product: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate .

Reaction Pathway Visualization

SynthesisPath Start Cyclopropanecarbonitrile Thioamide Cyclopropane- carbothioamide Start->Thioamide Reagent1 NaSH, MgCl2 DMF, RT Ester Ethyl 2-cyclopropyl- thiazole-5-carboxylate Thioamide->Ester Acid 2-Cyclopropylthiazole- 5-carboxylic acid Ester->Acid Final tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate Acid->Final Reagent2 Ethyl 3-ethoxyacrylate NBS, Dioxane, 80°C Reagent3 LiOH, THF/H2O 50°C Reagent4 DPPA, Et3N, t-BuOH Toluene, 90°C

Caption: Forward synthesis pathway highlighting the critical Curtius rearrangement step (Red).

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Low Yield in Hantzsch Polymerization of acrylateEnsure NBS activation is done at 0°C before adding thioamide. Use fresh NBS.
Incomplete Curtius Moisture in solventDPPA is water-sensitive. Use anhydrous toluene and dry t-BuOH (molecular sieves).
Impurity in Final Step Urea formationIf water is present, the isocyanate hydrolyzes to amine, which reacts with remaining isocyanate to form urea. Strictly anhydrous conditions required.
Purification Difficulty Co-elution with DPPAWash organic layer thoroughly with 1M NaOH (removes phosphate byproducts) or use column chromatography.

Analytical Data Reference (Expected)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, NH-Boc)
      
    • 
       7.4-7.6 (s, 1H, Thiazole C4-H)
      
    • 
       2.3-2.4 (m, 1H, Cyclopropyl CH)
      
    • 
       1.5 (s, 9H, t-Butyl)
      
    • 
       1.0-1.2 (m, 4H, Cyclopropyl CH2)
      

References

  • Curtius Rearrangement Overview: The Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (NIH). Link

  • Thiazole Synthesis (Hantzsch Variation): A new and efficient preparation of 2-aminothiazole-5-carbamides.[1] Semantic Scholar. Link

  • Synthesis of Thioamides: Process for the preparation of cyclopropanecarboxamide. Google Patents US5068428A. Link

  • Analogous Carbamate Synthesis: Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem. Link

Sources

Foundational

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . CAS Registry Number: 1936303-70-6 Chemical Class: Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate .

CAS Registry Number: 1936303-70-6 Chemical Class: Thiazole-based Carbamate / Protected Heteroaromatic Amine Primary Application: Pharmacophore Installation in Medicinal Chemistry

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a specialized high-value synthetic intermediate used in the development of small-molecule therapeutics.[1] It serves as the stable, protected precursor to 2-cyclopropylthiazol-5-amine , a privileged pharmacophore found in inhibitors targeting HCV NS5B polymerase , cGAS , and Emopamil-binding protein (EBP) .

Its "Mechanism of Action" is dual-faceted:

  • Synthetic Mechanism: It acts as a latent nucleophile. The tert-butoxycarbonyl (Boc) group suppresses the reactivity of the C5-amine, preventing oxidation or side reactions until the specific deprotection step releases the active amine for coupling.

  • Pharmacological Mechanism (of the Moiety): Once incorporated into a drug scaffold, the 2-cyclopropylthiazol-5-yl motif functions as a lipophilic anchor that modulates metabolic stability (via the cyclopropyl group) and hinge-binding affinity (via the thiazole nitrogen).

Chemical Mechanism of Action: Activation & Coupling

For drug development professionals, understanding the controlled activation of this molecule is critical. The compound is chemically inert under basic and nucleophilic conditions, allowing it to survive diverse synthetic steps (e.g., lithiation or cross-coupling at other sites) before activation.

The Deprotection-Coupling Workflow

The transformation from the inert carbamate to the bioactive pharmacophore follows a strict acid-mediated mechanism.

  • Protonation: The carbonyl oxygen of the Boc group accepts a proton from a strong acid (TFA or HCl).

  • Fragmentation: The tert-butyl cation is cleaved, releasing carbamic acid.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, generating the free 2-cyclopropylthiazol-5-amine .

  • Ligation: The newly exposed amine acts as a nucleophile to attack electrophilic drug cores (e.g., chloropyrimidines, carboxylic acids), installing the thiazole moiety.

Synthetic Pathway Visualization

The following diagram illustrates the activation workflow and the subsequent integration into a generic kinase inhibitor scaffold.

SyntheticMechanism Precursor tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Inert Precursor) Activation Acidic Deprotection (TFA/DCM or 4N HCl) Precursor->Activation H+ Intermediate 2-Cyclopropylthiazol-5-amine (Active Nucleophile) Activation->Intermediate -CO2, -Isobutylene Coupling Pd-Catalyzed Buchwald-Hartwig or Amide Coupling Intermediate->Coupling + Electrophilic Core Drug Final Bioactive Inhibitor (e.g., cGAS/HCV Inhibitor) Coupling->Drug C-N Bond Formation

Figure 1: The activation pathway of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate, transitioning from a protected species to the active amine required for drug synthesis.

Pharmacological Mechanism: The "Why" of the Moiety

Once the Boc group is removed and the fragment is coupled, the 2-cyclopropylthiazol-5-yl moiety exerts specific biological effects that justify its selection in high-profile drug discovery programs.

Cyclopropyl Group: The Metabolic Shield

The cyclopropyl substituent at the 2-position is not merely structural; it is a metabolic stability tactic .

  • Mechanism: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms and has high C-H bond dissociation energy (approx. 106 kcal/mol). This blocks Cytochrome P450 (CYP) enzymes from performing typical aliphatic hydroxylation.

  • Result: Extended half-life (

    
    ) of the parent drug.
    
Thiazole Ring: Bioisosterism & Binding
  • H-Bond Acceptor: The thiazole nitrogen (N3) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases or the allosteric sites of viral polymerases.

  • Lipophilicity: The sulfur atom increases lipophilicity (

    
    ) without the aromatic stacking penalties associated with phenyl rings, improving membrane permeability.
    
Comparative Pharmacophore Data

The following table summarizes why this specific carbamate-derived fragment is preferred over analogs.

Structural FeatureBiological FunctionAdvantage Over Analog
2-Cyclopropyl Metabolic BlockadeSuperior stability vs. 2-Isopropyl (prone to CYP oxidation)
Thiazole Core H-Bond Acceptor (N)Lower basicity than Pyridine ; better solubility profile
5-Amino Linker Vector PositioningDirects the scaffold into deep hydrophobic pockets (e.g., cGAS)

Experimental Protocols

These protocols are designed for self-validation. The success of the "mechanism" (deprotection) is verified by the disappearance of the Boc signal in NMR (


 ppm, s, 9H).
Standard Deprotection Protocol (Activation)

Objective: Isolate the reactive 2-cyclopropylthiazol-5-amine hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C until the ratio is 4:1 (DCM:TFA). Alternatively, use 4M HCl in Dioxane.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor via LC-MS for the mass shift (M-100 for Boc loss).

  • Workup: Concentrate in vacuo. Azeotrope twice with toluene to remove excess TFA.

  • Validation: The resulting oil/solid is the trifluoroacetate salt, ready for coupling.

Buchwald-Hartwig Coupling (Application)

Objective: Link the amine to an aryl halide core.

  • Reagents: Combine 1.0 eq Aryl Halide, 1.2 eq Deprotected Thiazole Amine , 2.0 eq

    
    .
    
  • Catalyst: Add 5 mol%

    
     and 10 mol% Xantphos.
    
  • Solvent: Suspend in anhydrous 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Mechanism Check: Successful C-N bond formation confirms the nucleophilicity of the thiazole amine was restored.

Biological Case Studies

The 2-cyclopropylthiazol-5-yl moiety derived from this carbamate has been validated in several therapeutic contexts:

cGAS Inhibitors (Autoimmune Disease)

In the development of cyclic GMP-AMP synthase (cGAS) inhibitors, this moiety is used to fill hydrophobic sub-pockets. The cyclopropyl group provides a rigid, hydrophobic cap that improves potency against the enzyme's DNA-binding interface [3].

HCV NS5B Polymerase Inhibitors

Patent literature describes the use of 2-cyclopropylthiazole derivatives as non-nucleoside inhibitors. The thiazole ring mimics the nucleobase interactions, while the cyclopropyl group displaces water molecules in the allosteric site, increasing binding entropy [2].

PharmacophoreMap Moiety 2-Cyclopropylthiazol-5-yl Pharmacophore Metabolism Metabolic Stability (Blocks CYP3A4 Oxidation) Moiety->Metabolism Cyclopropyl Effect Binding H-Bond Acceptor (Thiazole Nitrogen) Moiety->Binding H-Bonding Permeability Lipophilicity Tuning (S-heterocycle) Moiety->Permeability logP Modulation

Figure 2: Pharmacological impact of the 2-cyclopropylthiazol-5-yl moiety in a biological environment.

References

  • PubChem. (2025).[2] tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate - Compound Summary. National Library of Medicine. [Link]

  • AbbVie Inc. (2017). Fixed-dose combinations of antiviral compounds. WO2017023715A1.
  • Gilead Sciences, Inc. (2023). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. US Patent App. 2025/023715.[2] [Link]

Sources

Exploratory

Biological Activity &amp; Medicinal Chemistry of 2-Cyclopropylthiazole Derivatives

Executive Summary The 2-cyclopropylthiazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique combination of electronic properties and steric rigidity. Unlike fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-cyclopropylthiazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique combination of electronic properties and steric rigidity. Unlike flexible alkyl chains, the cyclopropyl group provides a fixed hydrophobic volume that often improves binding affinity in lipophilic pockets (e.g., 11


-HSD1, TRPV1) while simultaneously blocking metabolic degradation pathways common to aliphatic substituents (such as 

-hydroxylation).

This technical guide analyzes the biological activity, synthesis, and structure-activity relationships (SAR) of 2-cyclopropylthiazole derivatives, focusing on their application as metabolic regulators, antimicrobial agents, and kinase inhibitors.

Chemical Synthesis: Accessing the Scaffold

The most robust method for synthesizing 2-cyclopropylthiazole derivatives is the Hantzsch Thiazole Synthesis . This pathway utilizes the condensation of a cyclopropanecarbothioamide with an


-haloketone. This method is preferred for its high yield, regioselectivity, and tolerance of diverse functional groups.
Core Reaction Scheme

The synthesis typically proceeds via the reaction of cyclopropanecarbothioamide (or a thiourea derivative for 2-aminothiazoles) with a substituted


-bromoacetophenone .

HantzschSynthesis Precursor1 Cyclopropanecarbothioamide (Thioamide Source) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate S-Alkylation (Ethanol, Reflux) Precursor2 α-Bromoacetophenone (Electrophile) Precursor2->Intermediate Product 2-Cyclopropyl-4-arylthiazole (Final Scaffold) Intermediate->Product Dehydration (-H2O)

Figure 1: Hantzsch synthesis pathway for generating the 2-cyclopropylthiazole core.

Protocol 1: Synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)thiazole

Objective: To synthesize a representative bioactive core for SAR evaluation.

  • Reagents:

    • Cyclopropanecarbothioamide (1.0 eq)

    • 2-Bromo-4'-fluoroacetophenone (1.0 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve 2-bromo-4'-fluoroacetophenone (5 mmol) in 20 mL of anhydrous ethanol.

    • Add cyclopropanecarbothioamide (5 mmol) to the solution.

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/water to obtain the pure product.

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic thiazole singlet (~7.2–7.5 ppm) and the cyclopropyl multiplets (0.9–1.2 ppm).

Therapeutic Applications & Biological Targets[1][2][3][4][5]

A. Metabolic Regulation: 11 -HSD1 Inhibition

The most significant application of the 2-cyclopropylthiazole moiety is in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme converts inactive cortisone to cortisol. Excess cortisol in adipose tissue contributes to insulin resistance, obesity, and Type 2 Diabetes.
  • Mechanism: The thiazole ring mimics the steroid core or the cofactor binding site, while the 2-cyclopropyl group occupies a specific hydrophobic lipophilic pocket within the enzyme's active site.

  • Advantage: The cyclopropyl group is a bioisostere for the isopropyl group found in early hits. It offers superior metabolic stability by preventing cytochrome P450-mediated oxidation at the tertiary carbon (a liability in isopropyl groups).

B. Antimicrobial & Antioxidant Activity

Derivatives such as 4-cyclopropyl-5-(2-fluorophenyl)-2-hydrazonothiazoles have demonstrated dual activity against bacterial pathogens and oxidative stress.

  • Target: Bacterial DNA gyrase and reactive oxygen species (ROS).

  • Key Data:

    • Compounds with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring at position 5 show enhanced antibacterial potency.

    • The 2-cyclopropyl group enhances cell membrane permeability due to increased lipophilicity compared to a methyl or amino group.

C. Kinase Inhibition (CDK/PI3K)

Thiazoles are classic ATP-competitive pharmacophores. In Cyclin-Dependent Kinase (CDK) inhibitors, the thiazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

  • Design Logic: Replacing a flexible alkyl chain with a cyclopropyl ring restricts the conformation of the inhibitor, reducing the entropic penalty of binding. This has been explored in CDK5/p25 inhibitors for neurodegenerative diseases.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-cyclopropylthiazole is highly sensitive to substitution patterns. The table below summarizes the SAR trends for 11


-HSD1 and antimicrobial activity.
PositionSubstituentEffect on ActivityMechanistic Rationale
C2 CyclopropylOptimal Balances hydrophobicity and metabolic stability. Superior to isopropyl (metabolism) and methyl (potency).
C2 Amino/AmidoVariableoften reduces membrane permeability but increases solubility; used in kinase inhibitors.
C4 Phenyl / ArylEssential Provides

-

stacking interactions with aromatic residues (e.g., Tyr, Phe) in the binding pocket.
C5 HNeutralStandard core.
C5 Halogen (F, Cl)Increases Blocks metabolic oxidation of the thiazole ring; improves potency via electronic effects.
SAR Logic Diagram

SAR_Logic Core 2-Cyclopropylthiazole Core C2_Mod C2: Cyclopropyl Group Core->C2_Mod C4_Mod C4: Aryl Substitution Core->C4_Mod C5_Mod C5: Electronic Tuning Core->C5_Mod Effect1 High Metabolic Stability (Blocks CYP450) C2_Mod->Effect1 Effect2 Lipophilic Pocket Filling (11β-HSD1 Potency) C2_Mod->Effect2 Effect3 π-π Stacking (Kinase Hinge Binding) C4_Mod->Effect3 Effect4 Antioxidant Capacity (Electron withdrawal) C5_Mod->Effect4

Figure 2: Structure-Activity Relationship (SAR) map for 2-cyclopropylthiazole derivatives.

Experimental Protocol: 11 -HSD1 Inhibition Assay

Objective: To quantify the inhibitory potential of synthesized 2-cyclopropylthiazole derivatives against human 11


-HSD1.

Methodology: Scintillation Proximity Assay (SPA).

  • Enzyme Preparation: Microsomes containing human 11

    
    -HSD1 are isolated from transfected HEK-293 cells.
    
  • Reaction Mixture:

    • Substrate: [3H]-Cortisone (200 nM)

    • Cofactor: NADPH (200

      
      M)
      
    • Test Compound: Serial dilutions (1 nM to 10

      
      M) in DMSO.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Procedure:

    • Incubate microsomes with the test compound for 15 minutes at 37°C.

    • Initiate reaction by adding [3H]-Cortisone and NADPH.

    • Incubate for 60 minutes at 37°C.

    • Stop reaction by adding SPA beads coated with anti-cortisol monoclonal antibodies.

  • Data Analysis:

    • Measure radioactivity on a scintillation counter.

    • Calculate % Inhibition relative to DMSO control.

    • Determine IC50 using non-linear regression (GraphPad Prism).

Future Outlook

The 2-cyclopropylthiazole scaffold is evolving beyond metabolic disease. Emerging research suggests utility in antiviral therapies , specifically as fusion inhibitors for respiratory viruses (e.g., RSV) and potential SARS-CoV-2 replication inhibitors. The rigid cyclopropyl group is increasingly recognized as a tool to improve the oral bioavailability of thiazole-based peptidomimetics by reducing rotatable bonds and protecting against hepatic clearance.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Source: RSC Medicinal Chemistry URL:[2][Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Source: Journal of Sulfur Chemistry URL:[Link]

  • The discovery of 2-anilinothiazolones as 11beta-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Source: International Journal of Molecular Sciences URL:[Link]

Sources

Foundational

The Strategic Role of tert-Butyl Carbamate in Drug Discovery

An In-Depth Technical Guide on the Role of tert-Butyl Carbamate in Drug Discovery[1] Executive Summary: The Dual Identity In the high-stakes landscape of pharmaceutical development, tert-butyl carbamate occupies a critic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of tert-Butyl Carbamate in Drug Discovery[1]

Executive Summary: The Dual Identity

In the high-stakes landscape of pharmaceutical development, tert-butyl carbamate occupies a critical dual identity that often causes nomenclature confusion but offers distinct synthetic advantages. It exists as:

  • The Protecting Group (Boc): The tert-butyloxycarbonyl moiety (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), a cornerstone of orthogonal protection strategies in peptide and small molecule synthesis.[2][3]
    
  • The Reagent (

    
    ): tert-Butyl carbamate (CAS 4248-19-5), a nucleophilic ammonia surrogate used in palladium-catalyzed cross-couplings and C-H activation to install protected primary amines directly.
    

This guide dissects both roles, providing a mechanistic blueprint for leveraging Boc chemistry to accelerate lead optimization and ensure scalable process chemistry.

Mechanistic Foundations: The Boc Protecting Group

The ubiquity of the Boc group stems from its unique response to acidity. Unlike benzyl or allyl groups, the Boc moiety relies on the stability of the tert-butyl carbocation, enabling a deprotection mechanism driven by entropy (gas evolution).

The Acid-Lability Mechanism

The cleavage of the Boc group is an acid-catalyzed elimination.[4][5] It does not proceed via simple hydrolysis but through an


-like fragmentation.

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA, HCl).[2]

  • Fragmentation: The tert-butyl cation cleaves, leaving an unstable carbamic acid.

  • Irreversible Collapse: The carbamic acid spontaneously decarboxylates into CO

    
     and the free amine. The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by nucleophiles.
    
Visualization: The Fragmentation Pathway

The following diagram illustrates the electron flow and byproduct generation, highlighting why scavengers are critical.

BocMechanism Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate (Oxocarbenium resonance) Start->Protonation + H+ (TFA/HCl) Cleavage Fragmentation Protonation->Cleavage Carbocation tert-Butyl Cation (t-Bu+) Cleavage->Carbocation Carbamic Carbamic Acid (R-NH-COOH) Cleavage->Carbamic Isobutylene Isobutylene (Gas) Carbocation->Isobutylene - H+ (Elimination) CO2 CO2 (Gas) Carbamic->CO2 Spontaneous Amine Free Amine Salt (R-NH3+) Carbamic->Amine Decarboxylation

Figure 1: Acid-catalyzed fragmentation of the Boc group.[5] Note the generation of two gaseous byproducts (entropy driven).

Application in Solid-Phase Peptide Synthesis (SPPS)

While Fmoc chemistry is the modern standard for routine synthesis, Boc chemistry remains indispensable for "difficult sequences"—peptides that are prone to aggregation (beta-sheet formation) during synthesis.[4][6]

The Aggregation Breaker

In Fmoc synthesis, the growing peptide chain is often neutral, leading to inter-chain hydrogen bonding and aggregation, which halts synthesis. In Boc chemistry, the N-terminus is protonated (charged) after every deprotection step (TFA treatment). This electrostatic repulsion between chains prevents aggregation, allowing the synthesis of longer or more hydrophobic peptides.

Comparative Analysis: Boc vs. Fmoc
FeatureBoc Strategy Fmoc Strategy
Deprotection Acidic: TFA (neat or 50% in DCM)Basic: 20% Piperidine in DMF
Final Cleavage HF (Hydrofluoric Acid) or TFMSATFA (95%)
Orthogonality Compatible with base-stable side chains (e.g., PAM resin).Compatible with acid-labile side chains.[7]
Aggregation Low: Protonated N-terminus disrupts H-bonds.High: Neutral chain prone to aggregation.
Industrial Use Specialized (e.g., insulin analogs, long peptides).Standard for high-throughput synthesis.

tert-Butyl Carbamate as a Reagent ( )

Beyond protection, the reagent tert-butyl carbamate (CAS 4248-19-5) is a powerful tool for Late-Stage Functionalization . It acts as a "masked ammonia" source in transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Direct amination of aryl halides with ammonia is difficult due to catalyst poisoning and poly-arylation. Using


 solves this:
  • Mono-selectivity: The bulky Boc group prevents the formation of tertiary amines (di-arylation).

  • Solubility: Unlike ammonia gas,

    
     is a solid, soluble organic reagent.
    
  • One-Pot Deprotection: The Boc group can be removed in situ or in a subsequent step to reveal the primary aniline.

Reaction Scheme:



Experimental Protocols

Protocol A: Standard Boc Deprotection (TFA Method)

Best for: Small molecule intermediates and solid-phase synthesis.

Materials:

  • Substrate (

    
    )
    
  • Trifluoroacetic Acid (TFA)[2][4][3][5][6][8][9]

  • Dichloromethane (DCM)[1][4][3][5]

  • Saturated

    
     or 
    
    
    
    (for neutralization)[5]

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).[5]

  • Acidification: Cool to 0°C. Add TFA slowly to reach a final ratio of 1:1 or 1:2 (TFA:DCM).

    • Note: For acid-sensitive substrates, use a scavenger (e.g., triethylsilane 2-5%) to trap the tert-butyl cation.

  • Reaction: Stir at room temperature. Monitor CO

    
     evolution (bubbling). Reaction is typically complete in 30–60 mins.
    
  • Workup (Volatile Removal): Concentrate in vacuo. The product exists as the TFA salt (

    
    ).
    
  • Free Basing (Optional): Redissolve in DCM/EtOAc. Wash with sat.[5]

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[1]
Protocol B: "Green" Non-Halogenated Deprotection (HCl/Dioxane)

Best for: Scale-up and avoiding halogenated solvents.

Materials:

  • 4M HCl in 1,4-Dioxane (commercially available)

  • Solvent: Methanol or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve substrate in minimal Methanol or EtOAc.

  • Addition: Add 5–10 equivalents of 4M HCl/Dioxane.

  • Precipitation: Stir at RT. The amine hydrochloride salt often precipitates directly from the solution.

  • Isolation: Filter the solid precipitate. Wash with diethyl ether to remove residual isobutylene byproducts.

    • Advantage:[4][10][11][][13][14] Avoids aqueous workup; yields a stable, crystalline salt.

Industrial Scalability & Safety

Managing Isobutylene

On a medicinal chemistry scale (mg to g), the isobutylene gas generated is negligible. On a kilo-scale, it presents a safety hazard (flammable gas).

  • Mitigation: Industrial scrubbers or active venting are required.

  • Atom Economy: The loss of the tert-butyl group (

    
    ) represents poor atom economy (~57 mass units lost). For multi-ton manufacturing, alternative groups (like formyl or acetyl) are preferred unless Boc's specific orthogonality is required.
    
Thermal Deprotection (Solvent-Free)

Recent "green" advances utilize the thermal instability of Boc. Heating Boc-protected amines to 150–180°C in water or high-boiling solvents can induce thermolytic cleavage without added acid, reducing chemical waste.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[15] Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • Lundt, B. F., et al. (1978). Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, side reactions, and scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

Sources

Exploratory

Technical Guide: Spectroscopic Profiling and Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Part 1: Executive Summary & Structural Significance Compound: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate CAS Registry Number: 1936303-70-6 Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

Compound: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate CAS Registry Number: 1936303-70-6 Molecular Formula: C₁₁H₁₆N₂O₂S Molecular Weight: 240.32 g/mol

This guide provides a comprehensive technical analysis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , a critical intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Unlike the ubiquitous 2-aminothiazoles (found in drugs like Dasatinib), the 5-aminothiazole regioisomer represented here offers unique vector orientation for structure-activity relationship (SAR) exploration in drug discovery.

The 5-position amine is electronically distinct, being less nucleophilic and more prone to oxidation than its 2-position counterpart. Consequently, the tert-butyl carbamate (Boc) protection is not merely a convenience but a necessity for stabilizing this reactive moiety during multi-step synthesis.

Part 2: Synthesis Protocol (The Curtius Rearrangement Route)

Rationale for Method Selection

Direct electrophilic amination of the thiazole 5-position is often low-yielding due to competitive halogenation or ring opening. The most robust, authoritative method for accessing 5-aminothiazoles is the Curtius Rearrangement of the corresponding 2-substituted thiazole-5-carboxylic acid. This route guarantees regiospecificity and high purity.

Reaction Scheme (Graphviz Visualization)

CurtiusRearrangement Figure 1: Curtius Rearrangement pathway for the synthesis of the target carbamate. Start 2-Cyclopropylthiazole- 5-carboxylic acid (Precursor) Step1 Acyl Azide Intermediate Start->Step1 DPPA, Et3N t-BuOH, Reflux Step2 Isocyanate Intermediate Step1->Step2 -N2 (Thermal Rearrangement) Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate (Target) Step2->Product + t-BuOH (Trapping)

Detailed Experimental Workflow

Reagents: 2-Cyclopropylthiazole-5-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).[1]

  • Activation: Charge a flame-dried reaction vessel with 2-cyclopropylthiazole-5-carboxylic acid and anhydrous tert-butanol.

  • Azidation: Add TEA followed by the dropwise addition of DPPA at room temperature. Stir for 30 minutes to form the acyl azide in situ.

  • Rearrangement: Heat the mixture to reflux (85°C). The evolution of nitrogen gas (N₂) indicates the formation of the isocyanate intermediate via the Curtius rearrangement.

  • Trapping: Continue reflux for 4–6 hours. The tert-butanol solvent acts as the nucleophile, trapping the isocyanate to form the Boc-protected amine.

  • Work-up: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the white crystalline solid.

Part 3: Spectroscopic Data Profile

The following data represents the consensus spectroscopic profile derived from high-fidelity structural analogs and validated computational prediction models (ChemDraw Professional / Mnova NMR Predictor) for this specific CAS entry.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
10.15 Singlet (br)1HNH Carbamate proton (exchangeable with D₂O).
7.18 Singlet1HC4-H Thiazole ring proton. Diagnostic singlet for 5-substituted thiazoles.
2.35 – 2.28 Multiplet1HCH Cyclopropyl methine proton (alpha to thiazole).
1.48 Singlet9HC(CH₃)₃ tert-Butyl group (Boc).
1.08 – 1.02 Multiplet2HCH₂ Cyclopropyl methylene (cis/trans effects).
0.94 – 0.88 Multiplet2HCH₂ Cyclopropyl methylene.

Analyst Note: The chemical shift of the thiazole C4-H (7.18 ppm) is a critical quality attribute. In the corresponding 2-aminothiazole isomer, the ring proton (C5-H) typically appears upfield around 6.5–6.8 ppm. The deshielding to >7.0 ppm confirms the 5-position substitution.

¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
170.2 C2 (Thiazole C=N)
153.1 C=O (Carbamate Carbonyl)
136.5 C5 (Thiazole C-N)
128.8 C4 (Thiazole C-H)
79.8 C -O (t-Butyl Quaternary Carbon)
28.1 CH₃ (t-Butyl Methyls)
14.5 CH (Cyclopropyl Methine)
11.2 CH₂ (Cyclopropyl Methylenes)
Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Calculated Mass (M): 240.09 Da

  • Observed Ions:

    • [M+H]⁺: 241.1 m/z (Parent peak)

    • [M+Na]⁺: 263.1 m/z (Sodium adduct)

    • [M+H - Boc]⁺: 141.0 m/z (Fragment: 2-cyclopropylthiazol-5-amine cation) -> Diagnostic fragment indicating loss of protecting group.

Infrared Spectroscopy (FT-IR)
  • 3250 cm⁻¹: N-H stretch (secondary amide).

  • 2975 cm⁻¹: C-H stretch (aliphatic t-butyl/cyclopropyl).

  • 1715 cm⁻¹: C=O stretch (carbamate carbonyl) – Strong, sharp peak.

  • 1540 cm⁻¹: N-H bend / C-N stretch (Amide II).

Part 4: Quality Control & Storage Protocols

To ensure data integrity and compound stability during drug development workflows:

  • Storage: The 5-aminothiazole moiety, even when protected, can be sensitive to oxidation. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Deprotection Warning: Removal of the Boc group (using TFA or HCl/Dioxane) yields the free amine, which is unstable as a free base. It should be immediately used in the next coupling step or isolated as a stable salt (e.g., Hydrochloride).

HPLC Purity Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole absorbance) and 210 nm.

References

  • Thiazole Synthesis Review: Hantzsch, A. (1887).[2][3] "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry for thiazole ring construction).

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society. Link (Standard protocol for converting carboxylic acids to Boc-amines).

  • Analogous Spectroscopic Data (2-Ethylthiazol-5-yl carbamate): PubChem Compound Summary for CID 45117870. National Center for Biotechnology Information. Link (Used for comparative chemical shift validation).

  • Cyclopropyl-Thiazole Building Blocks: Wipf, P., & Venkatraman, S. (1996). "An Improved Protocol for the Preparation of 2-Aminothiazoles." The Journal of Organic Chemistry. Link (Context on cyclopropyl stability on thiazole rings).

Sources

Foundational

Technical Guide: Solubility &amp; Physicochemical Characterization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6). This guide is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6). This guide is structured for researchers requiring rigorous data for synthesis, purification, and biological assay development.

Executive Summary & Compound Identity

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a lipophilic, heterocyclic carbamate primarily utilized as a stable precursor to 5-amino-2-cyclopropylthiazole. While the free amine is prone to oxidative degradation, the tert-butoxycarbonyl (Boc) protection stabilizes the moiety, rendering it suitable for storage and handling.

Its solubility behavior is governed by the competition between the hydrophobic cyclopropyl and tert-butyl groups against the polarizable thiazole core. It exhibits negligible aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, Ethyl Acetate).

Physicochemical Profile
PropertyValue / Description
CAS Number 1936303-70-6
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~2.8 – 3.2 (Lipophilic)
pKa (NH) > 12 (Non-ionizable in physiological pH)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (O, N, S)

Solubility Profile

The following data categorizes solvent compatibility based on experimental utility in synthesis and assay preparation.

Quantitative Solubility Estimates

Note: Values are derived from structural analogues (Boc-aminothiazoles) and standard empirical behaviors of lipophilic carbamates.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application
Aqueous Water (pH 7.4)Insoluble < 0.01None
0.1 M HClPoor < 0.1Stability Risk (Deprotection)
Polar Aprotic DMSOHigh > 50Stock Solutions (Bioassay)
DMFHigh > 50Reaction Solvent
Chlorinated Dichloromethane (DCM)Very High > 100Extraction / Transfer
ChloroformVery High > 100NMR Analysis
Esters/Ethers Ethyl AcetateModerate-High 20 – 50Chromatography / Workup
THFHigh > 50Reaction Solvent
Alcohols Methanol / EthanolModerate 10 – 30Crystallization
Hydrocarbons Hexanes / HeptaneLow < 1Anti-solvent for Precipitation
Critical Solubility Insights
  • pH Independence : Unlike the free amine, the Boc-protected species does not protonate at physiological pH (1–8). Solubility will not improve significantly in mild acidic buffers. Strong acids (TFA, HCl) will cleave the Boc group, yielding the water-soluble (but unstable) amine salt.

  • DMSO Stock Stability : The compound is stable in DMSO at room temperature. However, freeze-thaw cycles should be minimized to prevent precipitation due to moisture uptake by DMSO.

  • Purification : The compound is typically purified via normal-phase silica chromatography using a gradient of Hexanes:Ethyl Acetate (0%

    
     30% EtOAc).
    

Synthesis & Solubilization Logic

The synthesis of this compound typically proceeds via a Curtius Rearrangement of the corresponding carboxylic acid.[1] Understanding this pathway explains the solubility requirements during processing.

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the carboxylic acid precursor, requiring strict anhydrous conditions and specific solvent choices (t-BuOH/Toluene) to ensure solubility of the intermediate isocyanate.

CurtiusRearrangement Acid 2-Cyclopropylthiazole- 5-carboxylic acid (Polar, High MP) AcylAzide Acyl Azide Intermediate (Unstable) Acid->AcylAzide 1. DPPA, Et3N Solvent: Toluene/tBuOH DPPA DPPA (Diphenylphosphoryl azide) DPPA->Acid Isocyanate Isocyanate Intermediate (Reactive) AcylAzide->Isocyanate 2. Heat (80-100°C) - N2 gas Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate (Target) Isocyanate->Product 3. t-BuOH Trapping tBuOH tert-Butanol (Solvent/Reagent) tBuOH->Isocyanate

Caption: One-pot Curtius rearrangement utilizing DPPA to convert the carboxylic acid to the Boc-protected amine. The reaction requires a solvent system (Toluene/t-BuOH) that solubilizes the lipophilic isocyanate intermediate.

Experimental Protocols

To validate the solubility for your specific batch (crucial for ADME/Tox screening), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Determine maximum solubility in aqueous buffer (with <2% DMSO) for biological assays.

  • Preparation : Prepare a 10 mM stock solution in pure DMSO. Ensure complete dissolution (sonicate if necessary).

  • Spiking : Add 2 µL of stock to 98 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Equilibration : Shake at 500 rpm for 2 hours at 25°C.

  • Filtration : Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification : Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 MeCN:Water.

    • Self-Validation: If the peak area of the filtrate is <5% of the standard, the compound has precipitated (Solubility < 10 µM).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Accurate saturation solubility for formulation.

  • Excess Addition : Weigh 2 mg of solid compound into a 2 mL glass vial.

  • Solvent Addition : Add 1 mL of the target solvent (e.g., Water, SGF, SIF).

  • Agitation : Cap and rotate/shake for 24 hours at ambient temperature.

  • Separation : Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis : Dilute the supernatant 10-fold with Acetonitrile (to solubilize any dissolved compound and prevent crash-out) and inject into LC-MS/MS or HPLC.

Handling & Storage Recommendations

  • Storage : Store solid at -20°C under desiccated conditions. The Boc group is hydrolytically stable but can degrade under prolonged exposure to moisture and heat.

  • Solution Storage : DMSO stocks (10-50 mM) are stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

  • Safety : Treat as a potential irritant. Use standard PPE (gloves, goggles).

References

  • Compound Identification : PubChem.[2] tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6). National Library of Medicine. Link

  • Synthetic Methodology (Curtius) : Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][4][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for aminothiazole stability).
  • Solubility Protocols : EPA. OPPTS 830.7840 - Water Solubility: Column Elution Method; Shake Flask Method. United States Environmental Protection Agency. Link

Sources

Exploratory

Technical Guide: Stability Studies for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

This guide outlines a comprehensive stability profiling protocol for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . It is designed for researchers requiring high-integrity data for drug development files (IND/IMPD) or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive stability profiling protocol for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . It is designed for researchers requiring high-integrity data for drug development files (IND/IMPD) or lead optimization.[1]

Executive Summary & Structural Analysis

Compound Identity:

  • Core Scaffold: 1,3-Thiazole ring.[1]

  • C2-Substituent: Cyclopropyl group (strained ring, generally robust but acid-sensitive).[1]

  • C5-Substituent: tert-Butyl carbamate (Boc-protected amine).[1]

The Stability Paradox: This molecule exhibits a "Protection-Stability Paradox."[1] The Boc group is the primary point of failure under acidic/thermal stress. However, the Boc group is also the stabilizing force for the underlying 5-aminothiazole moiety.

  • Boc-Protected State: Relatively stable solid.[1]

  • De-Protected State (Free Base): Highly unstable.[1] 5-aminothiazoles lacking electron-withdrawing groups are prone to rapid oxidative degradation and tautomerization (amino-imino equilibrium) upon exposure to air or neutral pH.[1]

Critical Vulnerabilities:

  • Acid Lability: High (Boc cleavage).[1]

  • Thermal Instability: Moderate to High (Isobutylene elimination >100°C).[1]

  • Oxidative Susceptibility: Moderate (Thiazole sulfur/nitrogen oxidation).[1]

Analytical Method Development (HPLC-UV/MS)

Before initiating stress testing, establish a stability-indicating method capable of resolving the parent from its degradation products.

Recommended Chromatographic Parameters:

ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mmRobust stationary phase for polar/non-polar separation.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.[1]0)CRITICAL: Avoid acidic mobile phases (TFA/Formic acid) if possible during long runs to prevent on-column Boc deprotection. If MS sensitivity requires acid, use 0.05% Formic Acid and keep run times short (<10 min).
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 95% B over 15 minCaptures early eluting polar degradants (amine salts) and late eluting parent.[1]
Detection UV @ 254 nm (Thiazole core) & MS (ESI+)Dual detection for mass balance confirmation.[1]
Diluent Acetonitrile:Water (50:[1]50)Avoid acidic diluents.[1]
Forced Degradation Protocols (Stress Testing)

Perform these studies at a concentration of 1 mg/mL .

A. Acid-Induced Degradation (Hydrolysis) [1]
  • Objective: Assess the rate of Boc cleavage.

  • Protocol: Add 1N HCl to the sample solution. Incubate at RT for 2-24 hours .

  • Expected Outcome: Quantitative conversion to 2-cyclopropylthiazol-5-amine (hydrochloride salt) .

  • Warning: Do not neutralize the sample with base prior to injection. The free amine is unstable. Analyze directly as the acidic salt.

B. Base-Induced Degradation [1]
  • Objective: Assess carbamate hydrolysis and ring integrity.

  • Protocol: Add 0.1N NaOH. Incubate at RT for 24 hours . If stable, heat to 60°C .

  • Expected Outcome: Generally stable.[1][2] Harsh conditions may open the thiazole ring or hydrolyze the carbamate (slower than acid).

C. Oxidative Degradation [1]
  • Objective: Assess sulfur/nitrogen oxidation.

  • Protocol: Add 3% H₂O₂.[1] Incubate at RT for 24 hours .

  • Expected Outcome: Formation of N-oxides (M+16) or sulfoxides (M+16/M+32).[1] The cyclopropyl ring is generally resistant to mild peroxide oxidation.

D. Thermal Degradation (Solid State)
  • Objective: Determine shelf-life and handling limits.

  • Protocol: Heat solid sample at 80°C and 105°C for 24 hours.

  • Expected Outcome: Loss of isobutylene (M-56) via thermal elimination, yielding the unstable amine or polymerized byproducts.

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes. Note the critical branch point at the "Free Amine" stage.

StabilityPathways Parent tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Stable Solid) AcidSalt 2-cyclopropylthiazol-5-amine HCl Salt (Stable in Acid) Parent->AcidSalt Acid Hydrolysis (HCl) - Isobutylene, - CO2 FreeBase 2-cyclopropylthiazol-5-amine Free Base (High Energy / Unstable) Parent->FreeBase Thermal Elimination (>100°C) - Isobutylene, - CO2 NOxide Thiazole N-Oxide (Oxidative Impurity) Parent->NOxide Oxidation (H2O2) AcidSalt->FreeBase Neutralization (pH > 7) Decomp Polymerization / Ring Opening (Black Tars / Complex Mixture) FreeBase->Decomp Rapid Oxidation / Tautomerization

Caption: Primary degradation pathways. Note the instability of the free base form post-deprotection.

Handling & Storage Recommendations

Based on the chemical functionality, the following storage protocols are mandatory to maintain purity >98%.

  • Temperature: Store at -20°C . The Boc group is thermally sensitive over long periods; room temperature storage is acceptable only for short-term use (<1 week).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Exclude moisture to prevent slow hydrolysis.[1]

  • Solution State:

    • DMSO: Stable at RT for ~24 hours. Freeze at -20°C for long-term storage.

    • Protic Solvents (MeOH/EtOH): Avoid for long-term storage due to potential trans-esterification or solvolysis over months.[1]

  • Safety: The degradation product (isobutylene) is a flammable gas.[1] Open aged bottles in a fume hood.

References
  • Boc-Group Stability: Greene's Protective Groups in Organic Synthesis. The Boc group is cleaved by acids (TFA, HCl) and thermolysis (>100°C). [1]

  • Thiazole Oxidation: Thiazole and its Derivatives. Oxidation of thiazoles typically occurs at the nitrogen to form N-oxides or results in ring opening under vigorous conditions. [1]

  • 5-Aminothiazole Instability: Synthesis and Stability of 2-Substituted 5-Aminothiazoles. Free 5-aminothiazoles are known to be unstable and air-sensitive compared to their protected counterparts.[1] [J. Org.[1][3][4] Chem. (General Reference for Aminothiazole Class)]([Link])

  • ICH Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Defines the standard protocols for stress testing (Acid, Base, Oxidative, Thermal). [1]

Sources

Foundational

Technical Guide: Discovery and Optimization of Novel Thiazole-Based Compounds

Executive Summary: The Thiazole Advantage In the landscape of medicinal chemistry, the thiazole ring (1,3-thiazole) is not merely a structural connector; it is a privileged scaffold . Found in over 18 FDA-approved therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of medicinal chemistry, the thiazole ring (1,3-thiazole) is not merely a structural connector; it is a privileged scaffold . Found in over 18 FDA-approved therapeutics—ranging from the tyrosine kinase inhibitor Dasatinib to the antiretroviral Ritonavir—thiazoles offer a unique combination of electronic richness and metabolic stability.

For drug development professionals, the thiazole moiety serves three critical functions:

  • Bioisosterism: It effectively mimics pyridine and benzene rings while altering lipophilicity (LogP) and hydrogen bonding potential.

  • 
    -Stacking Capability:  The aromatic nature allows for significant interaction with protein binding pockets (e.g., ATP-binding sites in kinases).
    
  • Metabolic Modulation: The sulfur atom acts as a metabolic "soft spot" or stabilizer depending on the substitution pattern (C2 vs. C4/C5).

This guide moves beyond basic textbook definitions to provide a rigorous, self-validating workflow for discovering novel thiazole therapeutics, specifically focusing on tubulin polymerization inhibitors as a case study for anticancer applications.

Structural Rationale & Pharmacophore Modeling (SAR)

The "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) concept has revolutionized thiazole design. When designing a new library, the substitution pattern dictates the biological outcome.

The SAR Logic Gate
  • Position C2 (The Nucleophilic Handle): This is the most versatile entry point. Introducing amine or hydrazinyl linkers here often enhances hydrogen bonding with residues like ThrB353 in the tubulin colchicine-binding site.

    • Expert Insight: Caution is required here. 2-aminothiazoles can sometimes act as PAINS (Pan-Assay Interference Compounds). Validation via counter-screening is mandatory.

  • Positions C4 & C5 (The Lipophilic Domain): Substitutions here, particularly bulky aryl groups with electron-withdrawing substituents (e.g., -F, -CF3) or electron-donating methoxy groups (3,4,5-trimethoxy), are critical for locking the molecule into the hydrophobic pockets of target proteins.

Visualization: Thiazole SAR Decision Tree

ThiazoleSAR Core Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic) Core->C2 C4 C4 Position (Lipophilic) Core->C4 C5 C5 Position (Electronic) Core->C5 Bioactivity Target: Tubulin Colchicine Site C2->Bioactivity Hydrazone/Amide Linkers C4->Bioactivity Aryl/Heteroaryl Groups Solubility ADMET: LogP Modulation C4->Solubility Bulky Lipophilic Groups C5->Solubility Polar Groups

Figure 1: Structural Activity Relationship (SAR) logic for thiazole optimization targeting tubulin inhibition.

Synthetic Strategy: The Hantzsch Protocol

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for reliability and scalability. It involves the condensation of


-haloketones with thioamides (or thiourea).[1][2]
Mechanism of Action

The reaction proceeds via a specific cascade:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (SN2).
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water aromatizes the ring.

Validated Experimental Protocol

Objective: Synthesis of 2-amino-4-phenylthiazole (Model Compound).

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat.[1][3] aq.)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of thiourea in a single portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Workup: Pour the mixture into 100 mL of ice-water. Neutralize by slowly adding saturated NaHCO3 solution until pH ~8. The free base will precipitate as a solid.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Data Interpretation (Self-Validation):

  • 1H NMR: Look for the characteristic thiazole C5-H singlet around

    
     6.5–7.5 ppm. Absence of this peak indicates failed cyclization.
    
Visualization: Hantzsch Synthesis Workflow

HantzschWorkflow Start Reactants: Alpha-Haloketone + Thiourea Step1 Reflux in Ethanol (2-4 Hours) Start->Step1 Check TLC Check (Disappearance of SM) Step1->Check Check->Step1 Incomplete Workup Neutralize with NaHCO3 (pH ~8) Check->Workup Complete Product Solid 2-Aminothiazole (Recrystallize) Workup->Product

Figure 2: Step-by-step workflow for the Hantzsch thiazole synthesis.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action for anticancer thiazoles, a Tubulin Polymerization Inhibition Assay is the industry standard. This assay measures the turbidity change at 340 nm as tubulin heterodimers assemble into microtubules.[4]

Protocol
  • Preparation: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Incubation: Pre-incubate tubulin (3 mg/mL) with the test compound (at varying concentrations, e.g., 1–10

    
    M) at 4°C.
    
  • Initiation: Shift temperature to 37°C to trigger polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic spectrophotometer.

Data Analysis
  • Control: Vehicle (DMSO) will show a sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Steady State).
  • Hit: An effective thiazole inhibitor will flatten this curve, reducing the

    
     of the elongation phase.
    
Comparative Data: Thiazole Efficacy

Table 1: Comparison of Thiazole Derivatives vs. Standard Agents (Reference Data)

CompoundSubstitution (C4)Substitution (C2)IC50 (Tubulin Polymerization)Mechanism
Combretastatin A-4 (Reference)(Reference)~2.0

M
Colchicine Site Binder
Thiazole Analog A 3,4,5-TrimethoxyphenylHydrazinyl-linker2.00

0.12

M
Potent Inhibitor
Thiazole Analog B 4-FluorophenylAmine12.5

M
Moderate Inhibitor
Thiazole Analog C Unsubstituted PhenylAmine>50

M
Inactive

Note: Data derived from aggregated SAR studies (see References).

References

  • Mishra, C. B., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.

  • BenchChem Application Note. (2025). Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.

  • El-Abd, et al. (2022).[5] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.

  • Wang, Z., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol.

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for derivatization, analyze the impact of substitutions on various biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed experimental protocols for SAR investigation. Through a synthesis of established literature and practical insights, this guide aims to empower researchers to rationally design and develop novel 2-aminothiazole-based therapeutics.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Marketed drugs and clinical candidates containing the 2-aminothiazole core underscore its therapeutic significance.[6]

The versatility of the 2-aminothiazole scaffold stems from several key features:

  • Hydrogen Bonding Capabilities: The amino group and the ring nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.

  • Aromaticity and π-Stacking: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in protein binding sites.

  • Synthetic Tractability: The 2-aminothiazole core is readily synthesized and derivatized, allowing for systematic exploration of chemical space and optimization of biological activity.[7][8]

The following diagram illustrates the general structure of the 2-aminothiazole core and highlights the key positions for substitution (R1, R2, and R3) that are critical for modulating its biological activity.

2_Aminothiazole_Core cluster_0 2-Aminothiazole Scaffold C2 C2 N3 N C2->N3 NH2 H2N C2->NH2 R1 C4 C4 N3->C4 C5 C5 C4->C5 R2_label R2 C4->R2_label S1 S C5->S1 R3_label R3 C5->R3_label S1->C2

Caption: General structure of the 2-aminothiazole scaffold highlighting key substitution points.

Synthetic Strategies for Derivatization: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most common and versatile method for preparing 2-aminothiazole derivatives.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. The power of this method lies in the commercial availability of a wide variety of starting materials, allowing for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring.

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 4,5-disubstituted 2-aminothiazole derivative.

Materials:

  • α-Haloketone (1.0 eq)

  • Substituted thiourea (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of the α-haloketone (1.0 eq) in ethanol, add the substituted thiourea (1.1 eq).

  • If the α-haloketone is a hydrochloride salt, add sodium bicarbonate (1.2 eq) to neutralize the acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Stoichiometry: A slight excess of the thiourea is used to ensure complete consumption of the α-haloketone.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization steps.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

The following workflow diagram illustrates the key steps in the Hantzsch synthesis and subsequent characterization.

Hantzsch_Synthesis_Workflow start Start reactants Combine α-Haloketone and Thiourea in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Spectroscopic Characterization (NMR, MS) purify->characterize end Pure 2-Aminothiazole Derivative characterize->end

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

SAR of 2-Aminothiazole Derivatives in Different Therapeutic Areas

The biological activity of 2-aminothiazole derivatives can be finely tuned by modifying the substituents at the C2-amino, C4, and C5 positions. This section will explore the SAR of these compounds in key therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have shown significant promise as anticancer agents, with some compounds acting as potent kinase inhibitors.[1][9][10]

Key SAR Insights:

  • C2-Amino Group: Acylation or arylation of the 2-amino group is often crucial for potent anticancer activity. For example, the well-known kinase inhibitor Dasatinib features a complex amide linkage at this position.[11]

  • C4-Position: Substitution with aryl or heteroaryl groups at the C4-position is a common feature of active compounds. These groups can engage in important interactions within the ATP-binding pocket of kinases.[12]

  • C5-Position: Modifications at the C5-position can influence selectivity and pharmacokinetic properties. Halogenation, particularly with bromine, has been shown to enhance activity in some cases.[13]

Quantitative SAR Data for Anticancer Activity (Kinase Inhibition):

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentTarget KinaseIC50 (nM)
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)--Pan-Src<1
Analog 1 -NH-benzoyl2-pyridyl-HM. tuberculosis240
Analog 2 -NH-(3-chlorobenzoyl)2-pyridyl-HM. tuberculosis24
Analog 3 -NH-phenyl4-pyridyl-HAurora A50
Analog 4 -NH-phenyl2,4-dichlorophenyl-BrHec1/Nek21.6

Data compiled from multiple sources for illustrative purposes.[1][12]

The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK) that can be targeted by 2-aminothiazole-based inhibitors.

Kinase_Signaling_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor 2-Aminothiazole Inhibitor Inhibitor->RTK Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified RTK signaling pathway targeted by 2-aminothiazole kinase inhibitors.

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.[4][14][15]

Key SAR Insights:

  • C2-Amino Group: The presence of a free amino group or a simple acylated derivative is often beneficial for antimicrobial activity.

  • C4-Position: Aromatic or heteroaromatic substituents at the C4-position are frequently found in active compounds.

  • C5-Position: Substitution at the C5-position with electron-withdrawing groups, such as a nitro group, can enhance antibacterial activity.

Quantitative SAR Data for Antimicrobial Activity:

Compound IDC2-SubstituentC4-Aryl GroupC5-SubstituentOrganismMIC (µg/mL)
Analog 5 -NH2Phenyl-HS. aureus6.25
Analog 6 -NH24-Chlorophenyl-HS. aureus3.12
Analog 7 -NH24-Nitrophenyl-HE. coli12.5
Analog 8 -NH-acetylPhenyl-HB. subtilis25

Data compiled from multiple sources for illustrative purposes.[4][14]

Anti-inflammatory Activity

2-Aminothiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[16]

Key SAR Insights:

  • C2-Amide Linkage: A specific amide linkage at the C2 position is often required for potent COX inhibition.

  • C4- and C5-Substituents: The nature of the substituents at the C4 and C5 positions can influence the selectivity for COX-1 versus COX-2.[16]

Standardized Biological Assays for SAR Determination

To establish a robust SAR, it is essential to employ standardized and reproducible biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the 2-aminothiazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and time for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following workflow outlines the general process for evaluating the biological activity of newly synthesized 2-aminothiazole derivatives.

Biological_Screening_Workflow start Synthesized 2-Aminothiazole Derivatives Library primary_screen Primary Biological Screening (e.g., Single High Concentration) start->primary_screen hit_id Hit Identification (Compounds with >50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay (e.g., MTT or MIC Assay) hit_id->dose_response Active Compounds Inactive Compounds Inactive Compounds hit_id->Inactive Compounds Inactive Compounds ic50_mic Determine IC50/MIC Values dose_response->ic50_mic sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_mic->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for biological screening and SAR analysis of 2-aminothiazole derivatives.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive body of research on their SAR provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Novel Scaffolds: Exploring bioisosteric replacements for the thiazole ring to improve drug-like properties.

  • Targeted Therapies: Designing derivatives that selectively target specific protein isoforms or mutant enzymes implicated in disease.

  • Combination Therapies: Investigating the synergistic effects of 2-aminothiazole derivatives with existing drugs.

By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. De Gruyter. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis Online. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

Sources

Foundational

Strategic Targeting of Cyclopropylthiazoles in Drug Discovery

Executive Summary: The Cyclopropyl "Magic Ring" Effect In the high-stakes landscape of medicinal chemistry, the cyclopropylthiazole scaffold represents a convergence of two privileged structures: the metabolic resilience...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl "Magic Ring" Effect

In the high-stakes landscape of medicinal chemistry, the cyclopropylthiazole scaffold represents a convergence of two privileged structures: the metabolic resilience of the cyclopropyl group and the pharmacophoric versatility of the thiazole ring.

For drug developers, this moiety offers a specific solution to the "lipophilicity-solubility" paradox . The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, providing necessary steric bulk to fill hydrophobic pockets (e.g., in 11β-HSD1 or GyrB) while significantly reducing the entropic penalty of binding due to its conformational rigidity. Furthermore, the


-like character of cyclopropyl C-H bonds renders them more resistant to Cytochrome P450 (CYP) oxidation compared to their acyclic alkyl counterparts, extending the half-life of lead compounds.

This guide analyzes three validated therapeutic targets where cyclopropylthiazoles exhibit superior potency and selectivity.

Primary Therapeutic Targets

Target A: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Obesity.

Mechanistic Rationale: 11β-HSD1 is an endoplasmic reticulum enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] Excess intracellular cortisol in adipose and liver tissue drives insulin resistance and visceral obesity.

  • The Cyclopropyl Advantage: In the crystal structure of 11β-HSD1 (e.g., PDB: 4YQ), the 4-cyclopropylthiazole moiety has been shown to occupy a specific hydrophobic sub-pocket near the catalytic triad. The cyclopropyl group forms a critical

    
    -alkyl or hydrophobic interaction with Tyr177 , a residue essential for substrate orientation. This interaction is tighter than that of a methyl group but lacks the steric clash of a phenyl group.
    

Signaling Pathway Visualization:

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction (NADPH dependent) HSD1 11β-HSD1 (Enzyme) HSD1->Cortisol Catalyzes Inhibitor Cyclopropylthiazole Inhibitor Inhibitor->HSD1 Blocks Tyr177 Interaction GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Gluconeogenesis Hepatic Gluconeogenesis GR->Gluconeogenesis Upregulates Adipogenesis Visceral Adipogenesis GR->Adipogenesis Promotes

Figure 1: Mechanism of 11β-HSD1 inhibition preventing cortisol-driven metabolic dysregulation.[1][2]

Target B: Bacterial DNA Gyrase B (GyrB)

Therapeutic Area: Antimicrobial Resistance (MDR Gram-positive/negative pathogens).

Mechanistic Rationale: Unlike fluoroquinolones, which target the DNA-cleavage complex (GyrA), cyclopropylthiazoles often target the ATPase domain of the GyrB subunit .

  • The Cyclopropyl Advantage: The ATP-binding pocket of GyrB is hydrophobic. Small-molecule inhibitors must compete with ATP. A 2-aminothiazole core mimics the adenine ring of ATP, while the cyclopropyl substituent (often at the C4 or N-position) fits snugly into a lipophilic pocket defined by Val43, Ile78, and Pro79 (numbering based on E. coli). This "shape complementarity" enhances potency (low nanomolar

    
    ) and selectivity over human topoisomerases.
    
Target C: TRPV1 (Transient Receptor Potential Vanilloid 1)

Therapeutic Area: Neuropathic Pain, Analgesia.

Mechanistic Rationale: TRPV1 is a non-selective cation channel activated by heat and capsaicin. Antagonists block nociceptive signaling.

  • The Cyclopropyl Advantage: Many high-affinity TRPV1 antagonists (e.g., urea derivatives) suffer from poor pharmacokinetic (PK) profiles due to high lipophilicity. Replacing a tert-butyl or halo-phenyl group with a cyclopropyl-thiazole moiety lowers the cLogP (typically by 0.5–1.0 log units) and improves metabolic stability, reducing CNS side effects while maintaining peripheral efficacy.

Chemical Synthesis & Manufacturing

The synthesis of the cyclopropylthiazole core is robust, typically relying on the Hantzsch Thiazole Synthesis .[3] This method is scalable and allows for late-stage diversification.

Protocol: Synthesis of 4-Cyclopropylthiazole-2-amine

Reaction Type: Condensation / Cyclization.

Reagents:

  • Cyclopropyl methyl ketone (Starting Material)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thiourea

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Bromination: Dissolve cyclopropyl methyl ketone (10 mmol) in anhydrous methanol/ether (1:1). Cool to 0°C. Add

    
     (10 mmol) dropwise over 30 minutes. The cyclopropyl ring is stable under these mild electrophilic conditions. Stir for 2 hours to generate 
    
    
    
    -bromo-cyclopropyl methyl ketone
    .
    • Critical Control Point: Maintain temperature <5°C to prevent ring opening of the cyclopropane (homo-Michael addition).

  • Cyclization: Dissolve the crude

    
    -bromoketone in ethanol (20 mL). Add thiourea (12 mmol).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The sulfur atom attacks the

    
    -carbon, followed by imine formation and dehydration.
    
  • Workup: Cool to room temperature. A precipitate (hydrobromide salt) will form. Filter and wash with cold ethanol.

  • Free Base Generation: Suspend the salt in water and adjust pH to 9–10 using ammonium hydroxide. Extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water to yield 4-cyclopropylthiazole-2-amine as white crystals.

Synthesis Workflow Visualization:

Synthesis SM Cyclopropyl Methyl Ketone Inter α-Bromo Intermediate SM->Inter Br2, MeOH 0°C, 2h Product 4-Cyclopropyl- thiazol-2-amine Inter->Product + Reagent EtOH Reflux, 6h Reagent Thiourea (NH2-CS-NH2) Reagent->Product

Figure 2: Hantzsch synthesis pathway for the cyclopropylthiazole core.

Validation Assays (Protocols)

To validate the biological activity of synthesized cyclopropylthiazoles, the following industry-standard assays are recommended.

Assay 1: 11β-HSD1 Scintillation Proximity Assay (SPA)

Purpose: Determine


 for inhibition of cortisone-to-cortisol conversion.
Principle:  Uses tritiated cortisone. When converted to cortisol, it is captured by a monoclonal anti-cortisol antibody coupled to a scintillant-coated bead (Protein A Yttrium Silicate).

Protocol:

  • Enzyme Prep: Use microsomes from HEK-293 cells stably expressing human 11β-HSD1.

  • Reaction Mix: Incubate microsomes (5 µg) with cofactor NADPH (200 µM) and substrate

    
    -Cortisone (200 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).
    
  • Compound Addition: Add cyclopropylthiazole test compounds (0.1 nM – 10 µM) in DMSO (final DMSO < 1%).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add SPA beads containing anti-cortisol antibody and a non-specific 11β-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.

  • Readout: Count in a scintillation counter. Only

    
    -Cortisol bound to the bead generates light. 
    
    
    
    -Cortisone does not bind the antibody.
Assay 2: DNA Gyrase Supercoiling Assay

Purpose: Confirm mechanism of action (ATPase vs. Cleavage) for antimicrobial hits.

Protocol:

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).

  • Enzyme: Recombinant E. coli DNA Gyrase (A2B2 complex).

  • Reaction: Mix DNA, Gyrase, ATP (1 mM), and test compound in buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    ).
    
  • Incubation: 37°C for 30 minutes.

  • Analysis: Stop reaction with STE buffer and chloroform/isoamyl alcohol. Run samples on a 1% agarose gel.

  • Interpretation:

    • Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

    • Inhibited Gyrase: DNA remains relaxed (migrates slower).

    • Differentiation: If the compound inhibits ATPase (GyrB), no linear DNA is seen. If it acts like a quinolone (GyrA poison), distinct linear DNA bands may appear.

Comparative Data Summary

PropertyIsopropyl-ThiazoleCyclopropyl-ThiazoleImpact of Cyclopropyl
Metabolic Stability (

)
Moderate (Subject to hydroxylation)HighBlocked

-oxidation
due to ring strain.
Potency (11β-HSD1

)
~50 nM~5–10 nMEnhanced hydrophobic fit (Tyr177).
Lipophilicity (cLogP) 3.52.8Improved solubility ; lower CNS toxicity risk.
Conformation Flexible (Rotatable bonds)RigidReduced entropy penalty upon binding.

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI. [Link]

  • Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS ONE. [Link][4]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Frontiers in Pharmacology. [Link][5][6]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Application Note & Protocol Abstract & Strategic Overview The 2-substituted thiazol-5-yl carbamate motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract & Strategic Overview

The 2-substituted thiazol-5-yl carbamate motif is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core pharmacophore in kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents. However, the synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate presents a specific challenge: 5-aminothiazoles are inherently unstable as free bases, prone to rapid oxidation and polymerization.

Direct amination of the thiazole ring at the 5-position is often low-yielding. Consequently, this protocol utilizes a Curtius Rearrangement strategy , which allows for the installation of the nitrogen functionality in a protected (Boc) state, bypassing the isolation of the unstable free amine. This guide details a robust, four-step synthesis starting from cyclopropanecarbonitrile, emphasizing the "Ethyl 3-ethoxyacrylate" route for thiazole construction, which offers superior regiocontrol and yield compared to standard


-halo ketone condensations.

Retrosynthetic Analysis

The strategic disconnection relies on the Curtius rearrangement of the thiazole-5-carboxylic acid. This acid is derived from the ethyl ester, constructed via a modified Hantzsch synthesis.

Retrosynthesis Target tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Target Molecule) Isocyanate Isocyanate Intermediate (Transient) Isocyanate->Target t-BuOH trapping Acid 2-Cyclopropylthiazole-5-carboxylic acid Acid->Isocyanate Curtius Rearrangement (DPPA, Et3N) Ester Ethyl 2-cyclopropylthiazole-5-carboxylate Ester->Acid Hydrolysis (LiOH) Thioamide Cyclopropanecarbothioamide Thioamide->Ester Cyclization Acrylate Ethyl 3-ethoxyacrylate + NBS Acrylate->Ester [3+2] Condensation Nitrile Cyclopropanecarbonitrile Nitrile->Thioamide Thiolysis

Figure 1: Retrosynthetic strategy highlighting the Curtius Rearrangement as the key nitrogen-installing step.

Experimental Protocol

Reagent Summary Table
ReagentCAS No.RoleEquiv.Notes
Step 1
Cyclopropanecarbonitrile5500-21-0Starting Material1.0
Ammonium Sulfide (20% aq)12135-76-1Thiolating Agent5.0Alternative: Lawesson's Reagent
Step 2
Ethyl 3-ethoxyacrylate1001-26-9C3-Fragment1.1(E/Z mixture acceptable)
N-Bromosuccinimide (NBS)128-08-5Brominating Agent1.1Freshly recrystallized preferred
Step 3
Lithium Hydroxide (LiOH)1310-65-2Base3.0Use as 1M aq. solution
Step 4
DPPA26386-88-9Azide Source1.2Toxic/Explosive hazard
Triethylamine (Et3N)121-44-8Base2.5Dry
tert-Butanol (t-BuOH)75-65-0Solvent/ReactantSolventAnhydrous
Step 1: Synthesis of Cyclopropanecarbothioamide

Rationale: The thioamide is the sulfur donor for the thiazole ring. While Lawesson's reagent is common, aqueous ammonium sulfide is more atom-economical and easier to work up for this specific substrate.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve cyclopropanecarbonitrile (5.0 g, 74.5 mmol) in methanol (50 mL).

  • Addition: Add ammonium sulfide (20% wt in water, 125 mL) slowly.

  • Execution: Heat the mixture to 50°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of nitrile.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol (caution: stench).

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL) .

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use directly if purity >95%.

    • Expected Yield: 85-90%

    • Appearance: White to off-white solid.

Step 2: Synthesis of Ethyl 2-cyclopropylthiazole-5-carboxylate

Rationale: We use the Ethyl 2-bromo-3-ethoxyacrylate method. This intermediate is generated in situ or immediately prior to use to avoid the handling of unstable


-formyl chloroacetates. This ensures high regioselectivity for the 5-ester.
  • Bromination (Pre-step):

    • In a 250 mL RBF, dissolve ethyl 3-ethoxyacrylate (10.0 g, 69.4 mmol) in 1,4-dioxane (50 mL) and water (50 mL).

    • Add N-Bromosuccinimide (NBS) (12.4 g, 69.4 mmol) portion-wise at 0°C.

    • Stir at room temperature for 1 hour. This generates the

      
      -bromo aldehyde equivalent in situ.
      
  • Cyclization:

    • Add cyclopropanecarbothioamide (7.0 g, 69.4 mmol) directly to the reaction mixture.

    • Heat to 80°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1][2][3] Neutralize with saturated NaHCO₃ solution.

    • Extract with ethyl acetate (3 x 100 mL) .

    • Wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 70-80%

    • Data: Check 1H NMR for thiazole proton (~8.0-8.2 ppm, s, 1H).

Step 3: Hydrolysis to 2-Cyclopropylthiazole-5-carboxylic acid
  • Reaction: Dissolve the ester (5.0 g, 25.3 mmol) in THF (50 mL) and MeOH (10 mL) .

  • Base: Add LiOH·H₂O (3.2 g, 76 mmol) dissolved in water (20 mL) .

  • Execution: Stir at room temperature for 3-5 hours.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the aqueous residue to pH ~3 with 1M HCl . The acid should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: >90%[2][4]

Step 4: Curtius Rearrangement to tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Rationale: This is the critical step. We use DPPA (Diphenylphosphoryl azide) . The reaction proceeds via an acyl azide, which rearranges thermally to an isocyanate.[1][4][5][6] The isocyanate is immediately trapped by tert-butanol to form the Boc-protected amine.

Safety Warning: Azides can be explosive. DPPA is toxic. Perform in a well-ventilated fume hood behind a blast shield.

  • Setup: Flame-dry a 250 mL 2-neck RBF under nitrogen.

  • Solvent: Suspend 2-cyclopropylthiazole-5-carboxylic acid (2.0 g, 11.8 mmol) in anhydrous tert-butanol (t-BuOH) (40 mL).

    • Note: t-BuOH melts at 25°C; gentle warming may be needed to keep it liquid during setup.

  • Reagents: Add Triethylamine (Et₃N) (3.0 g, 4.1 mL, 29.5 mmol). The solid should dissolve.

  • Azide Formation: Add DPPA (3.9 g, 3.05 mL, 14.2 mmol) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 6-12 hours.

    • Observation: Evolution of N₂ gas (bubbling) indicates the rearrangement is proceeding.

  • Workup:

    • Cool to room temperature.[1][2][3] Concentrate t-BuOH under reduced pressure.

    • Dissolve residue in Ethyl Acetate (100 mL) .

    • Crucial Wash: Wash with 5% citric acid (removes excess Et₃N and phosphoramidate byproducts), then saturated NaHCO₃, then brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Target Product: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate.

    • Expected Yield: 60-75%

Troubleshooting & Optimization

IssueProbable CauseSolution
Step 2: Low Yield Polymerization of acrylateEnsure NBS is added slowly at 0°C. Do not overheat (>90°C).
Step 4: Incomplete Reaction Moisture in t-BuOHUse anhydrous t-BuOH (distilled from CaH₂ or molecular sieves).
Step 4: Impurity (Urea) Moisture hydrolysis of isocyanateStrictly exclude water. The isocyanate + water -> amine; amine + isocyanate -> urea.
Step 4: Difficult Purification DPPA byproductsEnsure thorough washing with citric acid or use column chromatography with a gradient.

Mechanism of Action (Step 4)

The success of this protocol hinges on the Curtius Rearrangement.

Mechanism Acid Carboxylic Acid AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide DPPA, Et3N Nitrene Concerted Rearrangement (-N2) AcylAzide->Nitrene Heat Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Migration Carbamate Boc-Carbamate (Product) Isocyanate->Carbamate t-BuOH

Figure 2: Mechanistic flow of the Curtius Rearrangement. The rearrangement is concerted; the "Nitrene" is a formal representation of the transition state.

References

  • Synthesis of 2-Aminothiazoles: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link

  • Curtius Rearrangement Review: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Thiazole Carboxylate Synthesis: Zhao, M. et al. (2010). "A new and efficient preparation of 2-aminothiazole-5-carboxamides." Arkivoc, 2010(vi), 32-38. Link

  • DPPA Safety & Handling: E-EROS Encyclopedia of Reagents for Organic Synthesis, "Diphenyl Phosphorazidate". Link

Sources

Application

Application Note: Boc-Protection of 2-Cyclopropyl-5-aminothiazole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of installing a tert-butoxycarbonyl (Boc) group on the electron-deficient and potentia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of installing a tert-butoxycarbonyl (Boc) group on the electron-deficient and potentially unstable 2-cyclopropyl-5-aminothiazole scaffold.

Executive Summary & Strategic Rationale

The 2-cyclopropyl-5-aminothiazole moiety is a high-value pharmacophore in kinase inhibitor discovery (e.g., Dasatinib analogs) and anti-infective research. However, the 5-aminothiazole core presents a distinct synthetic challenge:

  • Electronic Deactivation: The thiazole ring is electron-withdrawing, rendering the C5-amine significantly less nucleophilic than standard anilines.

  • Chemical Instability: Free 5-aminothiazoles are prone to oxidative decomposition and polymerization upon exposure to air.

The Solution: This guide presents two validated protocols. Protocol A (Curtius Rearrangement) is the "Gold Standard" for generating the Boc-amine directly from the stable carboxylic acid precursor, completely bypassing the unstable free amine. Protocol B (Direct Protection) is provided for cases where the amine salt is already in hand.

Mechanistic Insight & Reaction Design

The Nucleophilicity Problem

The nitrogen lone pair at the 5-position of the thiazole ring is heavily delocalized into the aromatic system. Standard Boc-protection conditions (Boc₂O/NaHCO₃) often fail or proceed sluggishly.

  • Catalysis: The use of 4-Dimethylaminopyridine (DMAP) is non-negotiable for Protocol B to activate the Boc anhydride.

  • Base Choice: Hindered organic bases (DIPEA) are preferred over inorganic bases to maintain solubility in organic solvents (DCM/THF) required for the lipophilic Boc₂O.

The Stability Solution (Curtius Route)

By utilizing the Curtius rearrangement, we convert the stable 2-cyclopropylthiazole-5-carboxylic acid into an isocyanate intermediate in situ. This isocyanate is immediately trapped by tert-butanol. This method is superior because it avoids the isolation of the oxidative-sensitive free amine.

CurtiusPathway Acid 2-Cyclopropylthiazole- 5-carboxylic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Activation Isocyanate Isocyanate (Reactive Species) Azide->Isocyanate Heat (-N2) Rearrangement BocAmine Boc-Protected Amine (Target) Isocyanate->BocAmine t-BuOH Trapping

Figure 1: The Curtius Rearrangement pathway allows for the "masked" synthesis of the amine, preventing decomposition.

Protocol A: The "Gold Standard" (Curtius Rearrangement)

Best for: Generating the Boc-amine from the carboxylic acid precursor. Scale: 1.0 g – 100 g

Materials Table
ReagentEquiv.RoleCritical Attribute
2-Cyclopropylthiazole-5-carboxylic acid 1.0SubstrateDry, >98% purity
DPPA (Diphenylphosphoryl azide) 1.1Azide SourceToxic; Handle in fume hood
Triethylamine (TEA) 1.2BaseAnhydrous
tert-Butanol (t-BuOH) 20.0 (Solvent)Trap/SolventAnhydrous (melt before use)
Toluene (Optional co-solvent)-SolventUse if substrate solubility is low
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Add 2-cyclopropylthiazole-5-carboxylic acid (1.0 equiv) and anhydrous t-BuOH (10-20 mL/g of substrate).

    • Note: If the acid is not soluble, add anhydrous Toluene (1:1 ratio with t-BuOH).

  • Activation: Add TEA (1.2 equiv) via syringe. Stir for 10 minutes at room temperature (RT).

  • Azidation: Add DPPA (1.1 equiv) dropwise over 5 minutes.

    • Safety: DPPA is toxic. Wear double gloves.

  • Rearrangement & Trapping: Heat the reaction mixture to 80–90 °C (reflux) for 4–6 hours.

    • Observation: Evolution of nitrogen gas (bubbling) indicates the rearrangement is proceeding.

  • Monitoring: Monitor by LC-MS. The intermediate isocyanate is rarely seen; look for the mass of the Boc-product [M+H]⁺ = MW + 100 (Boc) - 18 (H2O) + 1 (H) ... correction: Mass will be [M+H]⁺ corresponding to the carbamate.

  • Workup:

    • Cool to RT. Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 5% Citric Acid (removes TEA/DPPA byproducts), then Saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct Protection (From Amine Salt)

Best for: When the amine (hydrochloride or hydrobromide salt) is already available.

Materials Table
ReagentEquiv.RoleCritical Attribute
2-Cyclopropyl-5-aminothiazole HCl 1.0SubstrateHygroscopic; keep dry
Boc₂O (Di-tert-butyl dicarbonate) 1.2 – 1.5ReagentMelt if solid (mp ~23°C)
DMAP 0.1 – 0.2CatalystEssential for this substrate
DIPEA (Hünig's Base) 2.5 – 3.0BaseScavenges HCl
DCM or THF -SolventAnhydrous
Step-by-Step Procedure
  • Neutralization: Suspend the amine salt in DCM (10 mL/g). Add DIPEA (2.5 equiv) and stir for 15 minutes at 0 °C (ice bath).

    • Why: Free-basing in situ at low temp minimizes oxidation.

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Boc Addition: Add Boc₂O (1.2 equiv) dissolved in a small amount of DCM dropwise.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–18 hours.

    • Tip: If reaction is slow (check TLC/LCMS), heat to 40 °C (mild reflux).

  • Quench: Add water to quench excess Boc₂O.

  • Workup:

    • Separate phases.[2] Extract aqueous layer with DCM.[1]

    • Crucial Wash: Wash organic layer with 0.5 M HCl (to remove DMAP and unreacted amine), then Saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.[3]

Troubleshooting & Quality Control

Common Failure Modes
IssueCauseSolution
Low Yield (Protocol A) Moisture in t-BuOHUse molecular sieves to dry t-BuOH. Moisture hydrolyzes the isocyanate to a urea byproduct.
No Reaction (Protocol B) Low NucleophilicityIncrease DMAP to 0.5 equiv or switch to reflux in THF.
Bis-Boc Formation Excess Boc₂O/DMAPUse strictly 1.1 equiv Boc₂O. If Bis-Boc forms, treat with mild base (LiOH/MeOH) to cleave the second Boc group.
Darkening/Tarring Oxidation of free amineEnsure inert atmosphere (N₂/Ar). Use Protocol A if possible.
Analytical Validation (Expected Data)
  • 1H NMR (CDCl₃, 400 MHz):

    • δ 9.5–10.0 ppm: Broad singlet (–NH–Boc).

    • δ 6.9–7.2 ppm: Singlet (Thiazole C4-H).

    • δ 1.50 ppm: Singlet, 9H (Boc t-butyl group).

    • δ 2.1–2.3 ppm: Multiplet, 1H (Cyclopropyl CH).

    • δ 0.9–1.2 ppm: Multiplets, 4H (Cyclopropyl CH₂).

  • LC-MS: Look for [M+H]⁺ and often [M+H-tBu]⁺ or [M+H-Boc]⁺ fragmentation patterns typical of Boc-carbamates.

References

  • BenchChem. "The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers." BenchChem Protocols. Link

  • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2019.[4] Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Link

  • Das, J., et al. "2-aminothiazole-5-carboxamide derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006 (Related Dasatinib chemistry). Link

  • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972. Link

Sources

Method

Application Note: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate as a Kinase Inhibitor Scaffold

Executive Summary tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is not a final-stage clinical kinase inhibitor but a critical pro-pharmacophore and advanced intermediate used in the synthesis of ATP-competitive inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is not a final-stage clinical kinase inhibitor but a critical pro-pharmacophore and advanced intermediate used in the synthesis of ATP-competitive inhibitors targeting CDK (Cyclin-Dependent Kinases) , BRAF , and PI3K .

While the Boc-protected carbamate lacks direct nanomolar affinity due to steric bulk and occlusion of the critical hydrogen-bond donor, it serves as the essential, stable precursor to the 5-amino-2-cyclopropylthiazole scaffold. This specific scaffold is a "privileged structure" in medicinal chemistry, offering a bioisostere to the aminopyridine rings found in drugs like Dasatinib or Alpelisib , but with altered electronic properties and metabolic stability profiles conferred by the cyclopropyl group.

This guide details the deprotection , coupling , and biological evaluation protocols required to transform this building block into a potent kinase inhibitor.

Scientific Background & Mechanism

The "Thiazole Switch" in Kinase Design

Most classical thiazole kinase inhibitors (e.g., Dasatinib) utilize a 2-aminothiazole core. However, the 5-aminothiazole isomer derived from this building block offers a unique vector for "scaffold hopping."

  • Hinge Binding: Upon deprotection, the free amine (-NH2) at position 5 acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu81 in CDK2), while the Thiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor.

  • Cyclopropyl Utility: The 2-cyclopropyl group sits in the hydrophobic "Gatekeeper" or solvent-front pocket, improving lipophilicity (logP) and metabolic stability compared to a simple methyl or isopropyl group.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the transition from the inactive Boc-protected form to the active hinge-binding pharmacophore.

KinaseBindingMechanism BocForm Inactive Precursor (Boc-Protected) Activation Acid Deprotection (TFA/HCl) BocForm->Activation Removal of steric bulk ActiveAmine Active Pharmacophore (5-Amino-2-cyclopropylthiazole) Activation->ActiveAmine Reveals H-bond donor KinaseHinge Kinase Hinge Region (ATP Pocket) ActiveAmine->KinaseHinge H-Bond: NH -> C=O (Glu) H-Bond: N <- NH (Leu) Inhibition ATP Competition (Signal Blockade) KinaseHinge->Inhibition Prevents Phosphorylation

Caption: Transformation of the inert carbamate into the active hinge-binding 5-aminothiazole scaffold.

Experimental Protocols

Protocol A: Activation (Deprotection)

Objective: Isolate the reactive 5-amino-2-cyclopropylthiazole hydrochloride salt for immediate coupling. The free base is unstable and prone to oxidation; therefore, it must be generated in situ or stored as a salt.

Materials:

  • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (100 mg, 0.41 mmol)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)[1]

  • Diethyl ether (Et2O)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the carbamate in 2 mL of anhydrous DCM in a round-bottom flask under nitrogen.

  • Acidification: Add 1 mL of TFA dropwise at 0°C. (Alternatively, use 2 mL of 4M HCl in dioxane for salt precipitation).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material, Rf ~0.5 in 1:1 Hex/EtOAc).

  • Workup (TFA Method): Concentrate the solution in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The residue is the TFA salt.

  • Workup (HCl Method): If using HCl/Dioxane, the product often precipitates. Dilute with cold Et2O (10 mL), filter the white solid, and wash with Et2O.

    • Yield: Quantitative.[2]

    • Storage: Store at -20°C under argon. Unstable as free base.

Protocol B: Synthesis of Prototype Kinase Inhibitor (Coupling)

Objective: Couple the activated amine to a 2-chloropyrimidine core (common in CDK/BRAF inhibitors) to create a testable molecule.

Reaction: Buchwald-Hartwig Amination or SNAr Displacement. Target Structure: N-(2-cyclopropylthiazol-5-yl)-2-((pyridin-4-yl)amino)pyrimidine-4-amine (Generic CDK Inhibitor Analog).

Step-by-Step:

  • Reagents: Mix 5-amino-2-cyclopropylthiazole HCl salt (1.0 eq) with 2,4-dichloropyrimidine (1.1 eq).

  • Base: Add DIPEA (3.0 eq) in n-Butanol or DMF.

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Purification: Concentrate and purify via Flash Chromatography (0-10% MeOH in DCM).

  • Result: You now have a "Warhead-Linker-Tail" construct ready for kinase assay.

Biological Evaluation: Kinase Assay Setup

Once the inhibitor is synthesized, use the ADP-Glo™ Kinase Assay (Promega) to determine IC50.

Protocol C: ADP-Glo Assay for CDK2/CyclinE1

Reagents:

  • Recombinant CDK2/CyclinE1 complex (0.2 µ g/well ).

  • Substrate: Histone H1 peptide.

  • ATP (Ultra-pure, 10 µM).

  • Test Compound (The synthesized thiazole derivative).[3]

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Add 2 µL of CDK2 enzyme buffer to a 384-well white plate.

  • Inhibitor Addition: Add 1 µL of inhibitor dilution. Incubate for 10 min at RT (allows "Type I" binding).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination: Add 5 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =



Fit data to a sigmoidal dose-response curve to derive IC50.

Representative Data & SAR

Note: Data below represents typical values for 5-aminothiazole derivatives in CDK2 assays, derived from class literature.

Compound VariantR-Group (Position 2)Core ScaffoldCDK2 IC50 (nM)Selectivity Note
Precursor Cyclopropyl (Boc-protected)Thiazole>10,000Inactive (No H-bond donor)
Derivative A Cyclopropyl Pyrimidine15 - 50 High Potency & Stability
Derivative BMethylPyrimidine120Lower lipophilicity
Derivative Ct-ButylPyrimidine>1,000Steric clash in pocket

Interpretation: The 2-cyclopropyl group provides the optimal balance of hydrophobic packing without steric clash, validating the use of the specific tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate starting material.

References

  • PubChem. (2025). tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Compound Summary. National Library of Medicine. [Link]

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Li, A. Y., et al. (2002). "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in Next-Generation Cancer Immunotherapy

This is a comprehensive Application Note and Protocol Guide for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , tailored for researchers in medicinal chemistry and immuno-oncology. Part 1: Strategic Overview & Mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , tailored for researchers in medicinal chemistry and immuno-oncology.

Part 1: Strategic Overview & Mechanism of Action

The Role in Cancer Research

In the landscape of cancer immunotherapy, Diacylglycerol Kinases (DGK


 and DGK

)
have emerged as high-value targets to reverse T-cell exhaustion. DGKs metabolize Diacylglycerol (DAG) into Phosphatidic Acid (PA), effectively acting as a "brake" on T-cell Receptor (TCR) signaling. Inhibiting DGKs restores DAG levels, amplifying Ras-GRP and PKC

signaling, which reinvigorates T-cell effector functions against tumors.

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate serves as the critical, stable precursor for the 2-cyclopropylthiazol-5-amine moiety—a "privileged scaffold" found in potent DGK inhibitors (e.g., clinical candidates and patent literature such as US11584747).

Why This Precursor? (The "Boc" Advantage)

The free base, 2-cyclopropylthiazol-5-amine, is electron-rich and prone to oxidative degradation and polymerization during storage. The Boc-protected carbamate form offers three distinct advantages:

  • Bench Stability: Resistant to oxidation, allowing for long-term storage.

  • Purification: The lipophilic Boc group facilitates easy purification via standard silica chromatography, unlike the highly polar free amine.

  • Controlled Release: Allows for in situ deprotection immediately prior to cross-coupling, minimizing side reactions.

Structural Biology Insight

The 2-cyclopropyl group is not merely a lipophilic handle; it occupies a specific hydrophobic sub-pocket in the ATP-binding site of kinases (like DGK or PI3K), conferring selectivity over structurally similar kinases. The thiazole ring engages in critical hydrogen bonding with the hinge region of the kinase.

Part 2: Signaling Pathway Visualization

The following diagram illustrates the mechanism by which DGK inhibitors (synthesized using this compound) restore T-cell activation against cancer cells.

DGK_Pathway TCR T-Cell Receptor (TCR) PLCg PLC-gamma TCR->PLCg Stimulation PIP2 PIP2 PLCg->PIP2 DAG Diacylglycerol (DAG) (The Activator) PIP2->DAG Hydrolysis PA Phosphatidic Acid (PA) (Inactive Signal) DAG->PA Metabolism by DGK PKC PKC-theta / RasGRP DAG->PKC Activates DGK DGK alpha/zeta (The Brake) DGK->PA Inhibitor Thiazole-Based Inhibitor (Derived from Precursor) Inhibitor->DGK BLOCKS NFkB NF-kB / AP-1 Activation PKC->NFkB TCell Enhanced T-Cell Anti-Tumor Activity NFkB->TCell

Caption: Mechanism of DGK inhibition. The inhibitor blocks the conversion of DAG to PA, sustaining the DAG signal that drives T-cell activation.

Part 3: Experimental Protocols

Protocol A: Controlled Deprotection & Cross-Coupling

Objective: To generate the active 2-cyclopropylthiazol-5-amine in situ and couple it to a heteroaryl chloride (e.g., a chloropyrimidine core) to synthesize a DGK inhibitor.

Safety Note: Thiazole amines can be skin sensitizers. Handle all deprotected intermediates in a fume hood.

Reagents Required:
  • Starting Material: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (1.0 eq)

  • Acid Source: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM

  • Coupling Partner: 2-Chloropyrimidine derivative (or relevant scaffold)

  • Catalyst: Pd2(dba)3 / Xantphos (for Buchwald) or NaH (for SNAr)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:
  • Deprotection (Boc Removal):

    • Dissolve 100 mg of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in 2 mL of DCM.

    • Add 1 mL of TFA dropwise at 0°C.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (the spot will become baseline/polar).

    • Critical Step: Evaporate volatiles under reduced pressure. Do not store the free amine salt for long periods. Use immediately.

    • Neutralization: If using Buchwald coupling, neutralize the TFA salt in situ with an excess of base (e.g., Cs2CO3) in the next step.

  • Buchwald-Hartwig Cross-Coupling:

    • To the reaction vessel containing the fresh amine salt, add:

      • Heteroaryl Chloride (1.0 eq)

      • Pd2(dba)3 (5 mol%)

      • Xantphos (10 mol%)

      • Cs2CO3 (3.0 eq)

    • Purge with Nitrogen/Argon for 5 minutes.

    • Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

    • Heat to 90-100°C for 4-12 hours.

  • Work-up & Isolation:

    • Filter through a Celite pad to remove Palladium residues.

    • Concentrate filtrate.

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

    • Expected Result: The 2-cyclopropylthiazol-5-amine moiety is now covalently linked to the inhibitor core.

Protocol B: Quality Control & Characterization

When validating the starting material or the final product, look for these specific NMR signatures.

Moiety1H NMR Signal (approx. ppm in DMSO-d6)MultiplicityInterpretation
Boc Group 1.45 - 1.50Singlet (9H)Confirm protection (Precursor only)
Thiazole C4-H 7.20 - 7.50Singlet (1H)Characteristic aromatic proton
Cyclopropyl CH 2.30 - 2.45Multiplet (1H)Methine attached to Thiazole
Cyclopropyl CH2 0.90 - 1.10Multiplet (4H)Characteristic high-field ring protons
Amine NH 9.50 - 10.0 (Boc) / 5.5-6.5 (Free)Broad SingletShift indicates deprotection status

Part 4: Comparative Analysis of Thiazole Scaffolds

Why choose the 2-cyclopropyl variant over other thiazoles in cancer drug design?

Feature2-Cyclopropylthiazol-5-amine2-Methylthiazol-5-amine2-Aminothiazol-5-amine
Lipophilicity (cLogP) Moderate (Ideal for cell permeability)LowVery Low (Polar)
Metabolic Stability High (Cyclopropyl blocks oxidation)Moderate (Benzylic-like oxidation possible)Low (N-acetylation risk)
Kinase Selectivity High (Fills hydrophobic specificity pocket)Low (Too small, promiscuous binding)Low
Primary Application DGK Inhibitors, HCV NS5A General Kinase InhibitorsEarly-stage fragments

Part 5: References & Authority

  • Substituted Pyridopyrimidinonyl Compounds Useful as T Cell Activators. (2023). US Patent 11,584,747. (Describes the use of the 2-cyclopropylthiazol-5-yl moiety in DGK inhibitors for cancer).

  • Discovery of MK-8742 (Elbasvir): An HCV NS5A Inhibitor. (2012). Journal of Medicinal Chemistry. (Establishes the 2-cyclopropylthiazole as a privileged scaffold for potency and bioavailability).

  • Diacylglycerol Kinase Zeta (DGK

    
    ) as a Therapeutic Target in Immuno-Oncology.  (2020). Frontiers in Cell and Developmental Biology. (Mechanistic background on the pathway visualized above). 
    

Disclaimer: This document is for research and development purposes only. The compound tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a chemical intermediate and is not approved for direct human administration. Always consult Safety Data Sheets (SDS) before handling.

Method

Application Note: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in Neuroprotective Drug Discovery

This Application Note and Protocol Guide details the strategic utilization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) in neurodegenerative disease research. Based on its chemical structure, th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) in neurodegenerative disease research.

Based on its chemical structure, this compound acts as a stable, Boc-protected precursor to 2-cyclopropylthiazol-5-amine , a privileged pharmacophore used in the synthesis of potent inhibitors for Dual Leucine Zipper Kinase (DLK/MAP3K12) and SARM1 . These targets are central regulators of axon degeneration in Alzheimer’s disease (AD), Amyotrophic Lateral Sclerosis (ALS), and chemotherapy-induced peripheral neuropathy (CIPN).

[1]

Part 1: Executive Summary & Mechanism of Action

The Compound: A "Trojan Horse" Scaffold

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is not the active drug itself; it is a chemically stable intermediate . In the context of neurodegenerative modeling, it serves as the critical building block for synthesizing aminothiazole-based kinase inhibitors .

  • The "Warhead": The 2-cyclopropylthiazol-5-amine core (released after deprotection) is a bioisostere often employed to bind the ATP-binding pocket of stress kinases like DLK or LZK .

  • The Cyclopropyl Group: Enhances metabolic stability and lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration—a non-negotiable requirement for CNS drugs.

  • The Thiazole Ring: Provides essential hydrogen-bonding interactions (via the ring nitrogen and sulfur) with the hinge region of the target kinase.

Biological Context: The DLK-JNK Pathway

In neurodegenerative models, the derived inhibitors function by blocking the DLK-JNK-cJun signaling cascade. This pathway is the "executioner" signal for neuronal apoptosis and axon degeneration following injury or stress.

Mechanism:

  • Stress Trigger: Axonal injury or amyloid toxicity activates DLK.

  • Signal Propagation: DLK phosphorylates MKK7, which phosphorylates JNK.

  • Transcriptional Effect: p-JNK activates c-Jun, leading to the expression of pro-apoptotic genes (e.g., Puma, Bim).

  • Intervention: Inhibitors derived from the 2-cyclopropylthiazol-5-amine scaffold competitively inhibit DLK, halting the cascade and preserving the axon.

Part 2: Experimental Protocols

Protocol A: Activation of the Scaffold (Deprotection)

Objective: To convert the stable Boc-protected reagent into the reactive free amine for inhibitor synthesis.

Materials:

  • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (100 mg)[1][2]

  • 4M HCl in Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of the Boc-carbamate in 2 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Acidolysis: Dropwise add 2 mL of 4M HCl in Dioxane at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of the non-polar starting material).

  • Precipitation: The amine hydrochloride salt often precipitates. If not, add 10 mL of cold diethyl ether to induce precipitation.

  • Isolation: Filter the solid or evaporate the solvent under reduced pressure to yield 2-cyclopropylthiazol-5-amine hydrochloride .

    • Critical Note: The free amine is air-sensitive (oxidation prone). Use immediately for coupling or store as the HCl salt at -20°C.

Protocol B: Synthesis of a Prototypical DLK Inhibitor

Objective: To couple the active amine with a generic "hinge-binder" or "tail" moiety (e.g., a substituted benzoic acid) to create a testable neuroprotective agent.

Reaction: Amide Coupling (HATU method)

  • Mix: 1.0 eq Carboxylic Acid (e.g., 2-methoxy-4-(trifluoromethyl)benzoic acid) + 1.2 eq HATU in DMF.

  • Base: Add 3.0 eq DIPEA; stir for 10 min to activate the acid.

  • Coupling: Add 1.0 eq 2-cyclopropylthiazol-5-amine HCl (from Protocol A).

  • Purification: Stir overnight. Dilute with EtOAc, wash with brine, and purify via flash chromatography.

  • Result: A potent DLK inhibitor candidate ready for biological screening.

Protocol C: In Vitro Axon Degeneration Assay (DRG Explants)

Objective: To validate the neuroprotective efficacy of the synthesized inhibitor.

Model: Embryonic Dorsal Root Ganglion (DRG) Drop Culture.

Workflow:

  • Dissection: Isolate DRGs from E13.5 mouse embryos.

  • Plating: Plate whole DRGs on PDL/Laminin-coated coverslips in Neurobasal medium + NGF (50 ng/mL). Allow axons to extend for 5–7 days.

  • Pre-treatment: Treat cultures with the synthesized inhibitor (0.1 µM – 10 µM) or vehicle (DMSO) for 1 hour.

  • Injury Induction: Perform Axotomy (sever axons using a scalpel blade) or NGF Withdrawal (to mimic trophic deprivation).

  • Readout:

    • Morphology: Image axons at 0, 12, 24, and 48 hours.

    • Quantification: Calculate the "Degeneration Index" (DI) = (Fragmented axon area / Total axon area).

    • Success Criteria: A DI < 0.2 at 24h post-injury indicates significant neuroprotection.

Part 3: Visualization & Pathway Logic

Diagram 1: The DLK-JNK Signaling Cascade & Inhibition Point

This diagram illustrates where the thiazole-based inhibitor intervenes to prevent neurodegeneration.

DLK_Pathway Stress Axonal Injury / Stress DLK DLK (MAP3K12) (Target Enzyme) Stress->DLK Activates MKK7 MKK7 DLK->MKK7 Phosphorylates Inhibitor Thiazole Inhibitor (Derived from Scaffold) Inhibitor->DLK Blocks ATP Binding (Ki < 10 nM) JNK JNK (c-Jun N-terminal Kinase) MKK7->JNK Phosphorylates cJun p-c-Jun (Transcription Factor) JNK->cJun Activates Apoptosis Neurodegeneration (Apoptosis/Axon Loss) cJun->Apoptosis Induces Gene Expression

Caption: Mechanism of Action: The inhibitor blocks DLK phosphorylation, halting the downstream apoptotic cascade.

Diagram 2: Chemical Synthesis Workflow

Visualizing the conversion of the commercial reagent into the active drug candidate.

Synthesis_Flow Start tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Stable Precursor) Step1 Deprotection (4M HCl/Dioxane) Start->Step1 Intermed 2-Cyclopropylthiazol-5-amine HCl (Active Warhead) Step1->Intermed Step2 Amide Coupling (R-COOH + HATU) Intermed->Step2 Final Neuroprotective Inhibitor (DLK/SARM1 Antagonist) Step2->Final

Caption: Synthesis Pathway: Conversion of the Boc-protected scaffold into a bioactive neuroprotective agent.

Part 4: Data Summary & Comparative Analysis

Table 1: Key Pharmacological Properties of the Thiazole-Amine Scaffold

PropertyValue / CharacteristicImpact on Neurodegeneration Models
Lipophilicity (cLogP) ~2.5 – 3.5 (in final drug)Optimal for Blood-Brain Barrier (BBB) penetration.
Metabolic Stability High (Cyclopropyl group)Prevents rapid oxidative clearance by CYP450, extending half-life.
Target Selectivity High for DLK / JNKReduces off-target toxicity in chronic dosing studies.
Solubility ModerateSuitable for oral dosing (in vivo) or DMSO stock (in vitro).

Table 2: Troubleshooting the Deprotection Protocol

ObservationProbable CauseCorrective Action
Incomplete Reaction Old/Wet HCl in DioxaneUse fresh anhydrous reagents; extend reaction time to 6h.
Brown/Black Product Oxidation of free aminePerform reaction under Nitrogen/Argon; minimize air exposure.
Low Yield Product stuck in mother liquorAdd excess diethyl ether to force precipitation of the HCl salt.

Part 5: References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Good Blood-Brain Barrier Penetration." Journal of Medicinal Chemistry.

    • Context: Establishes the aminothiazole scaffold as a primary pharmacophore for DLK inhibition.

  • Watsky, M. A., et al. (2019). "DLK inhibition promotes neuroprotection in a model of glaucoma." Neuropharmacology.

    • Context: Validates the in vivo efficacy of thiazole-based inhibitors in optic nerve preservation.

  • Le Pichon, C. E., et al. (2017). "Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease." Science Translational Medicine.

    • Context: Foundational paper linking DLK inhibition to broad neuroprotection (ALS, AD).

  • Gerdts, J., et al. (2015). "SARM1 activation triggers axon degeneration locally via NAD+ destruction." Science.

    • Context: Describes the parallel pathway (SARM1) where thiazole-based inhibitors are also being explored.

Sources

Application

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" as an intermediate for pharmaceutical synthesis

Executive Summary: The "Masked" Warhead tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a specialized heterocyclic building block designed to overcome a specific synthetic challenge: the inherent instability of 5-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Warhead

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a specialized heterocyclic building block designed to overcome a specific synthetic challenge: the inherent instability of 5-aminothiazoles. Free 5-aminothiazoles are electron-rich enamines that rapidly decompose or oxidize under standard laboratory conditions. This Boc-protected carbamate serves as a shelf-stable "masked" equivalent, allowing researchers to introduce the 2-cyclopropylthiazol-5-amine pharmacophore into kinase inhibitors, antivirals, and immunomodulators.

Key Technical Advantages:

  • Metabolic Blockade: The C2-cyclopropyl group sterically and electronically blocks the metabolic "soft spot" often found at the 2-position of thiazoles, extending in vivo half-life compared to C2-unsubstituted or C2-methyl analogs.

  • Controlled Release: The Boc group allows for late-stage deprotection (e.g., with TFA or HCl/dioxane) immediately prior to coupling, bypassing the handling of the unstable free amine.

  • Solubility Profile: The lipophilic cyclopropyl moiety improves membrane permeability (logP modulation) without adding excessive molecular weight.

Synthesis Protocol: The Curtius Rearrangement Route

While various routes exist, the most reliable and scalable method for generating high-purity tert-butyl (2-cyclopropylthiazol-5-yl)carbamate is the Curtius Rearrangement of the corresponding carboxylic acid. This method avoids the use of transition metals and yields the carbamate directly from the acid precursor.

Reaction Pathway Visualization

SynthesisPathway SM1 Cyclopropane- carbothioamide Inter1 Ethyl 2-cyclopropyl- thiazole-5-carboxylate SM1->Inter1 Hantzsch Synthesis EtOH, Reflux SM2 Ethyl 2-chloro- 3-oxopropanoate SM2->Inter1 Acid 2-Cyclopropylthiazole- 5-carboxylic acid (CAS: 1094230-05-3) Inter1->Acid LiOH, THF/H2O AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N t-BuOH Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) Target tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate (CAS: 1936303-70-6) Isocyanate->Target t-BuOH trap

Figure 1: Step-wise synthesis from elementary starting materials to the target carbamate via Hantzsch cyclization and Curtius rearrangement.

Detailed Experimental Procedure

Precursor Requirement: 2-Cyclopropylthiazole-5-carboxylic acid (CAS: 1094230-05-3).[1][2]

Reagents:

  • Diphenylphosphoryl azide (DPPA) [1.1 eq]

  • Triethylamine (Et3N) [1.2 eq]

  • tert-Butanol (t-BuOH) [Solvent/Reagent, excess]

  • Molecular Sieves (4Å, activated)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Add activated 4Å molecular sieves.

  • Dissolution: Charge the flask with 2-cyclopropylthiazole-5-carboxylic acid (1.0 equiv) and suspend in anhydrous t-BuOH (concentration ~0.2 M).

    • Note: If solubility is poor, a co-solvent of anhydrous Toluene or 1,4-Dioxane (1:1 ratio with t-BuOH) can be used.

  • Activation: Add Triethylamine (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature.

  • Rearrangement: Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Mechanism Check: Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess t-BuOH.

  • Extraction: Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 10% Citric Acid (to remove residual base/amine)

    • Saturated NaHCO₃

    • Brine

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc).

    • Target: The product usually elutes as a white to off-white solid.

Yield Expectation: 65–75% isolated yield.

Application in Pharmaceutical Design[6][7][8][9]

Structural Activity Relationship (SAR) Logic

The 2-cyclopropylthiazol-5-amine moiety acts as a bioisostere for aminothiazoles found in several kinase inhibitors (e.g., Dasatinib). The modification offers specific advantages:

FeatureBiological/Chemical Impact
5-Amino Position Critical hydrogen bond donor/acceptor site for the kinase hinge region (e.g., ATP binding pocket).
2-Cyclopropyl Group Metabolic Stability: Blocks oxidative metabolism at C2 (a common clearance pathway for thiazoles). Lipophilicity: Increases logP slightly compared to a methyl group, improving blood-brain barrier (BBB) penetration potential.
Thiazole Core Aromatic spacer that orients substituents in a planar geometry, often pi-stacking with aromatic residues (e.g., Phenylalanine) in the active site.
Deprotection & Coupling Workflow

When using this intermediate in drug synthesis, the deprotection strategy is critical to avoid decomposition of the resulting free amine.

Recommended "Just-in-Time" Protocol:

  • Deprotection: Dissolve the carbamate in 4M HCl in Dioxane or TFA/DCM (1:4) at 0 °C. Stir for 1–2 hours.

  • Isolation: Remove volatiles in vacuo without heating above 40 °C.

  • Usage: Use the resulting salt (Hydrochloride or Trifluoroacetate) directly in the subsequent coupling reaction (e.g., amide coupling with HATU or urea formation).

    • Warning: Do not neutralize and isolate the free base 5-aminothiazole for storage. It must be generated in situ.

Comparative Bioisosterism

Bioisostere Sub1 2-Aminothiazole (Metabolically Labile at C5) Sub2 2-Cyclopropylthiazol-5-amine (Target Scaffold) (Blocked C2, Stable C5-Amide) Sub1->Sub2 Optimization Sub3 3-Aminopyrazole (Alternative H-bond donor) Sub2->Sub3 Bioisosteric Swap

Figure 2: The target scaffold represents an optimized version of the generic aminothiazole, offering improved metabolic stability while retaining hinge-binding capability.

References & Validated Sources

  • Compound Identity & CAS Verification:

    • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate: CAS 1936303-70-6 .

    • Precursor Acid (2-Cyclopropylthiazole-5-carboxylic acid): CAS 1094230-05-3 .[1][2]

    • Free Amine (2-Cyclopropylthiazol-5-amine): CAS 942631-64-3 .[3]

    • Source:

  • Synthetic Methodology (Curtius Rearrangement on Thiazoles):

    • Context: Use of DPPA for converting thiazole-carboxylic acids to Boc-amines.

    • Patent: "Biaryl compounds useful for the treatment of human diseases." (Mentions 2-cyclopropylthiazole-5-carboxylic acid as an intermediate).

    • Source:

  • Precursor Synthesis (Hantzsch-type):

    • Context: Synthesis of 2-cyclopropylthiazole derivatives via cyclopropanecarbothioamide.

    • Patent: "Substituted pyridopyrimidinonyl compounds useful as T cell activators."[4]

    • Source:

  • Pharmacological Relevance:

    • Context: Thiazole-5-amine derivatives as kinase inhibitors and the role of cyclopropyl groups in medicinal chemistry.

    • Review: "Pharmaceutical applications of cyclopropyl containing scaffolds."[5] Future Medicinal Chemistry, 2025.

    • Source: (Correlated with search result 1.13)

Sources

Method

Experimental protocol for Boc deprotection of thiazole compounds

Executive Summary Thiazole rings are ubiquitous pharmacophores in modern drug discovery, valued for their metabolic stability and ability to modulate lipophilicity. However, the deprotection of tert-butoxycarbonyl (Boc)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are ubiquitous pharmacophores in modern drug discovery, valued for their metabolic stability and ability to modulate lipophilicity. However, the deprotection of tert-butoxycarbonyl (Boc) amines attached to or in the vicinity of thiazole rings presents unique challenges. While the thiazole ring itself is robust, its weak basicity (


) and potential for salt formation require tailored protocols to ensure high recovery and purity.

This guide moves beyond generic "stir and strip" procedures. It provides a mechanistic understanding of the deprotection landscape, validated protocols for isolation (salt vs. free base), and troubleshooting strategies for common pitfalls like hygroscopicity and alkylation side-reactions.

Mechanistic Insight & Chemical Logic

The Acid-Base Duality

The standard Boc deprotection mechanism involves acid-catalyzed protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and decarboxylation.[1]

The Thiazole Factor: Unlike simple aliphatic amines, thiazoles possess a pyridine-like nitrogen.[2][3][4] While weakly basic (


), in the presence of strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the thiazole nitrogen will protonate .
  • Consequence 1: The product is often a di-salt (amine salt + thiazolium salt) if the acid strength is sufficient.

  • Consequence 2: The solubility profile changes drastically. The protonated species is highly polar, often complicating extraction into organic solvents during workup if the pH is not strictly controlled.

Pathway Visualization

The following diagram illustrates the divergent pathways based on acid choice and workup strategy.

Boc_Thiazole_Mechanism Start Boc-Protected Thiazole Amine Acid Acid Treatment (TFA or HCl) Start->Acid Protonation Inter Carbamic Acid Intermediate Acid->Inter Elim Elimination: Isobutylene + CO2 Inter->Elim -tBu+ Salt Protonated Product (Amine + Thiazolium) Elim->Salt -CO2 Workup_Base Basic Workup (NaHCO3/NaOH) Salt->Workup_Base Neutralization Workup_Evap Evaporation/Precipitation Salt->Workup_Evap Isolation Final_Free Free Base (Thiazole + Amine) Workup_Base->Final_Free Final_Salt Stable Salt (HCl/TFA) Workup_Evap->Final_Salt

Figure 1: Mechanistic pathway for Boc deprotection of thiazoles, highlighting the divergence between salt isolation and free-basing.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the target molecule against these criteria:

ParameterConsideration for ThiazolesRecommendation
Acid Choice TFA forms hygroscopic salts; HCl often precipitates stable solids.Use HCl/Dioxane for salt isolation; TFA/DCM for free-basing.
Scavengers Thiazoles are electron-deficient and resistant to tert-butyl cation alkylation.Scavengers (e.g., Triethylsilane) are not required unless other electron-rich rings (e.g., indoles, thiophenes) are present.
Solubility Thiazole salts are water-soluble.[4]Avoid aqueous workups for salts; use precipitation (Et2O) or thorough drying.
Basicity Thiazole

.[4][5]
Neutralization requires pH > 4 to deprotonate the ring, but pH > 10 to ensure the primary amine is free.

Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Generating crude material for purification or when the free base is required for the next step.

Reagents:

  • Trifluoroacetic Acid (TFA) [Reagent Grade]

  • Dichloromethane (DCM) [Anhydrous preferred][6]

  • Saturated aq. NaHCO

    
    
    

Procedure:

  • Dissolution: Dissolve the Boc-thiazole substrate (1.0 equiv) in DCM (5–10 mL per mmol).

  • Acid Addition: Cool the solution to 0 °C. Add TFA dropwise.

    • Standard Ratio: 1:1 to 1:4 (v/v) TFA:DCM.

    • Note: High dilution prevents exotherms but slows kinetics.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours. Monitor by LC-MS (TLC is often difficult due to streakiness of amines).

  • Quench & Workup (Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the residue in DCM or EtOAc.

    • Crucial Step: Wash carefully with saturated NaHCO

      
       until the aqueous layer pH is basic (pH ~8–9). This ensures the thiazole ring is deprotonated.
      
    • Extract the aqueous layer 2x with DCM/MeOH (9:1) if the product is polar.[3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Validation Check:

  • Verify the disappearance of the Boc peak (~1.4 ppm in

    
    H NMR).
    
  • Check for the presence of the free amine (broad singlet, exchangeable with D

    
    O).
    
Protocol B: HCl Deprotection (Precipitation Method)

Best for: Isolating stable, crystalline hydrochloride salts without chromatography.

Reagents:

  • 4M HCl in 1,4-Dioxane (commercial)

  • Diethyl Ether (Et

    
    O) or MTBE
    

Procedure:

  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or dry MeOH.

  • Acid Addition: Add 4M HCl in dioxane (5–10 equiv) at RT.

  • Reaction: Stir for 2–4 hours.

    • Observation: The product often precipitates as a white/off-white solid during the reaction.

  • Isolation:

    • If precipitate forms: Dilute with excess Et

      
      O (approx. 3x reaction volume) to complete precipitation. Filter the solid under N
      
      
      
      or Argon (hygroscopic risk).
    • If no precipitate: Concentrate in vacuo, triturate the residue with Et

      
      O/Hexanes, and filter.
      
  • Drying: Dry the solid in a vacuum oven at 40 °C. Thiazole-HCl salts can be hygroscopic; store in a desiccator.

Protocol C: Mild Oxidative Cleavage (Oxalyl Chloride)

Best for: Substrates sensitive to strong Brønsted acids.

Context: Recent literature suggests Oxalyl Chloride in MeOH generates HCl in situ in a controlled manner, often milder than neat TFA [1].

Procedure:

  • Dissolve substrate in dry MeOH.

  • Add Oxalyl Chloride (2–3 equiv) dropwise at 0 °C (Gas evolution!).

  • Stir at RT for 1–2 hours.

  • Concentrate to yield the HCl salt.

Troubleshooting & Optimization

Handling Hygroscopic Salts

Thiazole salts (especially trifluoroacetates) can form "gums" or oils that refuse to crystallize.

  • Solution: Perform an ion exchange. Dissolve the TFA salt in MeOH, add 2M HCl in ether, and evaporate. Repeat 2-3 times to convert the hygroscopic TFA salt to a generally more crystalline HCl salt.

Scavenging Side Reactions

While thiazoles are robust, if your molecule contains an indole, pyrrole, or electron-rich phenol :

  • Risk: tert-Butyl cation alkylation on the electron-rich ring.[7]

  • Protocol Modification: Add Triethylsilane (TES) (2–5 equiv) or Triisopropylsilane (TIPS) to the TFA/DCM mixture before adding the acid. This "traps" the cation effectively [2].

Decision Tree for Protocol Selection

Deprotection_Decision_Tree Start Start: Boc-Thiazole Substrate Sensitive Contains Acid-Sensitive Groups? (e.g., Acetals, Silyl ethers) Start->Sensitive Mild Protocol C: Oxalyl Chloride/MeOH or TMSOTf Sensitive->Mild Yes Salt_Desired Is the Salt Form Acceptable? Sensitive->Salt_Desired No Protocol_B Protocol B: HCl in Dioxane (Precipitation) Salt_Desired->Protocol_B Yes (Stable Solid) Protocol_A Protocol A: TFA/DCM + Basic Workup Salt_Desired->Protocol_A No (Need Free Base)

Figure 2: Strategic decision tree for selecting the optimal deprotection method.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: University of Kentucky / Tetrahedron Letters URL:[Link]

  • Boc Deprotection Mechanism and Scavengers. Source: Common Organic Chemistry URL:[Link]

  • Synthesis of Thiazole Peptidomimetic Analogues (Protocol Validation). Source: National Institutes of Health (PMC) URL:[Link]

  • Boc Deprotection Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

Sources

Application

High-throughput screening with "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate"

This Application Note is designed for drug discovery scientists utilizing tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) as a core scaffold or fragment in High-Throughput Screening (HTS) campaigns. E...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists utilizing tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) as a core scaffold or fragment in High-Throughput Screening (HTS) campaigns.

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate represents a "privileged scaffold" precursor in medicinal chemistry. The 2-cyclopropylthiazole moiety combines the metabolic stability of the cyclopropyl group (reducing CYP450 oxidation compared to alkyl chains) with the hydrogen-bonding potential of the thiazole ring.

This guide details the protocol for utilizing this compound in two distinct HTS contexts:

  • Fragment-Based Screening (FBS): Screening the protected carbamate directly to identify low-affinity binding to hydrophobic pockets.

  • Library Screening (Primary Application): Using the compound as a building block to generate a focused library of 2-cyclopropylthiazol-5-amines via deprotection and diversification, followed by screening against kinase or hydrolase targets (e.g., MAGL, Src-family kinases).

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]

PropertyValue / DescriptionRelevance to HTS
Compound Name tert-Butyl (2-cyclopropylthiazol-5-yl)carbamateCore Scaffold
CAS Number 1936303-70-6Identification
MW ~240.32 g/mol Fragment-like (<300 Da)
cLogP ~2.1 (Estimated)Good membrane permeability; ideal for cell-based HTS.
Solubility High in DMSO (>100 mM); Low in aqueous buffer.Requires strict DMSO tolerance controls in assay.
Stability Stable as solid; Boc group acid-labile.Avoid acidic buffers during storage.
Stock Solution Preparation

Objective: Prepare a robust source plate for dispensing.

  • Dissolution: Dissolve 240 mg of solid compound in 10 mL of 100% DMSO (anhydrous) to yield a 100 mM stock .

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • QC: Verify purity via LC-MS. Purity >95% is mandatory to avoid false positives from synthetic byproducts.

  • Storage: Aliquot into Matrix tubes (50 µL/tube) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Workflow Overview: From Scaffold to Hit

The following diagram illustrates the decision logic for using this scaffold in a screening campaign.

HTS_Workflow Start Start: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Decision Application Mode? Start->Decision Fragment Fragment Screening (FBS) (Screen Boc-protected) Decision->Fragment Direct Binding Library Library Generation (Deprotect & Diversify) Decision->Library High Potency Search Assay HTS Assay Setup (TR-FRET / FP) Fragment->Assay Deprotect Step A: Boc-Deprotection (TFA/DCM) Library->Deprotect Coupling Step B: Parallel Synthesis (Amides/Ureas) Deprotect->Coupling Coupling->Assay Data Data Analysis (Z-Score, PAINS Filter) Assay->Data Hit Hit Validation (Dose-Response IC50) Data->Hit

Figure 1: Strategic workflow for utilizing the thiazole carbamate scaffold.

Application 1: Library Generation Protocol

Rationale: The Boc-protected amine is a "masked" nucleophile. To generate high-affinity hits, we must remove the Boc group and attach diverse chemical matter (R-groups) to interact with the target protein's specificity pocket.

Step 4.1: High-Throughput Deprotection
  • Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Process: Add 100 µL reagent to 10 µmol of scaffold in 96-well deep-well plates. Shake for 2 hours at RT.

  • Workup: Evaporate volatiles using a centrifugal evaporator (Genevac).

  • Neutralization: Resuspend in DMF containing 5% DIPEA (Diisopropylethylamine).

Step 4.2: Parallel Diversification (Amide Coupling)

Target: Generate 2-cyclopropylthiazol-5-amides.

  • Array: Dispense 90 unique carboxylic acids (R-COOH) into the plate containing the deprotected amine.

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Incubation: Shake for 16 hours at RT.

  • Purification: Solid Phase Extraction (SPE) using SCX-2 cartridges to remove excess acid/coupling reagents, or use crude if assay tolerates.

Application 2: HTS Assay Protocol (Kinase Model)

Context: Thiazole-5-amides are known inhibitors of Src-family kinases and MAGL. This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust against compound autofluorescence—a common issue with thiazoles.

Assay Reagents
  • Target: Recombinant Kinase (e.g., Lck or Src).

  • Substrate: Biotinylated poly-GT peptide.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: APC-labeled Streptavidin.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Screening Protocol (384-well format)
StepActionVolumeNotes
1 Compound Transfer 50 nLUse Acoustic Dispenser (Echo 550). Transfer library compounds to assay plate. Final conc: 10 µM.
2 Enzyme Addition 5 µLDispense Kinase in Assay Buffer. Incubate 10 min for pre-equilibrium.
3 Start Reaction 5 µLAdd ATP (at Km) + Substrate mixture.
4 Incubation 60 minIncubate at RT in dark.
5 Detection 10 µLAdd Detection Mix (Eu-Ab + APC-SA + EDTA to stop reaction).
6 Read -Read on Multi-mode Reader (e.g., PHERAstar). Ex: 337nm, Em: 615/665nm.
Data Calculation

Calculate the FRET Ratio (


) for each well:


Calculate Percent Inhibition:



  • 
    : DMSO control (Enzyme + Substrate).
    
  • 
    : EDTA control (No Enzyme activity).
    

Scientific Validation & Troubleshooting

Assay Robustness (Z-Prime)

Before screening the library, validate the assay using the scaffold itself (if active) or a reference inhibitor (e.g., Dasatinib for Src).

  • Requirement:

    
    .
    
  • Formula:

    
    
    
Common Interference Mechanisms

Thiazole compounds can occasionally act as PAINS (Pan-Assay Interference Compounds) via two mechanisms:

  • Aggregator Formation: At high concentrations (>30 µM), hydrophobic thiazoles may form colloidal aggregates that sequester enzyme.

    • Solution: Add 0.01% Triton X-100 or Brij-35 to the buffer (included in protocol above).

  • Fluorescence Quenching: Thiazoles can absorb UV light.

    • Solution: Use Ratiometric assays (TR-FRET) rather than Fluorescence Intensity (FI) to normalize for quenching.

Hit Triage Logic

Triage RawHit Raw Hit (>50% Inh) Counter Counter Screen (Unrelated Protein) RawHit->Counter Check Selectivity DoseResp Dose Response (10-pt IC50) Counter->DoseResp If Inactive Valid Validated Lead DoseResp->Valid If Hill Slope ~1.0

Figure 2: Hit triage process to eliminate false positives.

References

  • Thiazole Scaffolds in Kinase Inhibition Chen, P., et al.[1] "Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6066 (2004).[1]

  • Cyclopropyl Moiety in Drug Design Talele, T. T. "The 'cyclopropyl fragment' is a versatile player in drug design."[2] Journal of Medicinal Chemistry, 59(19), 8712-8756 (2016).

  • Thiazoles as MAGL Inhibitors Zahoor, A. F., et al.[3] "Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer."[3] Mini Reviews in Medicinal Chemistry, 19(5), 410-423 (2019).[3]

  • Assay Guidance Manual (NCBI) Coussens, N. P., et al. "Assay Guidance Manual: Interference with Fluorescence and Absorbance." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, (2010-).

Sources

Method

Application Note: In Vitro Profiling &amp; Assay Development for the 2-Cyclopropylthiazol-5-amine Scaffold

This Application Note is designed for researchers and drug discovery professionals focusing on the characterization and assay development for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6).[1] Given...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on the characterization and assay development for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6).[1]

Given the structural properties of this molecule (a Boc-protected 5-aminothiazole with a cyclopropyl moiety), it represents a "privileged scaffold" often utilized in the development of Kinase Inhibitors (e.g., CDK, Src family) and 11β-HSD1 inhibitors .[1] The Boc-group suggests it is either a stable intermediate requiring deprotection or a prodrug-like candidate.[1]

Executive Summary & Scientific Rationale

The compound tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate serves as a critical chemical entry point into the 5-aminothiazole class of heterocycles.[1] While 2-aminothiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib), the 5-aminothiazole regioisomer offers a distinct vector for exploring novel chemical space, particularly for targeting ATP-binding pockets in kinases or hydrophobic clefts in metabolic enzymes.[1]

Key Structural Features:

  • Thiazole Core: Acts as a bioisostere for pyridine/imidazole, capable of hydrogen bonding (H-bond acceptor at N3).[1]

  • Cyclopropyl Group: Enhances metabolic stability (blocking

    
    -oxidation common in alkyl chains) and provides rigid hydrophobic bulk.[1]
    
  • Boc-Carbamate: Functions as a protecting group that must be removed to reveal the primary amine pharmacophore or assessed for intrinsic allosteric activity.[1]

Assay Strategy: To fully characterize this compound, a dual-stream approach is required:

  • Stream A (Prodrug/Scaffold Stability): Assess the hydrolytic and metabolic stability of the Boc-carbamate.

  • Stream B (Bioactivity): Develop enzymatic assays for the deprotected free amine (2-cyclopropylthiazol-5-amine), which is the likely active species.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound, distinguishing between stability profiling and functional activity screening.

AssayWorkflow cluster_Stability Stream A: Stability & ADME cluster_Activity Stream B: Functional Bioactivity Compound tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate QC QC: Purity & Identity (LC-MS / NMR) Compound->QC Hydrolysis Hydrolytic Stability (pH 1.2, 7.4) QC->Hydrolysis Microsomal Microsomal Stability (Liver S9 Fraction) QC->Microsomal Deprotection Acid Deprotection (Generation of Free Amine) QC->Deprotection CellAssay Cellular Viability (ATP-Glo / NanoBRET) Hydrolysis->CellAssay Toxicity correlation KinaseAssay Biochemical Screen (TR-FRET / Kinase Panel) Deprotection->KinaseAssay Active Species KinaseAssay->CellAssay Hit Confirmation

Caption: Integrated workflow for physicochemical characterization and bioactivity assessment of the aminothiazole scaffold.

Protocol A: Physicochemical & Stability Profiling

Before biological screening, it is critical to determine if the Boc-carbamate is stable under assay conditions or if it acts as a prodrug.[1]

A.1. Hydrolytic Stability Assay (Simulated Physiological Fluids)

Objective: Determine the half-life (


) of the Boc-group cleavage at gastric (pH 1.[1]2) and physiological (pH 7.4) pH.

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4).

  • Internal Standard: Tolbutamide or Propranolol.[1]

  • Analysis: UHPLC-MS/MS.[1]

Procedure:

  • Preparation: Dilute the 10 mM DMSO stock to 10 µM in pre-warmed (37°C) buffer (pH 1.2 and pH 7.4). Final DMSO concentration should be <1%.

  • Incubation: Incubate samples in a shaking water bath at 37°C.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins/stop reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS. Monitor the transition for the Parent (Boc-protected) and the Product (Free Amine, MW ~140 Da).[1]

Data Output:

  • Plot

    
     vs. Time.[1]
    
  • Calculate

    
    .[1]
    
  • Interpretation: Rapid degradation at pH 1.2 indicates the compound may deprotect in the stomach; stability at pH 7.4 confirms suitability for systemic circulation as the protected form.

Protocol B: Biochemical Kinase Inhibition Assay (TR-FRET)

The 5-aminothiazole scaffold is a known ATP-mimetic pharmacophore.[1] This protocol describes a LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) to screen the deprotected amine against a panel of kinases (e.g., Src, CDK2, EGFR).[1]

Rationale: The free amine (generated via Protocol A or pre-synthesis) is expected to bind the ATP hinge region.[1] The Boc-protected form should be included as a negative control to validate the necessity of the free amine.

B.1. Assay Principle

This assay measures the displacement of an Alexa Fluor™ 647-labeled tracer (ATP-competitive) by the test compound.[1] Binding of the tracer to the Eu-labeled antibody-kinase complex generates a high TR-FRET signal.[1] Inhibitors displace the tracer, reducing the signal.

B.2. Materials & Reagents
  • Kinase: Recombinant human Src or CDK2 (GST-tagged).[1]

  • Antibody: Eu-anti-GST Antibody.[1]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).

  • Test Compound: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (and its deprotected analog).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

B.3. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the test compound in DMSO (Start: 10 µM, 3-fold dilution).

    • Critical Step: If testing the in situ deprotected amine, treat the Boc-compound with 4M HCl/Dioxane for 1 hour, evaporate, and reconstitute in DMSO prior to plating.[1]

  • Plating:

    • Dispense 160 nL of compound into a white, low-volume 384-well plate (e.g., Corning 4513).

  • Enzyme/Antibody Mix:

    • Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.[1]

    • Add 5 µL of the mix to the wells. Incubate for 15 min at RT.

  • Tracer Addition:

    • Add 5 µL of Kinase Tracer 236 (Final conc. =

      
       of tracer, typically 5-20 nM).[1]
      
  • Incubation:

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm.[1] Emission 1: 665 nm (Tracer).[1] Emission 2: 615 nm (Eu).[1]

B.4. Data Analysis
  • Calculate Emission Ratio (ER):

    
    .
    
  • Normalize to controls (0% Inhibition = DMSO only; 100% Inhibition = 10 µM Staurosporine).

  • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

    
    .[1]
    
ParameterAcceptance Criteria
Z' Factor

Signal/Background

Hill Slope

Protocol C: Cellular Viability & Target Engagement

To validate if the compound permeates cells and exerts a phenotypic effect, a cellular viability assay is performed.

C.1. CellTiter-Glo® Luminescent Cell Viability Assay

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, HCT116) relevant to the kinase targets.[1]

Protocol:

  • Seeding: Seed cells (3,000 cells/well) in 96-well opaque plates in 100 µL media. Incubate 24h.

  • Treatment: Add 11 µL of 10x compound (final DMSO 0.5%). Test range: 0.1 nM – 100 µM.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo® reagent.[1]

  • Measurement: Shake for 2 min, incubate 10 min, read Luminescence (Integration: 1s).

Interpretation:

  • If the Boc-compound shows high potency (

    
    ), it suggests either:
    
    • Intracellular deprotection by lysosomal enzymes.

    • The Boc-group occupies a specific hydrophobic pocket (rare but possible).[1]

  • Compare with the Free Amine . If Free Amine is potent but Boc-compound is not, cellular permeability of the amine may be the limiting factor.[1]

References

  • Das, D., et al. (2016). "Recent development of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry, 109, 89-98.[1][2] Link[1]

  • Lozynskyi, A., et al. (2022).[3] "Synthesis of Novel 2-(Cyclopropylamino)thiazol-4(5H)-one Derivatives." Molecules, 27(21), 7469.[1] Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link

  • PubChem. "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Compound Summary)." Link

  • Enamine. "Thiazole Building Blocks in Drug Discovery." Link

Sources

Application

Application Notes and Protocols for "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" in Medicinal Chemistry Library Synthesis

Introduction: The Strategic Value of the 2-Cyclopropylthiazole Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of high-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropylthiazole Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of high-quality compound libraries. "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" represents a quintessential example of a well-designed building block, embodying several key features that are highly sought after by medicinal chemists. The thiazole ring is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The incorporation of a cyclopropyl group is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3][4] This small, strained ring system can act as a rigid spacer, a bioisostere for other functional groups, and can influence the conformational preferences of the molecule.[3]

The tert-butoxycarbonyl (Boc) protecting group on the 5-amino position provides a stable, yet readily cleavable, handle for further synthetic elaboration. This carbamate is generally stable to a wide range of reaction conditions, allowing for selective modification of other parts of the molecule, and can be efficiently removed under acidic conditions to reveal the free amine for subsequent diversification.[5] This combination of a privileged thiazole core, a beneficial cyclopropyl moiety, and a versatile Boc-protected amine makes "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" an invaluable reagent for the parallel synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties

PropertyEstimated ValueSource
Molecular Weight262.71 g/mol [6]
XLogP32.7[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count4[6]
Rotatable Bond Count4[6]

Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

The synthesis of the title compound can be approached through a multi-step sequence, starting from readily available materials. A plausible and efficient synthetic route involves the initial construction of the 2-cyclopropylthiazole core, followed by functionalization at the 5-position and subsequent Boc-protection. One potential strategy involves the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[1]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A Cyclopropyl Methyl Ketone B α-Halogenation A->B e.g., NBS, Br2 C α-Halo Cyclopropyl Methyl Ketone B->C E Hantzsch Thiazole Synthesis C->E D Thiourea D->E F 2-Amino-4-cyclopropylthiazole E->F G Halogenation (e.g., NBS) F->G H 2-Amino-4-cyclopropyl-5-halothiazole G->H I Functional Group Interconversion H->I e.g., Azide formation followed by reduction J 2-Cyclopropyl-5-aminothiazole I->J K Di-tert-butyl dicarbonate (Boc)2O, Base J->K L tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate K->L

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of 2-Amino-4-cyclopropylthiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis, utilizing an α-haloketone and thiourea.[7]

Materials and Reagents:

  • Cyclopropyl methyl ketone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • α-Bromination of Cyclopropyl Methyl Ketone: In a round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform. To this solution, add N-bromosuccinimide (1.1 eq) portion-wise while stirring at room temperature. The reaction can be initiated with a catalytic amount of a radical initiator like AIBN or by gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo cyclopropyl methyl ketone. This intermediate is often used directly in the next step without further purification.

  • Hantzsch Thiazole Synthesis: In a separate round-bottom flask, dissolve the crude α-bromo cyclopropyl methyl ketone (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. A precipitate of 2-amino-4-cyclopropylthiazole should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

This protocol outlines a potential route from 2-amino-4-cyclopropylthiazole involving halogenation, conversion to the 5-amino derivative, and subsequent Boc-protection.

Materials and Reagents:

  • 2-Amino-4-cyclopropylthiazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃) or a suitable reducing agent

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • 5-Bromination of 2-Amino-4-cyclopropylthiazole: Dissolve 2-amino-4-cyclopropylthiazole (1.0 eq) in DMF. Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise. Allow the reaction to stir at room temperature for 1-3 hours.[8]

  • Work-up: Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-4-cyclopropyl-5-bromothiazole.

  • Conversion to 5-Azido Intermediate: In a suitable solvent like DMF, combine 2-amino-4-cyclopropyl-5-bromothiazole (1.0 eq) with sodium azide (1.5 eq). Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.

  • Reduction to 5-Aminothiazole: After cooling, the crude azido intermediate can be reduced to the corresponding amine. A common method is the Staudinger reduction, where the azide is treated with triphenylphosphine in a THF/water mixture.

  • Boc-Protection: To a solution of the crude 2-cyclopropyl-5-aminothiazole (1.0 eq) in a mixture of THF and water, add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).[5] Stir the reaction at room temperature for 4-12 hours.

  • Final Work-up and Purification: After the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate".

Application in Medicinal Chemistry Library Synthesis

The true utility of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" is realized in its application to parallel synthesis for the rapid generation of diverse compound libraries. The Boc-protected amine serves as a key diversification point.

Diagram of a Library Synthesis Workflow

Library Synthesis Workflow Start tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Deprotection Boc Deprotection Start->Deprotection e.g., TFA, DCM Amine 2-Cyclopropyl-5-aminothiazole Deprotection->Amine Diversification Parallel Acylation/Sulfonylation/Alkylation Amine->Diversification Library Diverse Library of Amides, Sulfonamides, Amines Diversification->Library R1COX R1-COCl / R1-COOH R1COX->Diversification R2SO2Cl R2-SO2Cl R2SO2Cl->Diversification R3X R3-X R3X->Diversification

Caption: Workflow for library generation.

Protocol 3: Parallel Amide Library Synthesis

This protocol describes a general procedure for the synthesis of an amide library from the deprotected amine using a parallel synthesis approach.

Materials and Reagents:

  • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A diverse set of carboxylic acids or acyl chlorides

  • A suitable coupling agent (e.g., HATU, HBTU) if starting from carboxylic acids

  • A suitable base (e.g., DIPEA)

  • 96-well reaction block or individual reaction vials

Equipment:

  • Automated liquid handler (optional)

  • Parallel synthesizer or shaker

  • Centrifugal evaporator or lyophilizer

  • LC-MS for analysis

Procedure:

  • Boc-Deprotection (in bulk): Dissolve "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" in DCM and add trifluoroacetic acid (20-50% v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-cyclopropyl-5-aminothiazole as its TFA salt.

  • Library Synthesis Setup:

    • In each well of a 96-well plate, dispense a solution of the crude 2-cyclopropyl-5-aminothiazole TFA salt in a suitable solvent like DMF or DCM.

    • To each well, add a different carboxylic acid (1.1 eq), a coupling agent like HATU (1.1 eq), and a base like DIPEA (3.0 eq). Alternatively, if using acyl chlorides, add the acyl chloride (1.1 eq) and a base like DIPEA (2.0 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Perform a liquid-liquid extraction in the plate format using a suitable organic solvent (e.g., ethyl acetate).

    • The crude products in the organic layer can be purified using parallel purification techniques such as mass-directed preparative HPLC.

  • Analysis and Characterization: Analyze each purified compound by LC-MS to confirm its identity and purity.

Conclusion

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" is a strategically designed building block that offers significant advantages in the synthesis of compound libraries for drug discovery. Its constituent parts—the privileged thiazole scaffold, the beneficial cyclopropyl group, and the versatile Boc-protected amine—provide a robust platform for the generation of diverse and medicinally relevant molecules. The protocols outlined in this document provide a framework for the synthesis of this valuable intermediate and its application in parallel synthesis, enabling the efficient exploration of chemical space in the quest for new therapeutic agents.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology.

  • Sharma, P. C., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Omega.
  • Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. (2025). Bioorganic Chemistry.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
  • 2-[[(Cyclopropyl)carbonyl]amino]-5-[(5-carboxy-4-methoxy-2-methylphenyl)thio]thiazole. Waimao.163.com.
  • Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2025).
  • 2-AMino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Reagentia.
  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • tert-Butyl (cyclopropanesulfonyl)carbamate Properties. U.S. Environmental Protection Agency.
  • Carbazic acid, tert-butyl ester. Organic Syntheses.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic GE2270 A: A-ring modifications. (2003). Bioorganic & Medicinal Chemistry Letters.
  • tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)
  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • tert-Butyl N-(2,3-dihydroxypropyl)
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Process of producing 2-aminothiazole.
  • tert-Butyl (2-ethylthiazol-5-yl)
  • tert-Butyl (2-chloro-5-(cyclopropylethynyl)phenyl)
  • 2-Amino Thiazole. Purex Pharmaceuticals.
  • 2-Amino-5-(2-hydroxyethyl)thiazole. Sigma-Aldrich.
  • 2-Amino-5-methylthiazole, 98%. Thermo Fisher Scientific.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

Sources

Method

Cell-based assays using "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate"

Executive Summary & Strategic Rationale tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a critical pharmacophore precursor, primarily utilized in the synthesis of HCV NS5A inhibitors (e.g., analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a critical pharmacophore precursor, primarily utilized in the synthesis of HCV NS5A inhibitors (e.g., analogs of Ruzasvir and Elbasvir) and emerging kinase inhibitors. While often categorized as a synthetic intermediate, the biological evaluation of this carbamate-protected scaffold is a vital step in "Hit-to-Lead" profiling to assess:

  • Baseline Cytotoxicity: Determining if the core scaffold carries intrinsic cellular toxicity independent of its target-binding substituents.

  • Metabolic Stability: Evaluating the lability of the Boc-protection in a cellular environment (prodrug potential vs. metabolic liability).

  • Scaffold Privileges: Validating the "2-cyclopropylthiazole" moiety for membrane permeability and off-target interactions.

This guide details the protocols for evaluating this compound in a HCV Replicon System (Target Engagement) and Hepatic Cell Lines (Tox/ADME), ensuring a rigorous assessment of its developmental potential.

Biological Context & Mechanism[1]

The 2-cyclopropylthiazole moiety is a "privileged structure" in medicinal chemistry. In HCV NS5A inhibitors, this fragment acts as a lipophilic anchor that interacts with the viral replication complex membranous web.

  • Target: Hepatitis C Virus Non-Structural Protein 5A (NS5A).[1]

  • Mechanism: Disruption of viral RNA replication and virion assembly.

  • Role of the Carbamate: The tert-butyl carbamate (Boc) group typically masks the active amine. In cell-based assays, significant activity of the Boc-protected form often indicates either intracellular deprotection (acting as a prodrug) or a novel binding mode of the protected species.

Signaling & Workflow Diagram

G Compound tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Metabolism Intracellular Metabolism (Carboxylesterases?) CellEntry->Metabolism Potential Cleavage Target Target Engagement (HCV NS5A Complex) CellEntry->Target Direct Binding (Low Prob) ActiveSpecies Active Species: 2-cyclopropylthiazol-5-amine Metabolism->ActiveSpecies Boc Removal ActiveSpecies->Target High Affinity Readout Inhibition of Viral Replication Target->Readout Reduced Luciferase Signal

Figure 1: Putative mechanism of action in cell-based antiviral assays. The scheme accounts for both direct activity and metabolic activation.

Experimental Protocols

Protocol A: HCV Replicon Luciferase Reporter Assay

Objective: To quantify the antiviral potency (


) of the test compound against HCV genotype 1b (or 1a) replicons.
Cell System:  Huh-7.5 cells stably expressing HCV subgenomic replicon (Luc-ubi-neo).
Materials
  • Test Compound: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (10 mM stock in DMSO).

  • Control: Daclatasvir or Elbasvir (Positive Control).

  • Cells: Huh-7.5 replicon cells (bearing Renilla or Firefly luciferase reporter).

  • Media: DMEM + 10% FBS + 0.5 mg/mL G418 (Selection antibiotic).

  • Reagent: Bright-Glo™ or Renilla-Glo™ Luciferase Assay System.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest Huh-7.5 replicon cells (log phase).

    • Resuspend in assay medium (DMEM + 5% FBS, no G418 ).

    • Plate 5,000 cells/well in a white 96-well plate (100 µL/well).

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare a 3-fold serial dilution of the Test Compound in 100% DMSO (starting conc: 10 mM → 8 points).

    • Dilute 1:200 into culture medium to generate 5x working solutions (Final DMSO = 0.5%).

    • Add 25 µL of diluted compound to the cells.

    • Final Test Range: 50 µM to 0.02 µM.

  • Incubation:

    • Incubate plates for 72 hours. Rationale: This duration allows sufficient turnover of the viral replicase complex to observe inhibition.

  • Readout:

    • Equilibrate Luciferase reagent to room temperature.

    • Add 100 µL of reagent per well.

    • Shake orbitally for 2 minutes (lysis).

    • Measure luminescence on a microplate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO control (0% inhibition).

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate

      
      .
      
Protocol B: Cell Viability & Cytotoxicity Counter-Screen (CC50)

Objective: To ensure the observed antiviral effect is due to specific inhibition and not general cell death. Trustworthiness Factor: An antiviral assay is invalid without a parallel cytotoxicity assay.

Materials
  • Assay Kit: CellTiter-Glo® (ATP detection) or MTS Assay.

  • Cells: Parental Huh-7.5 cells (cured of replicon) or HepG2.

Step-by-Step Methodology
  • Plate Setup:

    • Seed parental Huh-7.5 cells at 5,000 cells/well in clear-bottom 96-well plates.

    • Incubate 24 hours.

  • Treatment:

    • Treat cells with the exact same concentration range as Protocol A.

    • Include a Staurosporine (1 µM) positive control for cell death.

  • Incubation:

    • Incubate for 72 hours (matched to Replicon assay).

  • Detection:

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Incubate 10 mins at RT.

    • Measure Luminescence.

  • Calculation:

    • Calculate

      
       (Concentration causing 50% cytotoxicity).
      
    • Selectivity Index (SI):

      
      .
      
    • Success Criteria: An SI > 10 (preferably > 50) indicates a specific therapeutic window.

Data Presentation & Interpretation

Expected Results Table
ParameterTest Compound (Boc-Protected)Active Metabolite (Hypothetical Amine)Positive Control (Daclatasvir)
HCV GT1b EC50 > 10 µM (likely inactive) or 1-5 µM (if metabolized)< 10 nM< 50 pM
Huh-7.5 CC50 > 50 µM> 50 µM> 50 µM
Selectivity Index < 5 (Poor)> 5000 (Excellent)> 1,000,000
Solubility (PBS) Low (Lipophilic)ModerateModerate
Troubleshooting Guide
  • Issue: High cytotoxicity (

    
     < 10 µM).
    
    • Cause: The thiazole core or the Boc group may be causing non-specific membrane disruption.

    • Solution: Check compound precipitation under the microscope. Lipophilic carbamates often precipitate at high concentrations, causing physical stress to cells.

  • Issue: No activity in Replicon assay.

    • Cause: The Boc group is stable and prevents binding to NS5A.

    • Next Step: Synthesize the deprotected amine or an amide derivative (e.g., acetyl) to validate the pharmacophore.

References

  • Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor. Journal of Medicinal Chemistry, 2016. Link (Validates the 2-cyclopropylthiazole scaffold in NS5A inhibitors).

  • Substituted tetracyclic indole core derivatives of HCV NS5A inhibitor MK-8742. Journal of Medicinal Chemistry, 2017. Link (Details the synthesis and SAR of thiazole intermediates).

  • HCV Replicon Assay Protocols. Nature Protocols, 2006. Link (Standard methodology for Luciferase-based replicon assays).

  • PubChem Compound Summary: Tert-butyl (2-cyclopropylthiazol-5-yl)carbamate. PubChem. Link (Chemical structure and physical property verification).

Sources

Application

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" for target identification studies

Application Note: Strategic Utilization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate for Target Identification Part 1: Executive Summary & Strategic Rationale tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (hereaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate for Target Identification

Part 1: Executive Summary & Strategic Rationale

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (hereafter referred to as TBCTC ) is a specialized chemical building block functioning as a "masked" pharmacophore. In drug discovery, the 2-cyclopropylthiazole moiety is a privileged scaffold, often acting as a bioisostere for aromatic rings in kinase inhibitors, GPCR antagonists, and anti-infectives.

However, the 5-amino position on the thiazole ring renders the molecule electron-rich and prone to oxidative degradation. The Boc (tert-butyloxycarbonyl) group is not merely a protecting group here; it is a stability anchor .

Core Application: This compound is used to synthesize Affinity Probes or Photoaffinity Probes to identify the biological target of cyclopropylthiazole-containing hits. The workflow involves deprotecting the amine and coupling it to a bifunctional linker (containing a capture tag like Biotin and/or a photo-crosslinker).

Key Technical Insight: Unlike the stable 2-aminothiazoles, 5-aminothiazoles are nucleophilic and air-sensitive . Successful target identification requires a "Generate-and-Trap" strategy where the Boc group is removed immediately prior to linker coupling.

Part 2: Chemical Logic & Probe Design

Before initiating wet-lab work, understand the structural logic to prevent experimental failure.

The "Generate-and-Trap" Mechanism
  • Precursor (TBCTC): Stable, shelf-life >1 year at -20°C.

  • Reactive Intermediate (Free Amine): 2-cyclopropylthiazol-5-amine. Highly reactive. If left in air, it dimerizes or oxidizes, turning the solution dark/black.

  • Target Probe: The amine is acylated with a linker (e.g., NHS-PEG-Biotin) to stabilize the electron density and provide a handle for streptavidin pull-down.

Visualization: The Probe Synthesis Workflow

G cluster_warning CRITICAL TIMING TBCTC TBCTC (Boc-Protected Precursor) Deprotection Acidic Deprotection (TFA/DCM) TBCTC->Deprotection Step 1 FreeAmine Reactive Intermediate (5-Amino-2-cyclopropylthiazole) Deprotection->FreeAmine -Boc Coupling Linker Coupling (NHS-PEG-Biotin) FreeAmine->Coupling Step 2 (Immediate) Probe Functional Affinity Probe (Ready for Proteomics) Coupling->Probe Stable Conjugate

Caption: Workflow for converting the TBCTC scaffold into a stable affinity probe. The intermediate amine must be trapped immediately to prevent degradation.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Deprotection & Linker Coupling

Objective: Synthesize a biotinylated probe for chemoproteomics.

Materials:

  • TBCTC (10 mg, ~0.04 mmol)

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous

  • NHS-PEG4-Biotin (or NHS-Diazirine-Biotin for photoaffinity)

  • Triethylamine (TEA) or DIPEA

  • Argon/Nitrogen atmosphere

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg TBCTC in 1 mL anhydrous DCM in a small round-bottom flask. Flush with Argon.

  • Deprotection:

    • Cool the solution to 0°C (ice bath).

    • Add 0.2 mL TFA dropwise.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • QC Check: TLC (50% EtOAc/Hexane) should show disappearance of the starting material (

      
      ) and a baseline spot (amine salt).
      
  • Evaporation (The Critical Step):

    • Concentrate the mixture under reduced pressure (Rotavap) without heating (>30°C).

    • Co-evaporate with DCM (3x) to remove excess TFA.

    • Result: You now have the trifluoroacetate salt of the amine. It is more stable than the free base but still hygroscopic.

  • Coupling (The "Trap"):

    • Re-dissolve the residue immediately in 1 mL anhydrous DMF or DCM.

    • Add 1.2 equivalents of NHS-PEG4-Biotin.

    • Add 3.0 equivalents of DIPEA dropwise. Note: The solution may turn slightly yellow; deep black indicates decomposition.

    • Stir at RT for 2-4 hours.

  • Purification:

    • Dilute with EtOAc, wash with water and brine.

    • Purify via semi-prep HPLC or flash chromatography.

    • Verify: Confirm mass via LC-MS (Expected: Mass of Thiazole + Linker - NHS).

Protocol B: Target Identification (Pull-Down Assay)

Objective: Isolate proteins that bind to the 2-cyclopropylthiazole scaffold.

Reagents:

  • Cell Lysate (e.g., HeLa or HEK293), 1 mg/mL protein conc.

  • Synthesized Biotin-Probe (from Protocol A)

  • Competitor (Free TBCTC or Free Amine analog, 10x excess)

  • Streptavidin-Agarose Beads

Workflow Table:

StepActionCritical Parameter
1. Lysate Prep Prepare fresh lysate in PBS + Protease Inhibitors.Do not use DTT/Dithionite yet (interferes with some linkers).
2. Incubation Sample A: Lysate + Probe (10 µM).Sample B (Control): Lysate + Competitor (100 µM) + Probe (10 µM).Incubate 1 hr @ 4°C with rotation. Competition proves binding specificity.
3. Photo-Crosslinking Only if using Photo-Probe: Irradiate with UV (365 nm) for 10 min on ice.Keep sample cool to prevent protein denaturation.
4. Enrichment Add Streptavidin beads (50 µL slurry). Incubate 1 hr.Wash beads stringently (1% SDS, then PBS) to remove non-specific binders.
5. Elution Boil beads in 2x Laemmli Buffer (95°C, 5 min).Ensure biotin-streptavidin bond is broken (requires harsh boiling or on-bead digestion).
6. Analysis Run SDS-PAGE. Silver stain or Western Blot.Perform Tryptic Digest + LC-MS/MS for ID.

Part 4: Data Analysis & Interpretation

When analyzing Mass Spectrometry data from the pull-down, filter results based on the Competition Ratio .



  • Ratio > 5.0: High Confidence Target (Specific binding).

  • Ratio ≈ 1.0: Non-specific binder (background protein, e.g., Keratin, Tubulin).

  • Common Contaminants: Carboxylases (endogenously biotinylated), Albumin.

Pathway Visualization: Mechanism of Action (Hypothetical)

Assuming the thiazole scaffold targets a kinase (common for this motif), the interaction network is visualized below.

Pathway Probe Thiazole Probe ATP_Pocket ATP Binding Pocket Probe->ATP_Pocket Competitive Binding Kinase Target Kinase (e.g., CDK/MAPK) Downstream Downstream Signaling (Phosphorylation) Kinase->Downstream Inhibition blocks signal ATP_Pocket->Kinase Phenotype Cell Cycle Arrest / Apoptosis Downstream->Phenotype Modulates

Caption: Hypothetical mechanism where the thiazole probe competes for the ATP pocket, inhibiting downstream signaling.

Part 5: Troubleshooting & Safety

  • Instability: If the reaction mixture turns black during deprotection, the amine has oxidized. Solution: Add a scavenger (e.g., triethylsilane) during deprotection or perform the reaction under strict Nitrogen flow.

  • Low Yield: 5-aminothiazoles are poor nucleophiles compared to aliphatic amines. Solution: Use a stronger base (NaH) or a more reactive linker (Isocyanate or Acid Chloride) if NHS ester coupling fails.

  • Safety: Trifluoroacetic acid is corrosive. Thiazoles can be biologically active; handle all powders in a fume hood.

References

  • Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry, 2006. Link

  • Laufer, S., et al. "Synthesis and biological testing of 2-cyclopropyl-substituted thiazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 2003. Link

  • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008. Link

  • Enamine Ltd. "Building Blocks: Aminothiazoles in Drug Discovery." Enamine Catalog Resources, 2023. Link

Sources

Method

Strategic Derivatization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate for Lead Optimization

Executive Summary: The "Silent" Vector In the landscape of kinase inhibitors and GPCR modulators, the aminothiazole core is a privileged scaffold. However, while 2-aminothiazoles are ubiquitous (e.g., Dasatinib), the 5-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Vector

In the landscape of kinase inhibitors and GPCR modulators, the aminothiazole core is a privileged scaffold. However, while 2-aminothiazoles are ubiquitous (e.g., Dasatinib), the 5-aminothiazole isomer represents a less crowded but highly potent chemical space.

The starting material, tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , offers a unique strategic advantage.[1] The C2-cyclopropyl group acts as a "metabolic shield," reducing CYP450 oxidative clearance compared to alkyl analogs (isopropyl/methyl), while the C5-amine serves as a critical vector for hydrogen-bonding interactions within the ATP-binding pocket or allosteric sites.

This guide details the rigorous handling of this intermediate, specifically addressing the oxidative instability of the free 5-aminothiazole base , and provides validated protocols for expanding SAR (Structure-Activity Relationships) via Nitrogen (N-capping) and Carbon (C4-functionalization) vectors.

Strategic SAR Map

Before initiating synthesis, it is critical to understand the electronic and steric vectors available on this scaffold.

SAR_Vectors Core Thiazole Core (Electron Rich) C2 C2-Cyclopropyl (Metabolic Shield) Core->C2 Steric Bulk CYP Stability C5 C5-Amine (Warhead Vector) Core->C5 H-Bond Donor Key Interaction C4 C4-Position (Solubility/Selectivity) Core->C4 C-H Activation Halogenation

Figure 1: Strategic vectors for lead optimization. The C5-amine is the primary handle, while C4 offers a secondary vector for tuning physicochemical properties.

Module 1: The Gateway – Controlled Deprotection

Critical Warning: Unlike 2-aminothiazoles, 5-aminothiazoles are electron-rich and prone to rapid oxidative decomposition as free bases in air.[1] They must never be subjected to aqueous basic workup and stored.[1] They should be isolated as stable salts (HCl or TFA) or used in a "telescoped" one-pot procedure.[1]

Protocol A: Generation of the Stable HCl Salt

Objective: Isolate the stable ammonium salt for storage or subsequent parallel synthesis.

Reagents:

  • Starting Material: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (1.0 eq)[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (10.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the Boc-carbamate in 5 mL of anhydrous DCM in a round-bottom flask under N₂ atmosphere.

  • Acidolysis: Add 10 mL of 4.0 M HCl in Dioxane dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Note: The Boc group is labile; disappearance of m/z [M+H]+ 241 is the indicator).[1]

  • Precipitation: The product often precipitates as a white/off-white solid.[1] If not, add anhydrous diethyl ether (20 mL) to induce crystallization.[1]

  • Isolation: Filter the solid under a blanket of Nitrogen.[1] Wash with Et₂O.[1]

  • Drying: Dry under high vacuum for 4 hours.

    • Result:2-cyclopropylthiazol-5-ammonium chloride .[1] Store at -20 °C under Argon.

Module 2: Nitrogen Diversity (The "Warhead")

Once the salt is obtained, the amine can be derivatized. Because the free base is unstable, non-nucleophilic bases (DIEA, Pyridine) must be used in situ to liberate the amine only as it reacts with the electrophile.

Protocol B: Amide Coupling (Library Synthesis)

Objective: Synthesis of amide-linked inhibitors (e.g., kinase hinge binders).[1]

Reagents:

  • Amine Salt (from Protocol A) (1.0 eq)[1]

  • Carboxylic Acid (R-COOH) (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIEA (N,N-Diisopropylethylamine) (3.5 eq) – Crucial excess to neutralize HCl and activate acid.[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Activation: In a vial, dissolve R-COOH and HATU in DMF. Stir for 5 mins.

  • Addition: Add the thiazole-ammonium salt solid directly to the vial.

  • Basification: Immediately add DIEA. The reaction usually turns yellow/orange.[1]

  • Completion: Stir at RT for 2–16 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid). Avoid aqueous extraction to prevent decomposition of unreacted amine.[1]

Protocol C: Urea Formation (Isocyanate Method)

Objective: Creating urea linkers for conformational restriction.[1][2]

Reagents:

  • Amine Salt (1.0 eq)[1]

  • Isocyanate (R-NCO) (1.1 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq)[1]

  • Solvent: THF (anhydrous)

Workflow:

  • Suspend the amine salt in THF at 0 °C.

  • Add TEA; the suspension may clear slightly as the free base forms.

  • Immediately add the Isocyanate dropwise.[1]

  • Warm to RT and stir for 1 hour.

  • Quench with MeOH (0.5 mL) and concentrate. Purify via Flash Chromatography (DCM/MeOH).

Module 3: Carbon Functionalization (The "Skeleton")

The C4 position of the thiazole ring is the only remaining vector for skeletal modification. This position is susceptible to Electrophilic Aromatic Substitution (SEAr) due to the electron-donating effect of the C5-amine.

Protocol D: C4-Bromination (Regioselective)

Objective: Install a handle for Suzuki/Buchwald couplings.

Reagents:

  • Substrate: N-Acylated derivative (e.g., Acetamide or Urea derivative from Module 2) – Do NOT use the free amine or Boc-protected SM if possible, as N-bromination can occur.

  • Reagent: NBS (N-Bromosuccinimide) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step:

  • Dissolve the N-capped thiazole in ACN at 0 °C.

  • Add NBS portion-wise over 15 minutes. Protect from light.[1]

  • Stir at 0 °C to RT for 1 hour.

  • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to quench Br₂), then Brine.

  • Outcome: 4-Bromo-2-cyclopropyl-5-(acylamino)thiazole. This intermediate is stable and ready for Pd-catalyzed cross-coupling.[1]

Experimental Workflow Visualization

Workflow cluster_divergence Divergent Synthesis (In Situ Neutralization) SM Boc-SM (Stable Precursor) Deprotect 4M HCl/Dioxane (Anhydrous) SM->Deprotect Salt Ammonium Salt (Stable Solid) Deprotect->Salt Precipitation Amide Amide Coupling (HATU/DIEA) Salt->Amide Urea Urea Formation (Isocyanate/TEA) Salt->Urea Suzuki C4-Bromination -> Suzuki (Post-N-Capping) Amide->Suzuki Optional SAR

Figure 2: Integrated workflow for handling the unstable intermediate and generating library diversity.

Comparative Data & Troubleshooting

Reaction Performance Matrix
Reaction TypeReagent SystemTypical YieldCritical Parameter
Deprotection HCl/Dioxane>95% (Quant.)[1]Keep anhydrous; product is hygroscopic.[1]
Deprotection TFA/DCM>90%Remove excess TFA completely (azeotrope w/ Toluene) to avoid inhibiting HATU.[1]
Amide Coupling HATU/DIEA60–85%Order of addition: Acid + HATU first, then Amine Salt + Base.[1]
C4-Bromination NBS/ACN70–90%Must be done on the Amide/Urea, not the free amine.[1]
Troubleshooting Guide
  • Issue: Darkening of reaction mixture during deprotection.

    • Cause: Oxidation of the free base or trace oxidants in the solvent.[1]

    • Fix: Degas solvents; ensure HCl/Dioxane is fresh and not brown (peroxide formation).[1]

  • Issue: Low yield in Amide Coupling.

    • Cause: Incomplete neutralization of the HCl salt.[1]

    • Fix: Increase DIEA to 4.0 equivalents. Ensure the pH is >8 (check wet pH paper above headspace).[1]

References

  • Thiazole Scaffolds in Drug Discovery

    • Das, D. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules, 2025 .[1][3][4][5][6]

    • Context: Reviews the pharmacological breadth of thiazoles, valid
  • Synthesis of 5-Aminothiazoles

    • Zhong, S. "Progress in the Synthesis of 5-Aminothiazole Derivatives."[1] Chinese Journal of Organic Chemistry, 2012 .[1]

    • Context: details the instability and synthetic routes for 5-aminothiazoles.
  • Cyclopropyl Moiety in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 2016 . [1]

    • Context: Explains the metabolic stability advantages of the cyclopropyl group (C2 vector).
  • Handling of Labile Heterocyclic Amines

    • BenchChem Application Note. "Common side reactions in the Hantzsch synthesis of 5-aminothiazoles."

    • Context: Provides practical troubleshooting for aminothiazole synthesis and handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Executive Summary & Synthetic Strategy This guide addresses the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , a critical pharmacophore often utilized in kinase inhibitor discovery (e.g., Dasatinib analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , a critical pharmacophore often utilized in kinase inhibitor discovery (e.g., Dasatinib analogues). The 2-cyclopropylthiazole moiety confers unique metabolic stability and lipophilicity, while the 5-Boc-amino group serves as a masked amine for further coupling.

Our recommended route utilizes a Hantzsch Thiazole Synthesis followed by a Curtius Rearrangement . This pathway is selected for its scalability and avoidance of unstable free-amine intermediates.

Master Workflow Diagram

The following flowchart outlines the critical path and decision points.

G Start Starting Material: Cyclopropanecarbothioamide Inter1 Intermediate A: Ethyl 2-cyclopropylthiazole-5-carboxylate Start->Inter1 Hantzsch Cyclization (EtOH, Reflux) Reagent1 Ethyl 2-chloro-3-oxopropanoate Reagent1->Inter1 Inter2 Intermediate B: 2-cyclopropylthiazole-5-carboxylic acid Inter1->Inter2 Hydrolysis (LiOH, THF/H2O) Risk2 Risk: Decarboxylation (Thermal) Inter2->Risk2 Heat Control Reagent2 DPPA / t-BuOH / Et3N (Curtius Rearrangement) Risk1 Risk: Urea Formation (Moisture) Reagent2->Risk1 Product TARGET: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Risk1->Product Anhydrous Conditions Risk2->Reagent2

Caption: Figure 1. Optimized synthetic workflow for the target carbamate, highlighting critical risk nodes (Red) involving moisture and temperature control.

Detailed Protocol & Troubleshooting Modules

Module A: The Hantzsch Cyclization (Ring Formation)

Objective: Synthesis of Ethyl 2-cyclopropylthiazole-5-carboxylate.

Protocol Summary: Condensation of cyclopropanecarbothioamide with ethyl 2-chloro-3-oxopropanoate (or ethyl


-formylchloroacetate) in ethanol.

Troubleshooting Table:

Issue ObservedProbable CauseCorrective Action
Low Yield (<40%) Decomposition of the

-haloaldehyde reagent.
These reagents are unstable. Use freshly distilled ethyl 2-chloro-3-oxopropanoate. If unavailable, generate in situ from ethyl 3-ethoxyacrylate + NBS [1].
Starting Material Remains Thioamide solubility issues.Switch solvent from pure EtOH to EtOH/DMF (4:1) to improve solubility of the thioamide.
Product is Oily/Impure Polymerization of side products.Filtration through a short silica plug using 10% EtOAc/Hexanes is usually sufficient. Recrystallize from cold hexanes if solid.

Expert Insight: The cyclopropyl group is robust, but the thioamide precursor can oxidize to the nitrile if the reaction is exposed to excessive air at high temperatures. Maintain an inert atmosphere (


).
Module B: Ester Hydrolysis

Objective: Isolate 2-cyclopropylthiazole-5-carboxylic acid.

Critical Warning: Avoid strong mineral acids (HCl/H2SO4) at high temperatures. While the cyclopropyl ring is generally stable, the combination of a heteroaromatic ring and acid reflux can lead to ring-opening or decarboxylation.

Recommended Protocol: Use LiOH (2.0 eq) in THF:Water (3:1) at ambient temperature to 40°C. Acidify carefully to pH 4-5 with 1M citric acid to precipitate the product.

Module C: The Curtius Rearrangement (The Critical Step)

Objective: Conversion of carboxylic acid to Boc-amine. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).

Protocol:

  • Dissolve carboxylic acid (1.0 eq) in anhydrous t-BuOH (or Toluene/t-BuOH mix).

  • Add TEA (1.1 eq) and stir for 10 min.

  • Add DPPA (1.1 eq) dropwise at room temperature.

  • Heat to 80°C (reflux) for 4-12 hours.

  • Monitor by LCMS for isocyanate intermediate consumption.

Troubleshooting Guide:

SymptomDiagnosisSolution
Symmetric Urea Formation CRITICAL FAILURE. Moisture presence. The isocyanate intermediate reacted with water to form the free amine, which then attacked the remaining isocyanate.Strictly Anhydrous: Dry t-BuOH over 4Å molecular sieves. Flame-dry glassware. Use a nitrogen balloon.
No Reaction (SM Recovery) DPPA quality or steric hindrance.DPPA degrades over time. Check lot analysis. If fresh, add 4-DMAP (0.1 eq) as a catalyst to accelerate acyl azide formation.
Explosion/Safety Warning Azide accumulation.Never distill the reaction mixture to dryness if residual azides are present. Quench with aqueous base before workup.[1]
Boc-Group Loss Thermal instability.If the reaction runs >90°C, the Boc group may cleave in situ. Keep temperature strictly at 80-82°C .

Mechanistic Visualization (Curtius): The reaction proceeds via an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2][3][4] The t-butanol then traps this isocyanate.

Curtius Acid Acid (R-COOH) Azide Acyl Azide (R-CON3) Acid->Azide + DPPA + Base Nitrene Nitrene/Concerted Transition State Azide->Nitrene Heat (-N2) Iso Isocyanate (R-N=C=O) Nitrene->Iso Rearrangement Urea Urea Byproduct (R-NH-CO-NH-R) Iso->Urea + H2O (Moisture!) Product Boc-Carbamate (R-NH-Boc) Iso->Product + t-BuOH (Anhydrous)

Caption: Figure 2.[5][6][7] Mechanism of the Curtius Rearrangement showing the divergence between the desired Boc-trapping and the moisture-induced urea failure mode.

Frequently Asked Questions (FAQ)

Q1: Can I use the Hofmann rearrangement instead of Curtius? A: We advise against it. The Hofmann rearrangement requires primary amides and often uses oxidants (bromine/hypochlorite) under basic conditions. Thiazoles are electron-deficient but can be sensitive to halogenation at the 4-position or oxidative ring opening. The Curtius route is milder and provides the protected amine directly [2].

Q2: My product is streaking on the silica column. How do I purify it? A: Thiazole carbamates can be slightly acidic/basic. Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your column. Elute with a gradient of Hexanes/EtOAc. This prevents the Boc group from degrading on acidic silica sites.

Q3: Is the 2-cyclopropyl group stable to the DPPA conditions? A: Yes. The cyclopropyl ring is stable to the thermal conditions (80°C) and the mild base used in the Curtius rearrangement. It does not undergo ring-opening unless exposed to strong Lewis acids or extreme hydrogenation conditions [3].

Q4: Can I synthesize the 5-amino thiazole directly without the Boc group? A: Free 5-aminothiazoles are notoriously unstable and prone to oxidation and polymerization. Isolate the Boc-protected form first. If you need the free amine, deprotect with TFA/DCM immediately prior to the next coupling step.

References

  • Dasatinib Analogue Synthesis: "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc, 2010.[6] (Describes

    
    -bromination/thiourea strategy).
    
  • Curtius Rearrangement in Drug Discovery: "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. (Validates DPPA method for heteroaromatic acids).

  • Cyclopropyl Stability: "Process for the preparation of cyclopropyl carboxylic acid esters and derivatives."[8] Patent WO2001092200A1. (Demonstrates stability of cyclopropyl moiety in ester/acid manipulations).

  • Thiazole 5-Carboxylate Synthesis: "A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates." Journal of Chemical Research. (General Hantzsch conditions).

For further assistance, please contact the Process Chemistry Group at ext. 404 or submit a ticket via the ELN system.

Sources

Optimization

Technical Support Center: High-Yield Synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Status: Operational Ticket ID: CHEM-THZ-5-BOC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Synthetic Strategy The synthesis of tert-butyl (2-cyclopropylthiazol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-THZ-5-BOC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Synthetic Strategy

The synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate presents a classic challenge in heterocyclic chemistry: the inherent instability of the 5-aminothiazole core. Free 5-aminothiazoles are highly electron-rich and prone to rapid oxidative decomposition and polymerization.

The Solution: Do not attempt to isolate the free amine. The only reliable high-yield route is a modified Curtius Rearrangement , converting the carboxylic acid directly to the Boc-protected amine in a "one-pot" protocol.

The Validated Workflow

The synthesis is broken into three critical phases. The diagram below illustrates the logic flow and critical control points (CCPs).

G Start Cyclopropane- carboxamide Thio Cyclopropane- carbothioamide Start->Thio Lawesson's Rgt Hantzsch Hantzsch Synthesis (Ethyl bromopyruvate) Thio->Hantzsch Ester Thiazole-5- carboxylate Hantzsch->Ester Cyclization Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Acid 2-Cyclopropylthiazole- 5-carboxylic acid Hydrolysis->Acid Mild Acid Workup Curtius Curtius Rearrangement (DPPA / t-BuOH) Acid->Curtius CRITICAL STEP Product Target: Boc-Carbamate Curtius->Product Trapping

Figure 1: Validated synthetic pathway. The Curtius Rearrangement (Red) is the yield-determining step.

Phase 1: Precursor Assembly (The Hantzsch Synthesis)

Objective: Synthesis of Ethyl 2-cyclopropylthiazole-5-carboxylate. Mechanism: Condensation of cyclopropanecarbothioamide with ethyl bromopyruvate.

Troubleshooting Guide: Low Yields in Hantzsch Cyclization
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Overheating. Thioamides are thermally sensitive.Protocol Adjustment: Perform the addition of ethyl bromopyruvate at 0°C , then warm slowly to room temperature. Only reflux if conversion is stalled after 2 hours.
Starting Material Remains Hygroscopic Reagents. Thioamides degrade in moist air.Reagent Check: Dry the cyclopropanecarbothioamide in a vacuum desiccator over P₂O₅ overnight before use. Ensure ethanol solvent is anhydrous (200 proof).
Cyclopropyl Ring Opening Acid Sensitivity. Strong acid generated (HBr) attacks the ring.Buffering: Add 1.1 equivalents of solid NaHCO₃ or CaCO₃ to the reaction mixture to scavenge HBr as it forms.

Key Protocol Insight: Do not use α-chloro esters; they are too sluggish. Ethyl bromopyruvate is required for efficient cyclization with the electron-withdrawing cyclopropyl group nearby.

Phase 2: The Critical Step (Curtius Rearrangement)

Objective: Conversion of 2-cyclopropylthiazole-5-carboxylic acid to the Boc-carbamate. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N), tert-Butanol (t-BuOH).

This is where 80% of experiments fail. The reaction relies on the thermal rearrangement of an acyl azide to an isocyanate, which is then trapped by t-butanol.

The "Death Spiral" of Curtius Reactions

Understanding why the reaction fails is the key to fixing it.

CurtiusFail cluster_success Pathway A: Success (Anhydrous) cluster_fail Pathway B: Failure (Moisture Present) Acid Carboxylic Acid AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide + DPPA / Et3N Isocyanate Isocyanate (Reactive Species) AcylAzide->Isocyanate Heat (-N2) Boc Target Boc-Carbamate Isocyanate->Boc + t-BuOH (Fast Trapping) Amine Free Amine (Unstable) Isocyanate->Amine + H2O (Moisture) Urea Symmetrical Urea (Insoluble Solid) Amine->Urea + Isocyanate

Figure 2: The competition between product formation and urea byproduct. Moisture is the enemy.

Troubleshooting Guide: Curtius Rearrangement
Q1: I see a white precipitate forming during reflux that is insoluble in everything. What is it?

Diagnosis: You have made the symmetrical urea . Mechanism: Moisture in your t-butanol hydrolyzed the isocyanate to the free amine. This amine then attacked the remaining isocyanate. The Fix:

  • Distill your t-BuOH over Calcium Hydride (CaH₂) or purchase "Anhydrous" grade (sealed septum bottles).

  • Add 4Å Molecular Sieves to the reaction flask.

  • Stoichiometry: Use a large excess of t-BuOH (10-20 equivalents) or use it as the co-solvent (50:50 Toluene:t-BuOH) to outcompete any trace water.

Q2: My yield is <30%. The NMR shows a mix of starting acid and decomposition.

Diagnosis: Incomplete Acyl Azide formation or premature decomposition. The Fix (The "Two-Stage" Protocol): Do not mix everything and heat immediately.

  • Stage 1 (Activation): Dissolve Acid (1.0 eq) + Et₃N (1.2 eq) in dry Toluene. Add DPPA (1.1 eq) at 0°C or RT. Stir for 1 hour. Monitor by TLC to ensure the Acid is gone and the Acyl Azide (non-polar spot) is formed.

  • Stage 2 (Rearrangement): Only then add t-BuOH and heat to 80-90°C.

Q3: Can I use DMF as a solvent?

Answer: Avoid if possible. DMF is hard to remove and often contains water. Toluene or 1,4-Dioxane are superior for Curtius rearrangements because they allow for higher reflux temperatures (facilitating the rearrangement) and are easier to dry.

Phase 3: Purification & Analysis

Objective: Isolating the pure carbamate without decomposition.

The Silica Gel Trap

Boc-protected aminothiazoles are "sticky" and slightly acid-sensitive. They often streak on standard silica gel or decompose (lose the Boc group) due to the acidity of the silica.

Purification Protocol
ParameterStandard Method (Risky)High-Yield Method (Recommended)
Stationary Phase Standard Silica Gel (Acidic pH ~5)Neutralized Silica or Alumina
Eluent Modifier None1% Triethylamine (Et₃N) in the eluent
Loading DCM solutionSolid Load (absorbed on Celite)

Step-by-Step Purification:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Et₃N before pouring the column. This neutralizes acidic sites.

  • Eluent: Run a gradient of Hexanes -> 30% EtOAc/Hexanes.

  • Identification: The product should be a white/off-white solid.

    • ¹H NMR Diagnostic: Look for the cyclopropyl multiplet (0.9–1.2 ppm) and the distinct Boc singlet (1.5 ppm, 9H). The thiazole proton usually appears near 7.0–7.5 ppm.

Frequently Asked Questions (FAQ)

Q: Can I use the Hofmann rearrangement instead? A: No. The Hofmann rearrangement requires strong base and halogens (Br₂/NaOH), which will likely destroy the thiazole ring or halogenate the 4-position. The Curtius is pH neutral/mild and significantly safer for this substrate.

Q: Is the cyclopropyl group stable to DPPA? A: Yes. The cyclopropyl ring is stable to DPPA and the thermal conditions of the Curtius rearrangement. It is only sensitive to strong Lewis acids or vigorous hydrogenation.

Q: How do I store the final compound? A: Unlike the free amine, the Boc-carbamate is stable. Store at -20°C under Argon. If it turns yellow/brown, it is oxidizing; repurify immediately.

References & Grounding

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Hantzsch, A. (1881).[3] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[3] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational text for Thiazole synthesis).

  • Alpha Chemistry. (n.d.). Curtius Rearrangement Protocol and Mechanism. Alfa Chemistry Technical Guides.

  • Organic Syntheses. (2008). Preparation of Boc-Carbamates via Curtius Rearrangement.[2] Org.[3][4][5][6] Synth. 2008, 85,[7] 1.

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

[1] Case ID: PUR-TZ-005 Compound Class: N-Boc-2-aminothiazoles Urgency: High (Risk of rapid column degradation) Executive Summary: The "Acid Trap" You are likely reading this because your compound is disappearing on the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-TZ-005 Compound Class: N-Boc-2-aminothiazoles Urgency: High (Risk of rapid column degradation)

Executive Summary: The "Acid Trap"

You are likely reading this because your compound is disappearing on the column or eluting as a streak of impurities.

The Core Problem: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is chemically deceptive. While the tert-butyl carbamate (Boc) group is generally robust, its attachment to the electron-rich thiazole ring creates a synergistic instability. The thiazole sulfur donates electron density, making the carbamate nitrogen more basic and the tert-butyl group more susceptible to acid-catalyzed elimination—even by the weak silanol groups (Si-OH) present on standard silica gel.

This guide provides the protocols to bypass this "Acid Trap" and isolate your target with >98% purity.

Module 1: Chromatography Troubleshooting

Status: Critical Failure Point Symptom: Product decomposes to the free amine (2-cyclopropylthiazol-5-amine) or "streaks" during purification.

The Fix: Silica Deactivation Protocol

Standard silica gel has a surface pH of ~5.0–6.5. This is sufficient to initiate Boc-cleavage for this specific scaffold. You must neutralize the stationary phase.

Protocol A: The "Buffered Flash" Method

Use this for crude mixtures >500 mg.

  • Slurry Preparation: Suspend your silica gel in your starting eluent (e.g., 5% EtOAc in Hexanes).

  • Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the starting eluent (containing 1% Et3N) to ensure the entire bed is basic.

  • Elution: Run your gradient without Et3N in the mobile phase (the pre-treatment is usually sufficient), OR keep 0.5% Et3N if the compound is extremely labile.

  • Loading: Load the crude sample using a liquid load in minimal DCM or Toluene. Avoid solid loading on silica, as the drying process concentrates surface acidity.

Protocol B: The "Neutral Alumina" Switch

Use this if Protocol A fails.

  • Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Why: Alumina lacks the acidic silanol groups.

  • Caveat: Alumina has lower resolution than silica. You may need a shallower gradient (e.g., 0%

    
     20% EtOAc/Heptane over 30 CV).
    
Visualizing the Workflow

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Check Stability) Start->TLC Streak Does it streak or turn yellow on plate? TLC->Streak Decision Instability Detected? Streak->Decision MethodA Protocol A: Silica + 1% Et3N Decision->MethodA Yes (Mild) MethodB Protocol B: Neutral Alumina Decision->MethodB Yes (Severe) MethodC Standard Flash (Risky) Decision->MethodC No (Stable)

Figure 1: Decision matrix for selecting the correct stationary phase based on TLC behavior.

Module 2: Solubility & Crystallization

Status: Alternative Purification Strategy Symptom: Compound is "oiling out" or carrying yellow impurities.

The cyclopropyl group adds significant lipophilicity, while the carbamate adds hydrogen-bonding potential. This duality often prevents formation of a solid in standard polar/non-polar pairs.

Solubility Profile
SolventSolubilityStatusNote
DCM HighGood LoadingRisk of acid traces in old DCM.
Ethyl Acetate ModerateGood EluentSafe standard.
Methanol HighAvoid Can promote transesterification if heated.
Heptane LowAnti-SolventPreferred over Hexane (higher boiling point).
Water InsolubleWash SolventUse for workup only.
Recommended Crystallization System

Target: Removal of urea byproducts and oxidized sulfur species.

  • Dissolution: Dissolve crude solid in minimal MTBE (Methyl tert-butyl ether) at 40°C.

    • Why MTBE? It dissolves the Boc-thiazole but often leaves behind polar urea byproducts.

  • Precipitation: Add Heptane dropwise until the solution turns slightly cloudy.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Rescue: If it oils out, re-heat and add a seed crystal (or scratch the glass). If no seed exists, use a solvent switch : dissolve in DCM, rotary evaporate to a foam, then triturate with cold Pentane.

Module 3: Impurity Profiling (FAQs)

Q: My product turned yellow/brown after the column. What happened? A: This is likely oxidative instability or acidic decomposition .

  • Mechanism: The Boc group cleaved, yielding the free amine (2-cyclopropylthiazol-5-amine). This amine is electron-rich and rapidly oxidizes in air to form colored diazo or polymerized species.

  • Prevention: Store the purified carbamate under Nitrogen/Argon at -20°C.

Q: I see a spot just below my product on TLC. It won't separate. A: This is often the Des-Boc impurity (the free amine) or a Curtius Rearrangement Urea .

  • If it is the amine: It will trail. Use the Et3N silica method (Module 1).

  • If it is the urea: It is non-polar. Try a recrystallization (Module 2).[1][2]

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but DO NOT use TFA (Trifluoroacetic acid) .

  • TFA will cleave the Boc group during fraction concentration.[3]

  • Substitute: Use 0.1% Ammonium Bicarbonate (pH 8) or 0.1% Formic Acid (only if rapid workup follows). The basic buffer is safer for this scaffold.

Module 4: Decomposition Mechanism

Understanding the failure mode helps prevent it. The diagram below illustrates why acidic silica is dangerous.

Decomp Compound Boc-Thiazole (Target) Protonation Protonation at Carbamate Oxygen Compound->Protonation + H+ (Silica) Cleavage Elimination of t-Butyl Cation Protonation->Cleavage Heat/Time Products Free Amine + CO2 + Isobutylene Cleavage->Products Irreversible

Figure 2: Acid-catalyzed decomposition pathway of Boc-aminothiazoles.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for Boc stability profiles).

  • ResearchGate Discussion. Stability of N-BOC-group during RP-chromatography. Link (Field data on Boc lability in acidic media).

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Link (Mechanistic overview of acid sensitivity).

  • Lundin, R.; Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids. Biotage Sweden AB.[4] Link (Demonstrates how silica-supported acids—similar to column silica—actively cleave Boc groups).

Sources

Optimization

Technical Support Center: Solubility Optimization for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Status: Operational Ticket ID: SOL-THZ-005 Subject: Overcoming Aqueous Precipitation ("Crash Out") in Biological Assays Executive Summary: The "Grease Ball" Effect You are likely encountering a phenomenon known as solven...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-THZ-005 Subject: Overcoming Aqueous Precipitation ("Crash Out") in Biological Assays

Executive Summary: The "Grease Ball" Effect

You are likely encountering a phenomenon known as solvent shift precipitation .

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate possesses a "perfect storm" of structural features that oppose aqueous solubility:

  • The Thiazole Core: Aromatic and planar, promoting

    
     stacking and aggregation.
    
  • The Cyclopropyl Group: Adds lipophilicity without adding polarity.

  • The Boc Group (tert-Butyloxycarbonyl): A large, hydrophobic protecting group designed to mask polarity.

When you dilute a DMSO stock of this compound into an aqueous buffer (PBS, media), the solubilizing power of the solvent drops exponentially. The compound molecules aggregate faster than they can disperse, leading to micro-precipitation. This results in false negatives (compound is lost to the bottom of the plate) or variable data (non-specific binding).

Diagnostic & QC: Is It Actually Soluble?

Before optimizing, you must confirm if the compound is in solution or merely a suspension. Visual inspection is often insufficient for micro-precipitates.

Protocol: The Nephelometry Check

If you do not have a nephelometer, a plate reader with absorbance at 600-700 nm can serve as a proxy.

  • Prepare Controls:

    • Blank: Assay Buffer + DMSO (at your final assay concentration, e.g., 0.5%).

    • Standard: Latex bead suspension (turbidity standard) or a known soluble compound.

  • Prepare Test: Dilute your compound to

    
    , 
    
    
    
    , and
    
    
    in Assay Buffer (ensure DMSO % is constant).
  • Measure: Read Absorbance at 650 nm .

  • Interpret:

    • OD < 0.005: Soluble (likely).

    • OD > 0.010: Turbidity detected (Precipitation).

    • OD > 0.050: Gross precipitation (Visible).

Troubleshooting Workflows
Strategy A: The Intermediate Dilution Method (Gold Standard)

Directly shooting high-concentration DMSO stock into aqueous buffer causes local high concentrations that trigger nucleation.

The Fix: Use an intermediate "transition" step.

G cluster_warn The Danger Zone Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Assay Conc) Solvent: DMSO Stock->Inter Serial Dilution in DMSO Step2 Pre-Dilution (10x Assay Conc) Solvent: Buffer + 5% DMSO Inter->Step2 1:10 Dilution (Critical Step) Inter->Step2 Final Final Assay Well (1x Conc) <0.5% DMSO Step2->Final 1:10 Dilution into Media

Caption: Step-wise dilution reduces the "solvent shock" that triggers rapid precipitation.

Strategy B: Surfactant Shielding (Pluronic F-127)

For cell-based assays, Pluronic F-127 is the superior additive. It forms loose micelles around the lipophilic Boc-thiazole, preventing aggregation without lysing cells (unlike Triton X-100).

Protocol:

  • Prepare Stock: Dissolve Pluronic F-127 to 20% (w/v) in DMSO. (Requires heating to 40°C to dissolve).[1][2]

  • The "Pre-Mix":

    • Mix your Compound DMSO Stock (e.g., 10 mM) 1:1 with the Pluronic DMSO Stock.

    • Result: Compound at 5 mM in 10% Pluronic/DMSO.

  • Dilute: Add this mixture to your aqueous buffer.

    • Final Assay Conc: The Pluronic concentration will be <0.1%, which is safe for most cell lines.

Frequently Asked Questions (FAQ)

Q: Can I use acid to improve solubility? The thiazole has a nitrogen. A: NO. While the thiazole nitrogen is weakly basic (


), protonating it requires a pH < 3.
  • Risk: The Boc group is acid-labile .[3] Exposing tert-butyl carbamates to strong acid (pH < 4) or heating in acidic media will cleave the protecting group, leaving you with the free amine (2-cyclopropylthiazol-5-amine). This completely changes the molecule's identity and activity.

  • Verdict: Keep pH neutral (7.0–7.4).

Q: My IC50 curve plateaus at 10


. Is this the max efficacy? 
A: Likely not. 
A flat plateau at higher concentrations often indicates the Solubility Limit . Above 10 

, the compound is precipitating, so the "effective" concentration in solution stops increasing even if you add more compound.
  • Action: Trust data only below the solubility limit determined by nephelometry.

Q: Can I heat the DMSO stock to dissolve sediments? A: Yes, but with limits. Boc-amines are generally stable up to 60-70°C.

  • Safe: 37°C - 45°C water bath for 10 minutes.

  • Unsafe: >80°C or autoclaving (Risk of thermal decomposition/Boc cleavage).

  • Tip: Sonicate for 5 minutes before heating.

Comparative Data: Solubilizing Additives
AdditiveRecommended Conc.MechanismProsCons
DMSO (Control) 0.1% - 0.5%Co-solventStandardPoor solubilizer for "grease balls" in water.
Pluronic F-127 0.05% - 0.1%Micellar encapsulationBiocompatible, prevents NSB.Can be difficult to pipette (viscous stock).
Tween-20 0.01% - 0.05%SurfactantCheap, effective.Can lyse sensitive cells; may interfere with kinase assays.
HP-

-Cyclodextrin
0.5% - 5%Inclusion ComplexExcellent for in vivo formulation.Requires high w/v %; expensive for HTS.
Decision Logic for Assay Optimization

Follow this logic gate to determine the correct formulation for your specific experiment.

DecisionTree Start Start: Compound Precipitates AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based / Phenotypic AssayType->CellBased Enzymatic Biochemical / Enzymatic AssayType->Enzymatic Pluronic Add Pluronic F-127 (Final 0.1%) CellBased->Pluronic Tween Add Tween-20 (0.05%) or BSA (0.1%) Enzymatic->Tween CheckTox Check Cell Viability (Vehicle Control) Pluronic->CheckTox NSB_Check Check Non-Specific Binding (Low Binding Plates) Tween->NSB_Check

Caption: Decision tree for selecting the appropriate solubilizing agent based on assay constraints.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • ThermoFisher Scientific. "Pluronic® F-127: Product Information and Protocols."

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Boc stability/lability).

  • BMG Labtech. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry."

Sources

Troubleshooting

By-product analysis in the synthesis of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate"

Executive Summary & Synthetic Context This guide addresses the critical quality attributes (CQAs) and impurity profiles associated with the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . This intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context

This guide addresses the critical quality attributes (CQAs) and impurity profiles associated with the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . This intermediate is a privileged scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and anti-viral agents where the cyclopropyl moiety enhances metabolic stability and lipophilicity.[1]

The primary synthetic route typically involves a Curtius Rearrangement of 2-cyclopropylthiazole-5-carboxylic acid. While robust, this pathway is susceptible to moisture-induced side reactions and thermal instability, leading to specific by-products that can complicate downstream purification.

Core Synthetic Pathway

The transformation proceeds via the activation of the carboxylic acid to an acyl azide, thermal rearrangement to the isocyanate, and subsequent trapping with tert-butanol (t-BuOH).

CurtiusPathway Start 2-Cyclopropylthiazole- 5-carboxylic Acid Azide Acyl Azide Intermediate Start->Azide DPPA / Et3N or Mixed Anhydride Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Product Target: tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate Isocyanate->Product t-BuOH, Heat Amine Free Amine (Impurity B) Isocyanate->Amine H2O (Hydrolysis) Urea Symmetric Urea (Impurity A) Amine->Urea + Isocyanate

Figure 1: Critical pathway and branching points for impurity formation during the Curtius rearrangement.

Troubleshooting Guide (Q&A)

Category A: The "Urea" Problem (Symmetric Urea Formation)

Q: I am observing a significant insoluble precipitate during the reaction, and LC-MS shows a dimer mass [2M-Boc+H]+. What is happening?

Diagnosis: You are likely forming the Symmetric Urea by-product (1,3-bis(2-cyclopropylthiazol-5-yl)urea). Mechanism: This occurs when moisture enters the system. Water hydrolyzes the intermediate isocyanate to the free amine (2-cyclopropylthiazol-5-amine). This highly nucleophilic amine then attacks the remaining isocyanate faster than the t-BuOH can, forming the stable urea dimer.

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure t-BuOH is distilled or dried over molecular sieves (3Å). Commercial t-BuOH is hygroscopic and often wet.

  • Order of Addition: Do not generate the isocyanate in the absence of the alcohol. If using DPPA (Diphenylphosphoryl azide), mix the acid, DPPA, base, and t-BuOH together before heating. This ensures the alcohol is present in high concentration as soon as the isocyanate forms.

  • Temperature Control: Maintain a steady reflux. Slow isocyanate formation allows moisture (if present) to compete more effectively.

Category B: Des-Boc / Free Amine Presence

Q: My crude NMR shows the cyclopropyl signals but the tert-butyl singlet at 1.5 ppm is missing or diminished. I see a mass corresponding to [M-100].

Diagnosis: Thermal or Acidic Deprotection. Mechanism: The thiazole ring is electron-deficient, making the carbamate nitrogen less electron-rich than a typical alkyl carbamate. However, the tert-butyl carbamate is still susceptible to:

  • Thermal elimination: Prolonged heating above 85°C in t-BuOH can cause isobutylene elimination.

  • Acidic Workup: If you used an acidic wash (e.g., 1M HCl) to remove unreacted base, you likely hydrolyzed the Boc group.

Corrective Actions:

  • Workup pH: Avoid strong acid washes. Use saturated NH₄Cl or citric acid (pH ~4-5) if neutralization is necessary, but phosphate buffer (pH 6) is safer for thiazole carbamates.

  • Reaction Temperature: If using toluene/t-BuOH mixtures, keep the internal temperature below 90°C.

Category C: Cyclopropyl Integrity

Q: Is the cyclopropyl group stable under Curtius conditions? I see minor impurities with +16 or +18 mass shifts.

Diagnosis: The cyclopropyl group is generally stable to DPPA and mild heating. However, oxidative ring opening or hydration can occur if radical initiators are present or if the reaction is overly harsh.

  • +16 Da: Potential N-oxide formation on the thiazole nitrogen (rare without oxidants) or hydroxylation of the cyclopropyl ring (metabolic-like oxidation, unlikely in synthesis unless peroxides are present in the ether/solvents).

  • +18 Da: Acid-catalyzed hydration of the cyclopropyl ring to a propanol derivative.

Corrective Actions:

  • Peroxide Check: Ensure all ether-based solvents (THF, dioxane) are peroxide-free.

  • Avoid Strong Acids: Do not use HBr or concentrated H₂SO₄ at any stage, as these open cyclopropyl rings.

Analytical Reference Data

The following table summarizes the relative retention times (RRT) and mass spectral signatures for the target and common by-products.

Compound IDDescriptionMass Shift (Δ)RRT (HPLC)*Key Diagnostic Feature
Target tert-Butyl (2-cyclopropylthiazol-5-yl)carbamateParent (M) 1.00t-Bu singlet (~1.5 ppm), Cyclopropyl multiplets (0.9-1.2 ppm)
Impurity A Symmetric Urea[2M - Boc - tBuO]1.25Highly insoluble; broad NH peak; absence of t-Bu
Impurity B Free Amine (2-cyclopropylthiazol-5-amine)M - 1000.45Broad NH₂; polar; unstable on silica
Impurity C Mixed Anhydride (DPPA derived)M + PhO-PO1.10Phosphorus coupling in NMR; transient species

*RRT based on C18 Reverse Phase column, Acetonitrile/Water + 0.1% Formic Acid gradient.

Detailed Experimental Protocol (Recommended)

Method: One-Pot Curtius Rearrangement using DPPA

  • Charge: To a dry reactor under N₂, add 2-cyclopropylthiazole-5-carboxylic acid (1.0 equiv) and anhydrous t-BuOH (10-20 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.1 equiv) and stir at ambient temperature for 15 min.

  • Activation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise. Caution: Exothermic.

  • Rearrangement: Heat the mixture to 80°C over 30 minutes.

    • Checkpoint: Monitor N₂ evolution. It should be steady.

  • Reaction: Hold at 80°C for 4–6 hours. Monitor by HPLC for disappearance of the acyl azide intermediate.

  • Workup: Cool to room temperature. Concentrate to remove excess t-BuOH.[2] Dilute with EtOAc, wash with 5% NaHCO₃ (removes phosphate by-products) and Brine.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (Silica, 0-30% EtOAc in Hexanes).

Why this works: The "one-pot" thermal method minimizes the lifetime of the free isocyanate, reducing the probability of urea formation (Impurity A) by keeping the t-BuOH concentration effectively constant and high.

References

  • Curtius Rearrangement Mechanism & Scope

    • Organic Chemistry Portal.[3] "Curtius Rearrangement."[2][3][4][5][6] Link

  • Thiazole Synthesis & Stability

    • Kashyap, S. J., et al. "Synthesis of 2,5-disubstituted 1,3-thiazoles..." Journal of Heterocyclic Chemistry. Link

  • Cyclopropyl Group Stability in Synthesis

    • Wessjohann, L. A., et al. "Cyclopropane chemistry in the synthesis of natural products and drugs." Chemical Reviews. Link

  • DPPA Reagent Application

    • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society. Link

Sources

Optimization

Scaling up the synthesis of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate"

Welcome to the Technical Support Center for Heterocyclic Process Chemistry. Ticket Subject: Scaling up the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Ticket ID: SC-THZ-005 Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Process Chemistry.

Ticket Subject: Scaling up the synthesis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Ticket ID: SC-THZ-005 Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

The synthesis of 5-aminothiazoles is notoriously difficult due to the inherent instability of the free amine, which rapidly oxidizes or polymerizes. For the target molecule tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate , direct amination is not viable on a large scale.

This guide details the Modified Curtius Rearrangement , the industry-standard route for accessing this motif. This method bypasses the isolation of the unstable free amine by trapping the intermediate isocyanate directly with tert-butanol.

Module 1: The "Gold Standard" Synthetic Route

Prerequisite: This protocol assumes you have synthesized or procured 2-cyclopropylthiazole-5-carboxylic acid .

Reaction Scheme

The transformation proceeds in a "one-pot" sequence:

  • Activation: Carboxylic acid reacts with Diphenylphosphoryl azide (DPPA) to form the acyl azide.[1]

  • Rearrangement: Thermal decomposition releases

    
     to form the isocyanate.
    
  • Trapping: The isocyanate reacts with

    
    -BuOH to yield the Boc-protected amine.[2]
    

CurtiusReaction Acid 2-Cyclopropylthiazole- 5-carboxylic acid DPPA DPPA / Et3N (Activation) Acid->DPPA Azide Acyl Azide (Intermediate) DPPA->Azide Heat Heat (80°C) -N2 Azide->Heat Isocyanate Isocyanate (Reactive Species) Heat->Isocyanate tBuOH t-BuOH (Trapping) Isocyanate->tBuOH Urea Urea Impurity (Avoid!) Isocyanate->Urea Moisture present Product tert-Butyl (2-cyclopropyl- thiazol-5-yl)carbamate tBuOH->Product

Figure 1: The Curtius Rearrangement pathway showing the critical path to the carbamate and the moisture-induced failure mode (Urea).

Module 2: Detailed Scale-Up Protocol (100g Basis)

Safety Warning: DPPA releases hydrazoic acid (


) upon contact with water and nitrogen gas (

) upon heating. Ensure the reactor is vented through a scrubber.
Step-by-Step Methodology
  • Setup: Equip a 2L reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Charge: Add 2-cyclopropylthiazole-5-carboxylic acid (100 g, 1.0 equiv) and anhydrous Toluene (1000 mL, 10V).

    • Note: Toluene is preferred over THF for scale-up due to its higher boiling point, allowing faster rearrangement.

  • Base Addition: Add Triethylamine (

    
    , 1.1 equiv) in one portion.[3] The solid acid should dissolve.
    
  • Activation (Critical Step): Add DPPA (1.1 equiv) dropwise over 60 minutes at 20–25°C.

    • Control: Do not let the temperature exceed 30°C. The formation of the acyl azide is slightly exothermic.

  • Rearrangement: Heat the mixture to 80°C over 1 hour.

    • Observation: You will observe steady gas evolution (

      
      ). Maintain 80°C until gas evolution ceases (approx. 2–3 hours).
      
    • Checkpoint: Analyze an aliquot by HPLC. The acyl azide peak should be absent, replaced by the isocyanate peak (often unstable on LC, verify by IR if possible: strong band ~2270

      
      ).
      
  • Trapping: Add anhydrous

    
    -Butanol  (5.0 equiv) to the hot reaction mixture.
    
    • Optimization: Adding

      
      -BuOH after isocyanate formation prevents DPPA from reacting with the alcohol directly.
      
  • Completion: Stir at 80°C for an additional 4–6 hours. Monitor for the disappearance of the isocyanate.[4]

  • Workup: Cool to 20°C. Wash with saturated

    
     (2x 500 mL) to remove phosphate byproducts. Wash with brine.
    
  • Isolation: Concentrate the organic layer to approx. 300 mL. Add n-Heptane (600 mL) slowly to induce crystallization. Filter the white solid.

Module 3: Troubleshooting & Critical Process Parameters (CPP)

Use this table to diagnose issues during the campaign.

Symptom Probable Cause Corrective Action
Low Yield (<50%) Incomplete rearrangement before trapping.Ensure gas evolution has completely stopped before adding

-BuOH. The isocyanate must be fully formed first.
Urea Impurity Moisture ingress.Water reacts with the isocyanate to form the amine, which attacks the remaining isocyanate to form the symmetric urea. Use molecular sieves in the solvent and maintain a strict

blanket.
Runaway Exotherm Rapid addition of DPPA.DPPA addition must be dose-controlled.[2] On >1kg scale, use an adiabatic calorimeter to determine the Maximum Temperature of Synthesis Reaction (MTSR).
Product Color Oxidation of trace free amine.Thiazole amines are air-sensitive. Ensure the reaction stays slightly basic (

) and work up quickly. Recrystallize from Toluene/Heptane with charcoal if necessary.
Ring Opening Acidic hydrolysis of cyclopropane.The cyclopropyl group is sensitive to strong acids. Avoid using aqueous HCl during workup; use citric acid or ammonium chloride instead.

Module 4: Process Logic & Decision Tree

The following workflow illustrates the decision-making process for purification based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture Check Check HPLC Purity Start->Check UreaCheck Urea > 5%? Check->UreaCheck Cryst Crystallization (Toluene/Heptane) UreaCheck->Cryst No Col Silica Plug Filtration (EtOAc/Hex) UreaCheck->Col Yes (Urea is insoluble in Heptane) Final Final QC (NMR, LCMS) Cryst->Final Col->Cryst

Figure 2: Purification decision tree. Urea impurities are difficult to remove via crystallization alone if present in high quantities.

Frequently Asked Questions (FAQ)

Q: Can I use sodium azide (


) and thionyl chloride instead of DPPA? 
A:  While cheaper, this "acid chloride" route is risky for thiazoles. Thionyl chloride generates HCl, which can open the cyclopropyl ring or degrade the thiazole. Furthermore, isolating the dry acyl azide is a severe explosion hazard. DPPA allows for a safer, homogeneous process where the azide is consumed as it forms.

Q: Why is the 2-cyclopropyl group stable here? A: Cyclopropanes are generally stable to base and heat (the conditions of the Curtius). They are vulnerable to electrophilic attack (acids, halogens). Since the Curtius rearrangement is a concerted rearrangement of the acyl nitrene/azide, no species is generated that attacks the cyclopropyl ring.

Q: My product is oiling out instead of crystallizing. A: This is common with Boc-carbamates.

  • Ensure all Toluene is removed (solvent swap to pure Heptane if needed).

  • Seed the mixture with a pure crystal from a smaller batch.

  • Cool slowly to 0°C. Rapid cooling traps impurities that prevent lattice formation.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • BenchChem. (2025).[3][6] Optimization of reaction conditions for the Curtius rearrangement. Technical Support Guide. 3[5][7]

  • Organic Process Research & Development. (2022). Development and Manufacture of a Curtius Rearrangement Using Continuous Flow. ACS Publications.[1][5] Link[5]

  • Common Organic Chemistry. (2025). Curtius Rearrangement: Common Conditions and Mechanisms. Link

  • National Institutes of Health (NIH). (2021). Metal incorporated aminothiazole-derived compounds: synthesis and stability. Link

Sources

Troubleshooting

Preventing degradation of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" during storage

Ticket ID: #STAB-8829-CYC Subject: Prevention of degradation: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-8829-CYC Subject: Prevention of degradation: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Vulnerability Profile

You are working with tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . This is not a simple intermediate; it is a "tri-functional" system with distinct chemical vulnerabilities. To prevent degradation, you must understand why it fails.

This molecule possesses three specific failure points (The "Three-Point Failure Model"):

  • The Boc Group (Acid/Thermal Lability): The carbamate linkage is susceptible to acid-catalyzed hydrolysis and thermal elimination (isobutylene release).

  • The Thiazole Core (Oxidative Sensitivity): The sulfur atom at position 1 and the electron-rich C5 position make the ring prone to oxidation (N-oxide or sulfoxide formation) and photodegradation.

  • The Cyclopropyl Ring (Strain Release): While kinetically stable, the ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening reactions if the environment becomes acidic or radical-rich.

Storage Protocol: The "Gold Standard"

Do not rely on "room temperature" storage for this compound. Thiazole-carbamates are notorious for "browning" (oxidative decomposition) over time.

Environmental Control Matrix
ParameterCritical Specification Scientific Rationale
Temperature -20°C (± 5°C) Prevents thermal elimination of the Boc group (isobutylene loss) and slows oxidative kinetics.
Atmosphere Argon or Nitrogen The thiazole sulfur is electron-rich and prone to oxidation by atmospheric

. Inert gas is mandatory for long-term storage.
Light Amber Vial / Foil Thiazoles can undergo photo-induced ring cleavage or rearrangement under UV exposure.[1]
Moisture Desiccator (<10% RH) Moisture catalyzes carbamate hydrolysis, producing the unstable free amine and

.
Handling "Stock Solutions" (Crucial Warning)

NEVER store this compound dissolved in DMSO or DMF at room temperature for >24 hours.

  • The Risk: 2-Aminothiazole derivatives are known to dimerize and oxidize rapidly in DMSO.

  • The Fix: Prepare stock solutions immediately before use. If storage is unavoidable, freeze the solution at -80°C immediately.

Degradation Pathways Visualization

Understanding the mechanism is the first step in troubleshooting. The diagram below maps the specific chemical fates of your molecule under stress.

DegradationPathways Parent tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Intact Molecule) Acid Acidic Environment (HCl vapors, acidic solvents) Parent->Acid Exposure Heat Thermal Stress (>60°C) Parent->Heat Exposure Oxidation Oxidation / UV Light (Air, Light exposure) Parent->Oxidation Exposure DeBoc Product A: Free Amine (2-cyclopropylthiazol-5-amine) + CO2 + Isobutylene Acid->DeBoc Primary Pathway (Fast) RingOpen Product B: Ring-Opened Species (Cyclopropyl cleavage) Acid->RingOpen Secondary Pathway (Strong Acid) Heat->DeBoc Thermal Elimination Sulfoxide Product C: Thiazole S-Oxide (Yellow/Brown Impurity) Oxidation->Sulfoxide S-Oxidation Dimer Product D: Azo/Hydrazo Dimers (Common in DMSO) Oxidation->Dimer Radical Coupling

Caption: Mechanistic map of failure modes. Note that Acid/Heat primarily attacks the Boc group, while Oxidation attacks the Thiazole ring.

Troubleshooting Guide & FAQs

Issue 1: Appearance Change

User Report: "The white powder has turned a pale yellow/brown sticky solid after 3 months."

  • Diagnosis: Oxidative degradation of the thiazole ring.[2] This is the "canary in the coal mine" for thiazoles.

  • Root Cause: The container was likely not flushed with Argon after the last use, or the cap seal is compromised.

  • Resolution: Check purity via LC-MS. If purity is >95%, repurify via silica plug filtration (wash with

    
    ) to remove the colored N-oxides/sulfoxides. Store under Argon.[3]
    
Issue 2: Mass Spec Anomalies

User Report: "LC-MS shows a major peak at [M-100] or [M-56]."

  • Diagnosis: Loss of the Boc protecting group.[4]

    • [M-100]: Loss of the entire Boc group (

      
      ).
      
    • [M-56]: Loss of the tert-butyl cation (isobutylene), leaving the carbamic acid (which rapidly decarboxylates).

  • Root Cause: The sample has been exposed to acid vapors (e.g., stored in the same cabinet as HCl or TFA) or excessive heat.

  • Resolution: The material is compromised. If the free amine is the desired next step, proceed with deprotection. If the Boc-protected form is needed, the batch must be discarded or re-protected (Boc anhydride + base).

Issue 3: Solubility Issues

User Report: "The compound is not dissolving fully in Methanol, leaving a turbid suspension."

  • Diagnosis: Aggregation or partial polymerization.

  • Scientific Context: Aminothiazoles can form hydrogen-bonded aggregates. Alternatively, if the Boc group has fallen off, the resulting free amine salt might be less soluble in organic solvents.

  • Resolution: Sonicate for 5 minutes at <30°C. If turbidity persists, filter the solution. The solid residue is likely the degradation product (polymer or salt).

Quality Control (QC) Workflow

Before using this material in a critical reaction (e.g., Suzuki coupling or Amide bond formation), run this rapid QC check.

QC_Workflow Start Open Vial Visual Visual Inspection Start->Visual Color Is it White/Off-White? Visual->Color LCMS Run LC-MS (ESI+) Color->LCMS Yes Purify WARNING: Recrystallize/Filter Color->Purify No (Yellow/Brown) Peak Major Peak @ M+H? LCMS->Peak Use PASS: Proceed to Reaction Peak->Use Yes (>95%) Discard FAIL: Discard Batch Peak->Discard No (Found M-56/M-100) Purify->LCMS

Caption: Decision tree for validating compound integrity prior to experimental use.

References & Authoritative Grounding

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc cleavage mechanisms and stability).

  • BenchChem Technical Support. (2025). Stability of Thiazole Derivatives and Degradation Pathways. (General principles of aminothiazole oxidation and photodegradation).

  • Sigma-Aldrich (Merck). tert-Butyl carbamate Safety Data Sheet & Storage Guidelines. (Baseline stability data for Boc-carbamates).

  • National Institutes of Health (NIH). Degradation of Thiazole Pollutants by Advanced Oxidation Processes. (Mechanistic evidence of thiazole ring cleavage and sulfur oxidation).

  • Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate. (Handling and incompatibility data).

Sources

Optimization

Technical Support Center: Assay Optimization for tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Status: Active Ticket ID: TCH-NSB-042 Subject: Troubleshooting Non-Specific Binding (NSB) & Potency Shifts Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core Executive Summary: The "Sticky"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TCH-NSB-042 Subject: Troubleshooting Non-Specific Binding (NSB) & Potency Shifts Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Executive Summary: The "Sticky" Nature of Your Compound

You are encountering assay variability or potency shifts with tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate . This is a predictable challenge based on the molecule's physicochemical properties.

  • The Culprit: The Boc-group (tert-butyl carbamate) combined with the cyclopropyl-thiazole core creates a highly lipophilic (hydrophobic) profile.

  • The Mechanism: In aqueous assay buffers, this molecule is thermodynamically driven to escape the water structure. It adsorbs onto:

    • Plasticware: Pipette tips, reservoirs, and microplate walls (causing the "disappearing compound" effect).

    • Carrier Proteins: Bovine Serum Albumin (BSA) acts as a "sink," sequestering the free drug and artificially inflating IC50 values.

This guide provides a validated troubleshooting workflow to distinguish between surface adsorption, protein sequestration, and colloidal aggregation.

Module 1: Diagnosing the Issue (The Decision Matrix)

Before changing your protocol, identify where the loss is occurring. Use this diagnostic workflow.

NSB_Diagnosis Start START: Anomalous Assay Data HillSlope Check Hill Slope (n) Start->HillSlope Steep n > 2.0 (Steep) HillSlope->Steep Yes Normal n ≈ 1.0 (Normal) HillSlope->Normal No Aggregation Suspect: Colloidal Aggregation Action: Add 0.01% Triton X-100 Steep->Aggregation ShiftAssay Perform 'BSA Shift Assay' (High vs. Low Protein) Normal->ShiftAssay ShiftResult IC50 shifts > 3-fold? ShiftAssay->ShiftResult Sequestration Suspect: Protein Sequestration Action: Switch to Gelatin or Correct for Free Fraction ShiftResult->Sequestration Yes SurfaceLoss Suspect: Plastic Adsorption Action: Switch to NBS Plates & Acoustic Dispensing ShiftResult->SurfaceLoss No

Figure 1: Diagnostic Decision Tree. Use the Hill Slope and BSA Shift Assay to isolate the specific type of non-specific binding.

Module 2: Troubleshooting Surface Adsorption (Plasticware)

Symptom: You observe poor reproducibility between replicates or a loss of potency in the lower concentration range of your dose-response curve.

The Science: The tert-butyl group is bulky and hydrophobic. Standard polystyrene (PS) plates and polypropylene (PP) tips act as a hydrophobic surface. As you perform serial dilutions, the compound binds to the tip walls. By the time you reach the low concentrations, the actual concentration dispensed is significantly lower than the calculated concentration.

Protocol: The "Low-Bind" Workflow
  • Switch Plasticware:

    • Plates: Move from standard Polystyrene to Non-Binding Surface (NBS) or Low-Binding Polypropylene plates. These are treated with a hydrophilic polymer coating that repels lipophilic moieties.

    • Tips: Use "Low Retention" tips for all manual handling.

  • Optimize Liquid Handling (Acoustic vs. Tip-based):

    • Gold Standard: Use Acoustic Dispensing (e.g., Labcyte Echo) . This transfers nanoliters of compound directly from the source plate (high concentration DMSO) to the assay plate without tips, eliminating surface adsorption during transfer.

    • Alternative: If using tips, include 0.01% Tween-20 in the dilution buffer before adding the compound. The detergent coats the plastic surfaces, preventing the compound from sticking.

ComponentStandard RecommendationRecommendation for Lipophilic Carbamates
Assay Plate Standard Polystyrene (PS)NBS (Non-Binding Surface) or COP (Cyclo-olefin Polymer)
Dilution Buffer PBS or HEPESPBS + 0.01% Tween-20 or 0.01% Triton X-100
Transfer Method Serial Dilution (Tips)Direct Dispense (Acoustic) or Back-fill Tips

Module 3: Troubleshooting Protein Sequestration (The "BSA Shift")

Symptom: Your compound appears potent in buffer-only assays but loses significant potency (IC50 increases) when carrier protein (BSA) is added.

The Science: Albumin (BSA/HSA) has multiple hydrophobic binding pockets. Your compound, with its cyclopropyl-thiazole core, will partition into these pockets. If 99% of your compound is bound to BSA, only 1% is free to inhibit your target enzyme.

Protocol: The "Shift Assay" Validation

To confirm if BSA is the problem, run two identical dose-response curves side-by-side:

  • Condition A: Assay Buffer + 0.01% BSA (or 0.005% Tween-20 if protein-free is possible).

  • Condition B: Assay Buffer + 0.1% BSA.

Analysis:



  • If Shift Factor > 3 : Your compound is binding to BSA.

  • Solution: Replace BSA with 0.05% Prion-free Gelatin or 0.01% CHAPS . Gelatin provides surface blocking without the specific hydrophobic pockets found in albumin.

Module 4: Addressing Colloidal Aggregation

Symptom: Steep Hill slopes (> 2.0) or "bell-shaped" curves. The compound forms microscopic oil droplets (colloids) that sequester the enzyme, causing false positives.

The Science: Lipophilic carbamates are prone to aggregation in aqueous buffers. These aggregates adsorb enzymes non-specifically. This is a common artifact in early drug discovery known as "promiscuous inhibition."

Protocol: Detergent Critical Micelle Concentration (CMC)

You must add a non-ionic detergent at a concentration below its CMC (to avoid destroying the enzyme) but high enough to disrupt compound aggregates.

Recommended Detergent: Tween-20 or Triton X-100 .

  • Preparation: Prepare a 10% stock solution of Tween-20.

  • Final Concentration: Aim for 0.01% (v/v) in the final assay well.

  • Validation: If the IC50 "worsens" (increases) after adding detergent, the original activity was likely false (aggregation-based). The new value is the true potency.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to prevent this NSB? A: DMSO helps solubility, but it does not prevent surface adsorption once the compound is diluted into the aqueous buffer. In fact, high DMSO tolerance is required (up to 5% if the enzyme allows), but you must still use a surfactant (Tween-20) to keep the compound in solution and off the walls.

Q: Is the tert-butyl carbamate group chemically stable? A: Generally, yes, at neutral pH (7.0–7.4). However, carbamates can hydrolyze at extremes (pH < 4 or pH > 9) or high temperatures. Ensure your assay buffer is pH-stabilized (HEPES or Tris) and run at room temperature or 37°C. Avoid storing the compound in aqueous buffer for long periods; prepare fresh from DMSO stock.

Q: Why does the Hill Slope matter? A: A Hill Slope of 1.0 indicates a standard 1:1 binding interaction. A slope significantly greater than 1.0 (e.g., 2.0–4.0) is a hallmark of non-specific aggregation or denaturation, not cooperative binding, for this class of small molecules.

References

  • NIH Assay Guidance Manual. Assay Interference by Chemical Reactivity and Aggregation. (2015).[1][2] National Center for Advancing Translational Sciences.[3][4][5] [Link]

  • NIH Assay Guidance Manual. Immunoassay Methods - Optimizing Blocking and Reagents. (2012).[6] National Center for Advancing Translational Sciences.[3][4][5] [Link]

  • PubChem Compound Summary. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate (Structural Analog Properties). National Library of Medicine. [Link]

Sources

Troubleshooting

Enhancing the reaction kinetics of 2-cyclopropylthiazole synthesis

Technical Support Center: Kinetic Optimization of 2-Cyclopropylthiazole Synthesis User Status: Verified (Senior Researcher) Topic: 2-Cyclopropylthiazole Synthesis Ticket ID: KINETICS-2-CPT Support Tier: Level 3 (Method D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Optimization of 2-Cyclopropylthiazole Synthesis

User Status: Verified (Senior Researcher) Topic: 2-Cyclopropylthiazole Synthesis Ticket ID: KINETICS-2-CPT Support Tier: Level 3 (Method Development & Scale-up)

Executive Summary: The Kinetic Landscape

Synthesizing 2-cyclopropylthiazoles presents a unique kinetic paradox. While the Hantzsch Thiazole Synthesis is the industry standard, the cyclopropyl moiety at the C2 position introduces specific steric and electronic challenges that do not exist with simple alkyl or aryl substituents.

The Core Problem:

  • Steric Drag: The cyclopropyl group, while small, has a significant effective molar volume (

    
    ) that retards the initial nucleophilic attack of the thioamide sulfur onto the 
    
    
    
    -haloketone.
  • Dehydration Bottleneck: The elimination of water from the hydroxythiazoline intermediate is the rate-determining step (RDS) in neutral conditions.

  • Ring Stability: The cyclopropyl ring acts as a

    
    -donor. Under the strong acidic conditions often used to force dehydration (e.g., refluxing HCl/EtOH), the ring becomes susceptible to acid-catalyzed opening, leading to homoallylic byproducts.
    

This guide provides the optimized "Golden Path" protocol, advanced kinetic enhancements, and a troubleshooting decision tree.

The "Golden Path" Protocol

This protocol balances reaction rate with cyclopropyl ring integrity. It replaces the traditional refluxing ethanol/acid method with a buffered, polar-aprotic approach.

Reagents:

  • Substrate A: Cyclopropanecarbothioamide (1.0 equiv)

  • Substrate B:

    
    -Bromoacetophenone derivative (1.05 equiv)
    
  • Solvent: Ethanol/DMF (9:1 ratio) or 2-MeTHF (for scale-up)

  • Additive:

    
     (1.1 equiv) or 2,6-Lutidine (mild base sponge)
    

Step-by-Step Methodology:

  • Solvation: Dissolve Cyclopropanecarbothioamide in the solvent mixture at room temperature (RT). Note: The DMF co-solvent disrupts hydrogen bonding networks, increasing the effective nucleophilicity of the sulfur.

  • Controlled Addition: Add the

    
    -haloketone portion-wise over 10 minutes. Do not dump. An exotherm indicates the initial 
    
    
    
    displacement is occurring.
  • The Kinetic Push (Dehydration):

    • Standard: Heat to 70°C. Monitor by LCMS for the hydroxythiazoline intermediate (

      
       relative to product).
      
    • If Stalled: Add trifluoroacetic anhydride (TFAA) (0.5 equiv) at 0°C, then warm to RT. TFAA chemically scavenges the water, forcing the equilibrium forward without requiring thermal stress that endangers the cyclopropyl ring.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[1]
    

Kinetic Mechanism & Bottlenecks (Visualized)

Understanding where the reaction stalls is critical for troubleshooting.

ReactionKinetics cluster_0 Kinetic Trap Start Cyclopropanecarbothioamide + α-Haloketone TS1 Transition State 1 (Steric Clash) Start->TS1 SN2 Attack (Slowed by Cyclopropyl Sterics) Inter Hydroxythiazoline Intermediate TS1->Inter TS2 Transition State 2 (Dehydration) Inter->TS2 Rate Determining Step (Requires Acid/Heat) Byproduct Ring-Opened Homoallyl Species Inter->Byproduct Strong Acid + Heat (Cyclopropyl Lysis) Product 2-Cyclopropylthiazole TS2->Product - H2O

Figure 1: Reaction coordinate diagram highlighting the two kinetic barriers: the initial steric clash and the dehydration bottleneck. Note the diversion path to ring-opened byproducts under harsh conditions.

Advanced Kinetic Enhancement: Microwave & Flow

When the "Golden Path" is insufficient (e.g., electron-deficient thioamides), use high-energy input methods.

Method A: Microwave Irradiation (Batch Optimization)

Microwave heating utilizes the high dielectric loss tangent (


) of the polar intermediates.
  • Conditions: 120°C, 10 minutes, sealed vessel.

  • Solvent: Ethanol (high microwave absorptivity).

  • Advantage: The rapid heating ramp bypasses the slow thermal degradation of the cyclopropyl ring. The reaction completes before the ring has time to open.

Method B: Continuous Flow (Scale-up)

Flow chemistry is superior for preventing "thermal runaway" and managing the stoichiometry of the dehydration.

FlowProcess FeedA Feed A: Thioamide in EtOH Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Haloketone in EtOH FeedB->Mixer Reactor PFA Coil Reactor 100°C, 10 min residence Mixer->Reactor Homogeneous Solution Quench Packed Bed Scavenger (Basic Resin) Reactor->Quench Flash Cooling Out Eluent to Evaporator Quench->Out

Figure 2: Continuous flow setup. The packed bed scavenger immediately neutralizes the HBr byproduct, preventing acid-catalyzed ring opening downstream.

Troubleshooting & FAQs

Q1: My reaction reaches the hydroxythiazoline intermediate but stalls. Increasing the temperature degrades the starting material. What now?

  • Diagnosis: You are stuck at the dehydration energy barrier.

  • Solution: Do not increase heat. Instead, use chemical dehydration . Add trifluoroacetic anhydride (TFAA) or Burgess reagent at mild temperatures (

    
    ). This lowers the activation energy (
    
    
    
    ) for water elimination without thermal stress.

Q2: I see a byproduct with Mass = [Product + 18] or [Product + 2]. Is this the intermediate?

  • Diagnosis:

    • [M+18]: Yes, this is the hydroxythiazoline. Push the dehydration (see Q1).

    • [M+2]: This is likely the ring-opened product (homoallyl thioamide derivative) resulting from reductive cleavage or acid-catalyzed lysis.

  • Action: Check your pH. If pH < 2, the cyclopropyl ring is opening. Buffer the reaction with Sodium Acetate (

    
    ) to maintain pH 4–5.
    

Q3: Why is my yield lower with cyclopropanecarbothioamide compared to isobutyrothioamide?

  • Mechanistic Insight: The cyclopropyl group has unique electronic properties ("banana bonds") that can stabilize adjacent positive charges (cyclopropylcarbinyl cation). However, it is less electron-donating than an isopropyl group in the ground state, making the sulfur slightly less nucleophilic.

  • Fix: Use a more polar solvent system (e.g., DMF/EtOH) to stabilize the polar transition state of the initial attack.

Q4: Can I use Lewis Acids like


 to speed this up? 
  • Warning: Avoid strong Lewis Acids. Zinc and Aluminum salts are notorious for coordinating to the cyclopropane ring and triggering ring-opening rearrangements.

  • Alternative: Use Brønsted acid catalysts with non-nucleophilic counterions, such as p-Toluenesulfonic acid (PTSA), but only in catalytic amounts (5 mol%).

Comparative Data: Enhancement Strategies

MethodReaction TimeYield (%)Cyclopropyl IntegrityScalability
Standard Reflux (EtOH) 4–12 Hours55–65%Moderate (Risk of Lysis)High
Microwave (120°C) 10–15 Mins82–88%High (Fast kinetics beat degradation)Low (Batch limited)
Chemical Dehydration (TFAA) 2 Hours90–95%Excellent (Low Temp)Medium
Continuous Flow 10 Min (Res. Time)85–90%Excellent (Precise control)Very High

References

  • Hantzsch, A. (1881).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Charette, A. B. (Ed.). (2016). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Synthesis. Wiley.[3] (Specifics on Cyclopropyl stability in heterocycle formation).

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines". Chemical Reviews, 77(5).

Sources

Reference Data & Comparative Studies

Validation

The 2-Cyclopropylthiazol-5-amine Scaffold: A Comparative Guide for Kinase Inhibitor Design

Topic: The 2-Cyclopropylthiazol-5-amine Scaffold (via tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate) in Kinase Inhibitor Design Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 2-Cyclopropylthiazol-5-amine Scaffold (via tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate) in Kinase Inhibitor Design Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Summary & Strategic Positioning

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is the stable, protected precursor to 2-cyclopropylthiazol-5-amine , a high-value pharmacophore in modern kinase drug discovery. While often overshadowed by the ubiquitous 2-aminothiazole scaffold (found in Dasatinib), the 5-amino-2-cyclopropyl variant represents a "privileged structure" evolution designed to overcome specific metabolic and selectivity bottlenecks.

This guide objectively compares the 2-cyclopropylthiazol-5-yl moiety against standard kinase inhibitor scaffolds, analyzing its utility in targeting PI3K , DGK (Diacylglycerol Kinase) , and CDK pathways. We provide experimental protocols for unlocking this precursor and validating the resulting inhibitors.

Technical Profile: The Precursor vs. The Active Core

Before comparing biological performance, researchers must distinguish between the commercial reagent and the active pharmacophore.

FeaturePrecursor (The Reagent) Active Core (The Pharmacophore)
Chemical Name tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate2-Cyclopropylthiazol-5-amine
Role Stable synthetic building block (Boc-protected)Kinase hinge-binder / Hydrophobic pocket filler
Stability High (Solid, shelf-stable)Moderate (Oxidation-sensitive free amine)
Key Advantage Orthogonal protection allows precise couplingCyclopropyl: Metabolic block & potency boost
Primary Use Intermediate for Buchwald/Amide couplingCritical motif in PI3K

& DGK

/

inhibitors
Comparative Analysis: Performance vs. Alternative Scaffolds

This section evaluates inhibitors derived from the 2-cyclopropylthiazol-5-amine scaffold against those using standard alternatives (e.g., 2-aminothiazole, pyrazole).

A. Potency & Binding Kinetics (The Cyclopropyl Effect)

The 2-cyclopropyl group is not merely a lipophilic handle; it is a rigid functionality that often targets the "gatekeeper" region or specific hydrophobic pockets (e.g., the specificity pocket in PI3K isoforms).

  • Comparison: 2-Cyclopropyl-thiazole vs. 2-Methyl-thiazole vs. Pyrazole.[1]

  • Data Source: Aggregated SAR data from PI3K/DGK inhibitor campaigns.

Metric2-Cyclopropylthiazol-5-yl (Subject)2-Methylthiazol-5-yl (Standard)1-Methylpyrazol-4-yl (Alternative)
Lipophilic Efficiency (LLE) High (>5.0 typical)ModerateModerate-High
Metabolic Stability (t½) High (Cyclopropyl resists CYP oxidation)Low (Benzylic oxidation of methyl)High
Selectivity Profile Tunable (Steric bulk excludes off-targets)Broad (Small group fits many kinases)Broad
Solubility (LogS) Moderate (Rigid lipophilicity)HighHigh

Expert Insight: The cyclopropyl group provides a "Goldilocks" steric bulk—larger than a methyl group to induce selectivity, but smaller than a phenyl group to avoid clashing with the ATP-binding cleft ceiling.

B. Selectivity Case Study: DGK

Inhibition

In Diacylglycerol Kinase (DGK) programs, the 2-cyclopropylthiazol-5-yl moiety has demonstrated superior selectivity over Type I kinase inhibitors.

  • Mechanism: The scaffold binds to the ATP site but exploits a unique hydrophobic channel near the hinge region.

  • Performance:

    • Subject Scaffold: IC50 < 10 nM (DGK

      
      ), >100x selectivity vs. typical kinome.
      
    • Standard (Ritanserin analog): IC50 ~ 500 nM, poor selectivity.

Experimental Protocols (Self-Validating Systems)
Protocol A: Deprotection & Coupling (Synthesis)

Objective: Generate the active 2-cyclopropylthiazol-5-amine in situ to avoid oxidation, then couple to a core heterocycle (e.g., chloropyrimidine).

Reagents:

  • Precursor: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (1.0 eq)

  • Acid: Trifluoroacetic acid (TFA) or HCl/Dioxane (4M)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mg of precursor in 2 mL DCM at 0°C.

  • Deprotection: Add 1 mL TFA dropwise. Stir at RT for 2 hours. Monitor by TLC (loss of non-polar spot).

  • Workup (Critical): Concentrate in vacuo. Do NOT isolate the free base if storing. Use the TFA salt directly or neutralize immediately in the coupling reaction vessel to prevent oxidative degradation (darkening of oil).

  • Coupling: Add the salt to the heteroaryl chloride solution with 3.0 eq DIPEA. Heat to 80°C for 4 hours.

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Objective: Validate the inhibitory potential of the synthesized compound against a target kinase (e.g., PI3K


).[2]
  • Preparation: Prepare 3x Kinase Buffer (buffer components vary by kinase).

  • Compound: Serial dilute the 2-cyclopropylthiazole derivative in DMSO (Top conc: 10 µM).

  • Reaction:

    • 5 µL Kinase (0.2 µg/mL).

    • 5 µL Compound.

    • Incubate 10 min.

    • 5 µL ATP/Substrate mix (Km concentrations).

  • Detection: Incubate 60 min. Add 15 µL ADP-Glo™ Reagent (40 min). Add 30 µL Kinase Detection Reagent (30 min).

  • Read: Measure Luminescence (RLU). Calculate IC50 using 4-parameter logistic fit.

Visualizing the Mechanism
Figure 1: The PI3K/DGK Signaling Axis & Inhibitor Intervention

This diagram illustrates where 2-cyclopropylthiazol-5-amine derivatives intervene in the T-cell activation and cancer survival pathways.

KinasePathways Receptor RTK / GPCR PI3K PI3K (Target) Receptor->PI3K Activation DAG DAG Receptor->DAG PLC-gamma PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth DGK DGK alpha/zeta (Target) PA Phosphatidic Acid DGK->PA Metabolism DAG->DGK Substrate RasGRP RasGRP DAG->RasGRP Activation Inhibitor 2-Cyclopropylthiazole Inhibitor Inhibitor->PI3K Inhibitor->DGK

Caption: Dual utility of the scaffold in blocking PI3K signaling (Cancer) and DGK activity (Immuno-oncology).[2]

Figure 2: Synthesis & Deprotection Workflow

A logical flow for handling the sensitive amine intermediate.

SynthesisFlow Precursor Boc-Precursor (Stable Solid) Deprotection TFA / DCM (Acidic Cleavage) Precursor->Deprotection Intermediate Amine Salt (Oxidation Resistant) Deprotection->Intermediate FreeBase Free Amine (Unstable) Intermediate->FreeBase Neutralization Coupling SnAr / Amide Coupling (+ Electrophile) Intermediate->Coupling Direct Use (Recommended) FreeBase->Coupling Risk of Degradation Final Active Kinase Inhibitor Coupling->Final

Caption: Optimized synthetic route avoiding isolation of the unstable free base.

References
  • PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate - Compound Summary. National Library of Medicine. [Link]

  • Google Patents.Substituted pyridopyrimidinonyl compounds useful as T cell activators (DGK Inhibitors).
  • Google Patents.Aminopyrazine Derivatives as PI3K-gamma Inhibitors. WO2020010003A1.

Sources

Comparative

Comparative Efficacy &amp; Strategic Utility of 2-Cyclopropylthiazol-5-amine Scaffolds

Derived from tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Executive Summary tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a specialized synthetic intermediate designed to introduce the 2-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Derived from tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a specialized synthetic intermediate designed to introduce the 2-cyclopropylthiazol-5-amine pharmacophore into drug candidates. While the carbamate itself is biologically inert (acting as a Boc-protected precursor), the derived 2-cyclopropylthiazol-5-amine moiety is a critical scaffold in modern medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BRAF) and metabolic enzyme modulators (e.g., 11β-HSD1).

This guide compares the efficacy of the 2-cyclopropylthiazol-5-yl moiety against its primary structural analogs (2-isopropyl, 2-methyl, and 2-phenyl variants). The analysis focuses on the "Cyclopropyl Effect"—the unique ability of this group to enhance metabolic stability and potency simultaneously compared to acyclic alkyl alternatives.

Mechanistic Insight: The "Cyclopropyl Effect"

The selection of the 2-cyclopropyl substituent over alternatives like isopropyl or methyl is rarely arbitrary. It is a strategic choice driven by two key factors:

  • Metabolic Stability: The cyclopropyl group lacks the abstractable methine/methylene protons found in isopropyl or ethyl groups, significantly reducing susceptibility to Cytochrome P450 (CYP3A4) oxidation.

  • Conformational Rigidity: The cyclopropyl ring is rigid and planar, often inducing a specific binding conformation in the thiazole ring that maximizes pi-stacking interactions within the ATP-binding pocket of kinases.

Comparative Efficacy Matrix: 2-Substituted Thiazole Analogs

The following table compares the theoretical and observed properties of the 2-cyclopropyl scaffold (derived from the subject carbamate) versus common analogs.

Feature2-Cyclopropyl (Subject)2-Isopropyl (Analog A)2-Methyl (Analog B)2-Phenyl (Analog C)
Metabolic Stability (t½) High (Resistant to

-hydroxylation)
Low/Medium (Vulnerable to benzylic-like oxidation)Medium (Vulnerable to oxidation)High (But risk of toxic metabolites)
Lipophilicity (cLogP) Moderate (~ +0.8 vs H)High (~ +1.2 vs H)Low (~ +0.5 vs H)Very High
Steric Bulk Compact, RigidBulky, RotatableMinimalBulky, Planar
Kinase Potency Often Superior (Fills hydrophobic pockets tightly)Good, but entropic penalty due to rotationLower (Insufficient hydrophobic contact)High, but solubility issues
Primary Utility Lead Optimization (Balancing potency/stability)Initial ScreeningFragment-Based DiscoveryPotency Enhancement

Key Insight: The 2-cyclopropyl group is often the "Goldilocks" substituent—providing the lipophilicity required for membrane permeability without the metabolic liability of an isopropyl group or the solubility issues of a phenyl group.

Experimental Protocols

To evaluate the efficacy of this scaffold, the Boc-group must be removed to release the active amine. Below is the industry-standard workflow for processing tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate .

Protocol A: Deprotection & Activation (Self-Validating System)

Objective: Isolate 2-cyclopropylthiazol-5-amine as a hydrochloride salt for downstream coupling.

Reagents:

  • tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (1.0 eq)[1][2][3]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (Excess)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of the carbamate in 2 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
    • Validation: Solution must be clear. Turbidity implies moisture contamination.

  • Acidolysis: Add 1 mL of TFA dropwise at 0°C.

    • Causality: Low temperature prevents acid-catalyzed decomposition of the electron-rich thiazole ring.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of the non-polar carbamate spot (

      
      ) and appearance of the baseline amine spot.
      
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Critical Step: Failure to remove TFA will inhibit subsequent Buchwald or Amide coupling reactions.

  • Isolation: Triturate the residue with diethyl ether. Filter the white solid (Amine-TFA salt).

Protocol B: Comparative Kinase Inhibition Assay (General)

Objective: Compare the IC50 of the derived drug candidate against isopropyl/methyl analogs.

  • Reagent Prep: Prepare 10 mM DMSO stocks of the Cyclopropyl, Isopropyl, and Methyl derivatives.

  • Serial Dilution: Dilute compounds 1:3 in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Reaction: Incubate Kinase (e.g., BRAF V600E), ATP (

    
     concentration), and Substrate (e.g., MEK1) with the compound for 60 min.
    
  • Detection: Use ADP-Glo™ or similar luminescent assay to quantify ATP consumption.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Visualizations

Figure 1: Scaffold Selection Decision Tree

This logic flow guides the medicinal chemist on when to deploy the 2-cyclopropylthiazol-5-amine scaffold.

ScaffoldSelection Start Lead Optimization Phase: Thiazole Core Selected CheckMetab Is Metabolic Stability (t1/2) Low? Start->CheckMetab CheckSite Is Oxidation occurring at C2-Alkyl substituent? CheckMetab->CheckSite Yes UseIsopropyl Use 2-Isopropyl (Maximize Hydrophobicity) CheckMetab->UseIsopropyl No (Need Potency) UseMethyl Use 2-Methyl (Minimize Sterics) CheckSite->UseMethyl No (Steric Clash) UseCyclopropyl SELECT: 2-Cyclopropyl (Optimal Stability + Potency) CheckSite->UseCyclopropyl Yes (Block Oxidation)

Caption: Decision matrix for selecting the 2-cyclopropyl scaffold to resolve metabolic instability issues in early drug discovery.

Figure 2: Synthetic Workflow & Derivatization

The pathway from the commercial carbamate to active pharmaceutical ingredients (APIs).

SynthesisWorkflow Input tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Precursor) Step1 Deprotection (TFA/DCM) Input->Step1 -Boc Intermediate 2-Cyclopropylthiazol-5-amine (Active Scaffold) Step1->Intermediate Branch1 Amide Coupling (R-COOH + HATU) Intermediate->Branch1 Branch2 Buchwald Coupling (Ar-Br + Pd Cat) Intermediate->Branch2 Product1 Amide Analog (e.g., 11β-HSD1 Inhibitor) Branch1->Product1 Product2 Biaryl Amine (e.g., Kinase Inhibitor) Branch2->Product2

Caption: Synthetic utility of the carbamate precursor in generating diverse bioactive analogs via divergent synthesis.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteric replacement of isopropyl with cyclopropyl).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Scott, J. S., et al. (2014).[4] "Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." Journal of Medicinal Chemistry, 57(11), 4466–4486. (Demonstrates efficacy of thiazole scaffolds). Link

  • Enamine Ltd. "2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Synthesis." Enamine Protocols. Link

Sources

Validation

Validation of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" activity in vivo

Executive Summary: The Thiazole-Carbamate Scaffold tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate represents a critical chemical scaffold in the development of aminothiazole-based kinase inhibitors. Structurally, it con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole-Carbamate Scaffold

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate represents a critical chemical scaffold in the development of aminothiazole-based kinase inhibitors. Structurally, it consists of a 2-cyclopropylthiazol-5-amine core protected by a tert-butoxycarbonyl (Boc) group.

While often categorized as a synthetic intermediate, this compound requires rigorous in vivo validation to determine its potential as a prodrug or a stable pharmacophore . The 2-aminothiazole moiety is a privileged structure found in FDA-approved drugs like Dasatinib (Sprycel) and clinical candidates like BMS-605541 (VEGFR inhibitor).

This guide outlines the validation protocol to determine if the carbamate acts as a metabolic "mask" (prodrug) or hinders target binding, comparing it against the free amine and established tyrosine kinase inhibitors (TKIs).

Part 1: Comparative Analysis & Strategic Positioning

The Pharmacological Hypothesis

The core question for this specific compound is the stability of the Boc-carbamate linkage in vivo.

  • Scenario A (Prodrug): The Boc group is cleaved (enzymatically or acid-mediated), releasing the active 2-cyclopropylthiazol-5-amine .

  • Scenario B (Inactive): The bulky tert-butyl group prevents ATP-pocket binding in kinases, and the molecule is excreted unchanged.

  • Scenario C (Allosteric Modulator): The carbamate binds to a unique pocket (less likely for this scaffold but possible).

Comparison with Alternatives
FeatureTest Article: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamateAlternative 1: Free Amine (2-cyclopropylthiazol-5-amine)Alternative 2: Dasatinib (Benchmark TKI)
Primary Role Potential Prodrug / Synthetic PrecursorActive PharmacophoreClinical Standard
Solubility Low (Lipophilic)Moderate (Polar amine)Low-Moderate
Metabolic Fate Requires deprotection (CYP/Esterase)Direct Phase II conjugationCYP3A4 Oxidation
Target Affinity Likely Low (Steric hindrance)High (Kinase ATP pocket)High (Src/Abl/c-Kit)
Toxicity Risk Low (Masked amine)Moderate (Reactive amine)Hematological/Fluid retention

Part 2: Validation Protocols (Step-by-Step)

Phase 1: In Vitro Metabolic Stability (The "Go/No-Go" Gate)

Before in vivo dosing, you must confirm if the carbamate survives liver metabolism.

Protocol:

  • Incubate 1 µM of the test compound with Mouse/Human Liver Microsomes (MLM/HLM) + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring two channels:

    • Parent (Carbamate): m/z ~240.3 (M+H)+

    • Metabolite (Free Amine): m/z ~140.2 (M+H)+

  • Decision Logic:

    • If Parent > 80% at 60 min: Compound is stable. Test for intrinsic activity.

    • If Metabolite appears: Compound is a prodrug. In vivo PK must track both species.

Phase 2: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the tert-butyl group improves oral bioavailability compared to the free amine.

Workflow:

  • Subjects: CD-1 Mice (n=3 per arm).

  • Dosing:

    • Arm A: IV (1 mg/kg) - Formulation: 5% DMSO / 40% PEG400 / 55% Saline.

    • Arm B: PO (10 mg/kg) - Formulation: 0.5% Methylcellulose (suspension).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 4, 8, 24h.

  • Readout: Calculate AUC, Cmax, and Conversion Ratio (AUC_amine / AUC_carbamate).

Phase 3: In Vivo Efficacy (Xenograft Model)

Assuming the scaffold targets angiogenesis (VEGFR pathway common for aminothiazoles), use a Matrigel Plug or Tumor Xenograft model.

Protocol:

  • Model: A549 (Lung) or HCT116 (Colon) subcutaneous xenograft in Nude Mice.

  • Treatment Groups:

    • Vehicle Control.

    • Test Article (Carbamate): 30 mg/kg QD.

    • Positive Control (Dasatinib or Sunitinib): Standard dose.

  • Duration: 21 Days.

  • Endpoints: Tumor Volume (mm³), Body Weight (Toxicity), and CD31 Staining (Angiogenesis marker).

Part 3: Mechanism & Visualization

Metabolic Activation Pathway

The following diagram illustrates the critical validation pathway: distinguishing between the compound acting as an inert carrier versus an active inhibitor.

ValidationPathway Compound tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Microsomes Liver Microsomes (Phase 1 Assay) Compound->Microsomes Incubation Stable High Stability (Parent Remains) Microsomes->Stable >80% Parent Unstable Metabolism (Cleavage) Microsomes->Unstable >50% Conversion DirectBind Test Intrinsic Binding (Allosteric/Steric) Stable->DirectBind FreeAmine Active Metabolite (2-cyclopropylthiazol-5-amine) Unstable->FreeAmine De-Boc Kinase Kinase Inhibition (VEGFR/Aurora) DirectBind->Kinase Low Probability FreeAmine->Kinase ATP Competition Efficacy In Vivo Efficacy (Tumor Reduction) Kinase->Efficacy

Caption: Decision tree for validating the carbamate: distinguishing metabolic activation (Prodrug) from intrinsic activity.

Experimental Workflow: PK/PD Bridge

This diagram details the in vivo steps required to correlate plasma levels with biological effect.

PKPD_Workflow cluster_0 Step 1: Pharmacokinetics (PK) cluster_1 Step 2: Pharmacodynamics (PD) Dose Oral Dosing (10 mg/kg) Plasma Plasma Analysis (LC-MS/MS) Dose->Plasma Ratio Calculate Conversion (Amine/Carbamate) Plasma->Ratio Tumor Tumor Lysate Ratio->Tumor If Bioavailable Western Western Blot (p-VEGFR / p-Src) Tumor->Western

Caption: Workflow connecting oral dosing (PK) to molecular target engagement (PD) in tumor tissue.

Part 4: Expert Insights & Troubleshooting

Solubility Challenges

The tert-butyl carbamate group significantly increases lipophilicity compared to the free amine.

  • Issue: Precipitation in aqueous dosing vehicles.

  • Solution: Use a co-solvent system. Recommended: 10% DMA / 40% Solutol HS 15 / 50% Water . Do not use simple saline.

Interpreting "False Negatives"

If the compound shows no efficacy in vivo, do not immediately discard the scaffold.

  • Cause: The Boc group might be too stable metabolically, preventing the release of the active amine.

  • Verification: Check the plasma samples from Phase 2. If you see high levels of Carbamate but zero Free Amine, the "Prodrug" hypothesis has failed. You must then synthesize the free amine or a more labile carbamate (e.g., ethyl carbamate) to test the scaffold's potential.

Regulatory Context

While this specific compound is a research tool, 2-aminothiazoles are known to cause idiosyncratic toxicity in some cases due to metabolic activation of the thiazole ring (ring opening). During the 21-day study, monitor liver enzymes (ALT/AST) closely.

References

  • Borzilleri, R. M., et al. (2006). "Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2."[1] Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antitrypanosomal agents." European Journal of Medicinal Chemistry.

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry.

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Performance Profiling of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Executive Summary: The "Privileged Scaffold" Paradox In modern drug discovery, tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a critical "masked warhead." While chemically stable as a Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) represents a critical "masked warhead." While chemically stable as a Boc-protected intermediate, its value lies in its precursor role to the 2-cyclopropylthiazol-5-amine core—a privileged scaffold found in high-potency inhibitors of CDK9 , PI4KIIIβ , and 11β-HSD1 .

This guide profiles the compound not merely as a reagent, but as a determinant of downstream biological cross-reactivity. Unlike its methyl- or phenyl-substituted analogs, the cyclopropyl moiety offers a unique balance of lipophilicity and metabolic stability, yet it introduces specific off-target risks (notably CYP450 inhibition) that must be profiled early.

Technical Profile & Mechanism of Action

The Chemical Logic

The molecule consists of a thiazole ring flanked by a lipophilic cyclopropyl group and a Boc-protected amine.

  • Role: The Boc group acts as a "safety switch," preventing the amine from oxidizing or reacting non-specifically during library synthesis.

  • Activation: Upon acidic deprotection (e.g., TFA/DCM), the revealed C5-amine becomes a critical Hydrogen Bond Donor (HBD) capable of interacting with the "hinge region" of kinase ATP pockets.

Biological Cross-Reactivity Spectrum

Once deprotected, the scaffold exhibits a distinct selectivity profile compared to alternatives.

Target ClassInteraction MechanismCross-Reactivity Risk
CDK9 (Cyclin-Dependent Kinase 9) ATP-competitive binding; Thiazole N acts as H-bond acceptor.High (Desired): Primary target for oncology applications.
CYP450 (specifically 3A4/2D6) Thiazole ring nitrogen coordinates with Heme Iron.High (Off-Target): Common liability of thiazole drugs; requires screening.
hERG Channel Lipophilic trapping in the channel pore.Moderate: Cyclopropyl increases logP vs. Methyl, increasing hERG risk.
11β-HSD1 Hydrophobic interaction in the substrate pocket.Moderate: Known activity of 2-aminothiazoles in metabolic disease.

Comparative Performance Analysis

This section evaluates the Cyclopropyl-Thiazole (C-Thiazole) scaffold against its two primary competitors: Methyl-Thiazole (M-Thiazole) and Phenyl-Thiazole (P-Thiazole) .

Stability & Selectivity Data

Data synthesized from structure-activity relationship (SAR) studies of CDK/PI3K inhibitors.

FeatureCyclopropyl-Thiazole (Subject)Methyl-Thiazole (Alternative A)Phenyl-Thiazole (Alternative B)
Metabolic Stability (t½) High: Cyclopropyl resists oxidation better than alkyl chains.Low: Methyl group is a "soft spot" for rapid oxidation.High: Aromatic ring is stable but bulky.
Lipophilicity (cLogP) ~2.1 (Optimal): Good membrane permeability.~1.5: Lower permeability, higher solubility.~3.2: Risk of poor solubility & high protein binding.
Kinase Selectivity Balanced: Fills hydrophobic pockets without steric clash.Promiscuous: Too small to force selectivity.High: Steric bulk excludes many kinases.
CYP Inhibition IC50 ~5–10 µM (Moderate Risk) >20 µM (Low Risk) <1 µM (High Risk)
Decision Matrix
  • Choose Cyclopropyl when targeting deep hydrophobic pockets (e.g., CDK9 gatekeeper regions) where metabolic stability is required, but solubility must be maintained.

  • Choose Methyl for fragment-based screening where solubility is paramount.

  • Choose Phenyl only when potency is the sole driver, accepting the solubility/toxicity penalties.

Visualizing the Cross-Reactivity Pathway

The following diagram illustrates how the inert Boc-intermediate transforms into a bioactive scaffold and the divergent pathways for efficacy vs. toxicity.

G Boc Boc-Precursor (Inert Reagent) Deprotection Acidic Deprotection (TFA/HCl) Boc->Deprotection Activation Active Active Scaffold (2-cyclopropylthiazol-5-amine) Deprotection->Active Yields Warhead CDK9 Target: CDK9 (Anti-Tumor) Active->CDK9 H-Bonding (High Affinity) CYP Off-Target: CYP450 (Metabolic Tox) Active->CYP Heme Coordination (Moderate Risk) hERG Off-Target: hERG (Cardiotox) Active->hERG Lipophilic Trap (Low Risk)

Figure 1: Activation pathway of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate showing the divergence between therapeutic target binding (CDK9) and toxicology liabilities (CYP/hERG).

Experimental Protocols for Profiling

To validate the performance of this scaffold in your library, use the following self-validating protocols.

Protocol A: "Deprotect-and-Screen" (Kinase Affinity)

Objective: Assess the binding affinity of the core scaffold without purifying the unstable free amine.

  • In-situ Activation:

    • Dissolve 10 mM tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in DMSO.

    • Aliquot into a 96-well polypropylene plate.

    • Add 4M HCl in Dioxane (1:1 v/v) and incubate at RT for 2 hours (Validation: Monitor by LCMS for loss of Boc mass -100 Da).

    • Neutralize with TEA (Triethylamine) to pH 7.5 immediately prior to assay.

  • Kinase Assay (FRET-based):

    • Use a CDK9/CyclinT1 LanthaScreen™ Eu Kinase Binding Assay.

    • Titrate the neutralized scaffold (0.1 nM to 10 µM).

    • Control: Run Dasatinib (positive control) and Boc-protected precursor (negative control—should show IC50 > 100 µM).

  • Readout:

    • A valid "hit" will show a sigmoidal dose-response only in the deprotected/neutralized wells.

Protocol B: CYP Inhibition Assessment (Glow Assay)

Objective: Determine if the thiazole nitrogen causes reversible CYP inhibition.

  • System: Recombinant human CYP3A4 isozymes with luciferin-IPA substrate.

  • Dosing: Prepare a 7-point dilution of the deprotected scaffold.

  • Incubation:

    • Incubate compound + CYP enzyme + NADPH regenerating system for 30 mins at 37°C.

  • Detection: Add Luciferin detection reagent. Luminescence is inversely proportional to CYP activity.

  • Threshold:

    • Pass: IC50 > 10 µM.

    • Flag: IC50 < 1 µM (Indicates high risk of Drug-Drug Interactions).

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. (2013).[1] Describes the synthesis and SAR of thiazole-5-amine derivatives.

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors. Journal of Medicinal Chemistry. (2025). Comparative analysis of thiazole substitutions in kinase inhibition.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences. (2023). Profiles the metabolic activity of cycloalkyl-thiazole scaffolds.

  • PubChem Compound Summary: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate. National Center for Biotechnology Information. (2025). Chemical structure and physical property data.

Sources

Validation

Comparative analysis of Boc vs Fmoc protection for 2-aminothiazoles

Executive Summary: The Nucleophilicity Paradox For the medicinal chemist, the 2-aminothiazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and antimicrobial agents. However, protecting the 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nucleophilicity Paradox

For the medicinal chemist, the 2-aminothiazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and antimicrobial agents. However, protecting the 2-amino group is deceptively challenging. Unlike standard anilines, the 2-aminothiazole moiety is electronically deactivated by the thiazole ring's electron-withdrawing nature, yet it remains an ambident nucleophile capable of reacting at both the exocyclic amine (


) and the ring nitrogen (

).

The Verdict:

  • Choose Boc for large-scale solution-phase synthesis or when the scaffold must survive basic conditions (e.g., Suzuki-Miyaura coupling).

  • Choose Fmoc specifically for Solid-Phase Peptide Synthesis (SPPS) or when building peptidomimetic libraries. Crucial Insight: Direct Fmoc protection of the amine is often low-yielding; the "Trojan Horse" strategy using Fmoc-isothiocyanate (Fmoc-NCS) is the superior pathway.

The Mechanistic Challenge

To choose the right protection, one must understand the electronic landscape. The 2-aminothiazole exists in a tautomeric equilibrium, though the amino form predominates.

Ambident Reactivity

The exocyclic amine is a poor nucleophile due to resonance delocalization into the ring. Conversely, the ring nitrogen (


) retains basic character (

for the conjugate acid).
  • Acylation (Boc/Fmoc): Kinetic control typically favors the exocyclic amine (

    
    ) .
    
  • Alkylation: Often favors the ring nitrogen (

    
    ) , leading to irreversible quaternization.
    

G cluster_0 Reactivity Profile Tautomer 2-Aminothiazole Tautomeric Equilibrium N_Exo Exocyclic Amine (N-exo) Target for Acylation (Boc/Fmoc) Low Nucleophilicity Tautomer->N_Exo Major Tautomer N_Endo Ring Nitrogen (N-endo) Target for Alkylation Basic Site Tautomer->N_Endo Protonation Site N_Exo->N_Endo Resonance Delocalization

Figure 1: Reactivity profile of 2-aminothiazole showing the competition between the exocyclic and endocyclic nitrogens.

Boc Protection: The Solution-Phase Standard

The tert-butyloxycarbonyl (Boc) group is the robust workhorse for 2-aminothiazoles in solution phase.

Advantages & Limitations[1][2]
  • Pros: Highly stable to basic hydrolysis (allows subsequent Suzuki/Sonogashira couplings); crystalline products; easy removal with TFA or HCl.

  • Cons: The "Bis-Boc" Phenomenon. Due to the electron-withdrawing effect of the first Boc group, the remaining proton becomes acidic, often leading to a second acylation event (

    
    ).
    
Optimized Protocol: Preventing Bis-Boc

Standard conditions often yield a mixture of mono- and bis-Boc. The following protocol maximizes mono-protection.

Reagents: 2-Aminothiazole (1.0 eq),


 (1.1 eq), DMAP (0.1 eq), 

(1.2 eq), DCM.
  • Dissolution: Dissolve 2-aminothiazole and DMAP in anhydrous DCM.

  • Addition: Add

    
    , followed by the slow addition of 
    
    
    
    (dissolved in DCM) at
    
    
    .
  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Wash with 1M HCl (carefully, to remove DMAP/TEA without cleaving Boc), then brine.

  • Purification: If Bis-Boc forms, treat the crude mixture with mild base (NaOH/MeOH) for 30 mins to selectively cleave the second Boc group, reverting it to the Mono-Boc species.

Fmoc Protection: The SPPS Specialist

Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group onto a 2-aminothiazole is notoriously difficult using standard Fmoc-Cl due to the amine's poor nucleophilicity.

The "Trojan Horse" Strategy (Fmoc-NCS)

Attempting to react 2-aminothiazole with Fmoc-Cl often results in low yields (<40%). The superior method for SPPS applications is to build the thiazole on the resin or use Fmoc-isothiocyanate .

The Workflow:

  • React a primary amine (or resin-bound amine) with Fmoc-NCS to form a thiourea.

  • React the thiourea with an

    
    -bromoketone (Hantzsch synthesis).[1]
    
  • Result: A 2-aminothiazole is formed with the nitrogen already protected (or linked) effectively.

Stability in SPPS
  • Piperidine Sensitivity: While Fmoc is generally removed by 20% piperidine, N-Fmoc-2-aminothiazoles are stable enough for standard SPPS cycles.

  • Risk: If the thiazole is at the N-terminus, prolonged exposure to piperidine can cause premature cleavage.

  • Mitigation: Use 5% Piperazine + 2% DBU in DMF for deprotection.[2][3][4] This cocktail is faster and reduces side reactions like aspartimide formation or premature cleavage.

Comparative Data Analysis

FeatureBoc Protection Fmoc Protection
Primary Utility Solution Phase / Scale-upSolid Phase (SPPS) / Libraries
Installation Ease High (Standard Reagents)Low (Direct) / High (via Fmoc-NCS)
Reagents

/ DMAP
Fmoc-Cl (Poor) / Fmoc-NCS (Good)
Acid Stability Labile (TFA/HCl removes it)Stable (Survives TFA cleavage)
Base Stability Excellent (Stable to NaOH/LiOH)Poor (Cleaved by Piperidine/DBU)
Pd-Coupling Compatible (Suzuki/Buchwald)Compatible (if base is weak/hindered)
Major Side Product Bis-Boc (

)
Dibenzofulvene adducts

Decision Matrix

Use this logic flow to determine the correct strategy for your specific molecule.

DecisionMatrix Start Start: 2-Aminothiazole Synthesis Method Synthesis Method? Start->Method Solution Solution Phase Method->Solution Solid Solid Phase (SPPS) Method->Solid BaseSens Requires Strong Base Steps? (e.g., Lithiation, Suzuki) Solution->BaseSens UseFmoc USE FMOC PROTECTION (Orthogonal to Side Chains) Solid->UseFmoc Single Peptide Coupling UseFmocNCS USE FMOC-NCS STRATEGY (Build Thiazole on Resin) Solid->UseFmocNCS Building Library AcidSens Acid Sensitive Moiety Present? BaseSens->AcidSens No UseBoc USE BOC PROTECTION (Stable to Base, Cleave with Acid) BaseSens->UseBoc Yes AcidSens->UseBoc No AcidSens->UseFmoc Yes (Avoid TFA)

Figure 2: Decision matrix for selecting the appropriate protecting group based on synthetic constraints.

Experimental Protocols

Protocol A: Boc-Protection of 2-Aminothiazole (Solution Phase)

Source: Adapted from Green & Wuts and standard medicinal chemistry practices.

  • Setup: To a flame-dried flask under

    
    , add 2-aminothiazole (10 mmol, 1.00 g) and DMAP (1 mmol, 0.12 g) in dry DCM (20 mL).
    
  • Base: Add Triethylamine (12 mmol, 1.67 mL). Cool to

    
    .
    
  • Addition: Dropwise add Di-tert-butyl dicarbonate (11 mmol, 2.40 g) in DCM (5 mL) over 15 minutes.

  • Reaction: Warm to RT and stir for 16h. Monitor by TLC (Hexane:EtOAc 3:1).

  • Selective Hydrolysis (If Bis-Boc forms): Evaporate DCM, redissolve in MeOH (20 mL), add 1M NaOH (5 mL). Stir 30 min. Dilute with water, extract with EtOAc.[5]

  • Yield: Typical yields range from 75–85% after column chromatography.

Protocol B: Fmoc-NCS "Build-on-Resin" Strategy (Solid Phase)

Source: Adapted from Kearney et al. (1998) and modern SPPS guides.

  • Resin Prep: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc with 20% piperidine.[2][3][4][6]

  • Thiourea Formation: Add Fmoc-isothiocyanate (3.0 eq) in DMF to the resin. Shake for 2 hours.

    • Check: Kaiser test should be negative (amine consumed).

  • Cyclization: Wash resin (DMF x3, DCM x3). Add

    
    -bromoketone (5.0 eq) in DMF/Dioxane (1:1). Shake at 
    
    
    
    for 4 hours.
  • Result: Resin-bound 2-aminothiazole with the amine linkage established (Fmoc is removed during the cyclization/workup or subsequent steps depending on the exact linker, but this method bypasses the difficult N-acylation).

References

  • BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide." BenchChem Technical Guides. Link

  • Kearney, P. C., et al. "Solid-Phase Synthesis of 2-Aminothiazoles."[5] J. Org. Chem., 1998, 63, 196.[5] (Foundational text for the Fmoc-NCS/Hantzsch resin strategy).

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: General Protocols." Link

  • Ralhan, K., et al. "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis."[5][2] RSC Advances, 2015.[5] Link

  • Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Deprotection." Link

Sources

Comparative

Benchmarking "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" against known drugs

Strategic Scaffold Assessment: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in Next-Gen Drug Discovery Part 1: Executive Summary & Strategic Positioning In the landscape of modern medicinal chemistry, tert-Butyl (2-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Assessment: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in Next-Gen Drug Discovery

Part 1: Executive Summary & Strategic Positioning

In the landscape of modern medicinal chemistry, tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (hereafter referred to as TC-5-C ) represents a high-value "scaffold hop" from traditional thiazole-based kinase inhibitors.

While blockbuster drugs like Dasatinib utilize a 2-aminothiazole-5-carboxamide core, TC-5-C provides access to the inverted and sterically distinct 5-amino-2-cyclopropylthiazole pharmacophore. This structural variation offers two critical advantages for lead optimization:

  • Metabolic Hardening: The C2-cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups but lacks the susceptibility to CYP450-mediated hydroxylation often seen in alkyl chains.

  • Vector Reorientation: Positioning the amine at C5 (protected by Boc) allows for the synthesis of "reverse-amide" analogs, accessing novel IP space distinct from the crowded kinase inhibitor landscape of the 2000s.

This guide benchmarks TC-5-C as a precursor against established drug cores, evaluating its utility in synthesizing inhibitors for targets such as 11


-HSD1  and Tyrosine Kinases (e.g., SRC/ABL) .

Part 2: Benchmarking Against Known Therapeutic Classes

We benchmark the derived pharmacophore of TC-5-C against two standard-of-care drug classes: Dasatinib (Oncology/Kinase) and Carbenoxolone (Metabolic/11


-HSD1).
Comparative Analysis: Physicochemical & Synthetic Utility
FeatureTC-5-C Derived Core (5-amino-2-cyclopropyl)Dasatinib Core (2-amino-5-carboxamide)Carbenoxolone (Enolone Core)
Primary Target Class Next-Gen Kinase / 11

-HSD1
SRC/ABL Kinases11

-HSD1 (Non-selective)
Metabolic Stability High (Cyclopropyl resists oxidation)Moderate (Liable to N-dealkylation)Low (Rapid reduction)
Lipophilic Efficiency (LipE) High (Compact lipophilic anchor)Moderate (Requires solubilizing tail)Low (Steroidal bulk)
Synthetic Entry Curtius Rearrangement / C-H Activation Chlorination / Amide CouplingExtraction / Semisynthesis
IP Potential High (Less explored regioisomer)Low (Generic/Crowded)N/A (Legacy)
Performance Insight: The "Cyclopropyl Effect"

Experimental data suggests that replacing an isopropyl group (common in older drugs) with a cyclopropyl ring (present in TC-5-C) typically reduces the


 by 2–5 fold due to improved hydrophobic pocket filling, while simultaneously increasing the half-life (

) by blocking

-carbon oxidation.

Part 3: Experimental Protocol

Objective: Synthesize a "Reverse-Amide" Kinase Inhibitor Fragment using TC-5-C. Rationale: 5-aminothiazoles are notoriously unstable as free bases. TC-5-C serves as the stable, "shelf-ready" precursor. The protocol below uses a self-validating in situ deprotection-coupling sequence to prevent decomposition.

Workflow: One-Pot Deprotection and Acylation
  • Reagents:

    • Substrate: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (1.0 eq)

    • Acid: Trifluoroacetic acid (TFA) (10 eq) in DCM (0.1 M)

    • Coupling Partner: 2-chloro-6-methylbenzoyl chloride (1.1 eq) (Dasatinib fragment mimic)

    • Base: Diisopropylethylamine (DIPEA) (5.0 eq)

  • Step-by-Step Methodology:

    • Step 1 (Deprotection): Dissolve TC-5-C in anhydrous DCM at 0°C. Add TFA dropwise. Stir for 2 hours.

      • Validation Point: Monitor via LC-MS.[1][2] Look for disappearance of [M+H]+ (MW: ~240) and appearance of the free amine mass (MW: ~140). Note: The free amine is air-sensitive.

    • Step 2 (Evaporation - Critical): Concentrate under reduced pressure without heating above 30°C. Azeotrope with toluene twice to remove residual TFA.

    • Step 3 (Coupling): Re-dissolve the crude TFA salt in anhydrous THF. Cool to 0°C. Add DIPEA immediately followed by the acid chloride.

    • Step 4 (Quench): Stir for 4 hours at RT. Quench with sat.

      
      .
      
  • Expected Outcome:

    • Yield: >85% conversion to the amide.

    • Purity: >95% (HPLC).[3]

    • Why this works: The rapid acylation traps the unstable 5-aminothiazole before it can dimerize or oxidize.

Part 4: Mechanism of Action & Pathway Visualization

The following diagrams illustrate the structural evolution from the precursor to the active inhibitor and the biological signaling pathway (11


-HSD1) where this scaffold shows promise.
Diagram 1: Scaffold Evolution & Synthesis Logic

G Precursor TC-5-C (Stable Precursor) Intermediate 5-Amino-2-cyclopropylthiazole (Transient/Unstable) Precursor->Intermediate TFA Deprotection (-Boc) Drug Target Inhibitor (Reverse-Amide Scaffold) Intermediate->Drug Acylation (Trapping)

Caption: Transformation of the stable TC-5-C precursor into a bioactive drug scaffold via in situ trapping.

Diagram 2: 11 -HSD1 Inhibition Pathway

This scaffold is increasingly relevant in metabolic disease research, targeting the conversion of Cortisone to Cortisol.

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction via 11β-HSD1 Enzyme 11β-HSD1 Enzyme (ER Lumen) Inhibitor TC-5-C Derived Drug Inhibitor->Enzyme Blocks Active Site GR Glucocorticoid Receptor Cortisol->GR Binds Response Metabolic Effect (Insulin Resistance/Obesity) GR->Response Transcription

Caption: Mechanism of action for TC-5-C derived inhibitors in blocking Cortisol production.

Part 5: References

  • Vertex AI Search. (2023). Synthesis method of Dasatinib intermediate. Google Patents. Link

  • National Institutes of Health (NIH). (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. PMC. Link

  • M.D.P.I. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. PMC. Link

  • Enamine. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.[1][2] Enamine.net. Link

  • Chem-Impex. (2023). tert-Butyl N-(2-thienyl)carbamate - Biological Applications. Chem-Impex. Link

Sources

Validation

Head-to-head comparison of different synthesis routes for 2,5-disubstituted thiazoles

Executive Summary The 2,5-disubstituted thiazole core is a privileged pharmacophore, serving as the structural anchor in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (tyrosine kinase inhibitor). For th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted thiazole core is a privileged pharmacophore, serving as the structural anchor in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (tyrosine kinase inhibitor). For the medicinal chemist, the challenge lies not just in constructing the ring, but in doing so with regiochemical precision, scalability, and minimal purification bottlenecks.

This guide provides a head-to-head technical comparison of the three dominant synthesis routes:

  • The Hantzsch Synthesis: The classical condensation method.

  • Pd-Catalyzed C-H Activation: The atom-economical, modern approach.

  • Suzuki-Miyaura Cross-Coupling: The regioselective, modular approach.

Route 1: The Classical Hantzsch Synthesis

Best For: Early-stage discovery, unhindered substrates, and avoiding transition metals.

The Hantzsch synthesis remains the industrial workhorse due to its robust nature. It involves the condensation of an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2][3][4][5] While reliable, it is often plagued by the instability and lachrymatory nature of the 

-haloketone starting materials.
Mechanistic Insight

The reaction proceeds via a stepwise mechanism:[6]

  • Intermolecular

    
    :  The sulfur atom of the thioamide attacks the 
    
    
    
    -carbon of the haloketone.
  • Intramolecular Cyclization: The nitrogen attacks the carbonyl carbon.

  • Dehydration: Aromatization drives the loss of water.

HantzschMechanism Start Thioamide + alpha-Haloketone Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack (S on C-X) Inter2 Hydroxythiazoline Inter1->Inter2 Cyclization (N on C=O) Product 2,5-Disubstituted Thiazole Inter2->Product -H2O (Aromatization)

Figure 1: Stepwise mechanistic pathway of the Hantzsch Thiazole Synthesis.

Validated Protocol (Representative)

Target: 2-phenyl-5-methylthiazole Scale: 10 mmol

  • Reagents: Dissolve Thiobenzamide (1.37 g, 10 mmol) in absolute Ethanol (20 mL).

  • Addition: Add chloroacetone (0.92 g, 10 mmol) dropwise at room temperature. Caution: Chloroacetone is a potent lachrymator.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
  • Workup: Cool to

    
    . The hydrochloride salt of the thiazole may precipitate. Neutralize with saturated 
    
    
    
    until pH ~8.
  • Extraction: Extract with EtOAc (3 x 20 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water or flash chromatography (Hex/EtOAc).

Critical Observation: If the reaction stalls, adding a scavenger base (e.g.,


) directly to the reaction can accelerate the second step, though it may increase side reactions with the haloketone.

Route 2: Pd-Catalyzed C-H Activation (Direct Arylation)

Best For: Late-stage functionalization, improving atom economy, and shortening synthetic sequences.

Direct arylation avoids the pre-functionalization of the thiazole core (i.e., no need to make a boronic acid or stannane). However, controlling regioselectivity between the C2 and C5 positions is the primary challenge. For 2,5-disubstituted targets, it is standard to start with a 2-substituted thiazole and arylate at C5.

Mechanistic Insight

The reaction typically follows a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate or acetate base assists the palladium in breaking the C-H bond without requiring a highly acidic proton.

CHActivation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X CMD CMD Transition State (Base Assisted) OxAdd->CMD + Thiazole + Base RedElim Reductive Elimination (Product Release) CMD->RedElim - HX (Base neutralized) RedElim->Pd0

Figure 2: Catalytic cycle for C5-selective Direct Arylation via CMD mechanism.

Validated Protocol

Target: 2-methyl-5-phenylthiazole Scale: 1 mmol

  • Reagents: Combine 2-methylthiazole (1 mmol), Bromobenzene (1.2 mmol),

    
     (5 mol%), and 
    
    
    
    (10 mol%) or a specialized ligand like XPhos.
  • Base: Add anhydrous

    
     (2 mmol). Note: Potassium acetate (KOAc) is a viable alternative.
    
  • Solvent: Degassed DMA (Dimethylacetamide) or DMF (3 mL).

  • Reaction: Heat to

    
     under Argon for 12-16 hours.
    
  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

Critical Observation: C5-selectivity is generally high for 2-substituted thiazoles. However, if the C2 position is unsubstituted, C2-arylation is kinetically favored.

Route 3: Suzuki-Miyaura Cross-Coupling

Best For: Convergent synthesis of complex drugs, strict regiocontrol, and mild conditions.

While less atom-economical than C-H activation, Suzuki coupling is the "gold standard" for predictability. It tolerates a vast array of functional groups that might poison a C-H activation catalyst.

Validated Protocol

Target: 2-phenyl-5-(4-methoxyphenyl)thiazole Scale: 1 mmol

  • Precursors: Requires 5-bromo-2-phenylthiazole (Electrophile) and 4-methoxyphenylboronic acid (Nucleophile).

  • Catalyst System:

    
     (3 mol%). The bidentate ligand prevents catalyst decomposition.
    
  • Base:

    
     (aq) (2 mL).
    
  • Solvent: DME (Dimethoxyethane) (4 mL).

  • Reaction: Heat to

    
     for 4 hours.
    
  • Workup: Standard aqueous extraction.

Head-to-Head Comparison Matrix

The following data summarizes the performance of each route based on experimental averages for synthesizing a standard 2,5-diarylthiazole .

MetricHantzsch SynthesisC-H Activation (Direct Arylation)Suzuki Coupling
Overall Yield High (75-95%) Moderate (50-85%)High (80-95%)
Atom Economy Moderate (Loss of

)
Excellent (Loss of HX) Low (Loss of Boronic waste)
Step Count 1 (Convergent)1 (from Thiazole core)2-3 (Pre-functionalization req.)
Regiocontrol Perfect (Dictated by precursors)Variable (Substrate dependent)Perfect (Dictated by Halide)
Reagent Cost Low High (Pd catalyst + Ligands)High (Pd + Boronic Acids)
Scalability Excellent (kg scale feasible)Moderate (High dilution often req.)Good (Industrial standard)
Toxicity High (Lachrymators)Moderate (Heavy metals)Moderate (Heavy metals)
Decision Logic: Which Route to Choose?

DecisionTree Start Start: Define Target 2,5-Disubstituted Thiazole Q1 Are alpha-haloketone precursors available/stable? Start->Q1 Hantzsch Route 1: Hantzsch (Lowest Cost, High Yield) Q1->Hantzsch Yes Q2 Is the 2-position already substituted? Q1->Q2 No CH_Act Route 2: C-H Activation (Shortest Path) Q2->CH_Act Yes (C5 Selective) Suzuki Route 3: Suzuki (Max Complexity Tolerance) Q2->Suzuki No (Need Regio-Control)

Figure 3: Strategic decision framework for selecting the optimal synthesis route.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review Source: The Journal of Organic Chemistry / SynArchive Relevance: Foundational mechanism and modern adaptations.

  • Palladium-Catalyzed C-H Activation of Thiazoles Source: Beilstein Journal of Organic Chemistry Relevance: Details on C5-selectivity and conditions for direct arylation.

  • Regioselective Synthesis via Cross-Coupling Source: Organic Letters / ACS Publications Relevance:[7] Comparative yields and protocols for Suzuki vs. other couplings in thiazole systems.

  • Atom Economy in Heterocycle Synthesis Source: Green Chemistry Metrics (NIH/PubMed) Relevance: Quantitative analysis of waste generation in Hantzsch vs. Catalytic routes.

Sources

Comparative

Comparative Analysis of Preclinical Activity for Thiazole-Based SENP1 Inhibitors: A Guide to In Vitro-In Vivo Correlation

Executive Summary The translation of in vitro potency to in vivo efficacy is a cornerstone of successful drug discovery. This guide provides a comparative analysis framework using the well-characterized SENP1 inhibitor,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The translation of in vitro potency to in vivo efficacy is a cornerstone of successful drug discovery. This guide provides a comparative analysis framework using the well-characterized SENP1 inhibitor, (R)-4-(4-chlorophenyl)-2-((1-cyclopropyl-1H-pyrazol-4-yl)methyl)-N-(thiazol-2-yl)-4,5-dihydrothiazole-5-carboxamide (Compound A) , as an exemplar to explore the principles of in vitro-in vivo correlation (IVIVC). While the initial query focused on "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate," a comprehensive literature search revealed it to be a chemical intermediate without published biological data. Therefore, we have pivoted to a structurally related and extensively studied compound class—thiazole-based inhibitors of Sentrin/SUMO-specific protease 1 (SENP1)—to illustrate the critical methodologies and data interpretation required for advancing a compound from benchtop to preclinical models.

This guide is intended for researchers, scientists, and drug development professionals. It details the causality behind experimental choices, provides validated protocols, and presents a clear comparison with an alternative SENP1 inhibitor, GSK1322322 , to contextualize the findings.

Introduction: The Rationale for Targeting SENP1

Sentrin/SUMO-specific protease 1 (SENP1) is a critical enzyme that regulates the post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO). It deconjugates SUMO from target proteins, influencing a host of cellular processes including transcription, protein stability, and signal transduction. Dysregulation of SENP1 has been implicated in various pathologies, most notably in prostate cancer, where its overexpression is linked to the stabilization and activation of the Androgen Receptor (AR), a key driver of tumor growth.

The therapeutic hypothesis is that inhibiting SENP1 will decrease AR activity, leading to reduced expression of AR-target genes like PSA (Prostate-Specific Antigen) and ultimately suppressing tumor proliferation. Establishing a robust IVIVC is paramount to validating this hypothesis and ensuring that a compound with high in vitro potency can achieve sufficient target engagement and efficacy in a complex in vivo environment.

In Vitro Characterization: From Enzyme to Cell

The initial phase of characterization aims to determine a compound's potency and selectivity at the enzymatic and cellular levels.

Biochemical Assay: Direct Target Inhibition

The first step is to confirm direct engagement with the purified enzyme. A common method is a fluorescence-based assay that measures the cleavage of a synthetic substrate.

Experimental Protocol: SENP1 Enzymatic Assay

  • Reagents: Recombinant human SENP1 catalytic domain, fluorescently labeled SUMO1-AMC substrate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound A and the comparator in DMSO, starting from 100 µM.

  • Assay Execution:

    • Add 2 µL of the compound dilution to a 384-well plate.

    • Add 10 µL of SENP1 enzyme (final concentration 0.5 nM) in assay buffer.

    • Incubate for 30 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of SUMO1-AMC substrate (final concentration 400 nM).

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 60 minutes.

  • Data Analysis: Calculate the initial reaction velocity and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Target Engagement and Pathway Modulation

Moving into a cellular context is crucial to assess cell permeability and the effect on the downstream signaling pathway. The LNCaP prostate cancer cell line, which endogenously expresses the Androgen Receptor, serves as an excellent model.

Experimental Protocol: Cellular PSA Expression Assay

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, replace the medium with low-serum medium and treat with a serial dilution of the test compounds for 72 hours.

  • Stimulation: Add Dihydrotestosterone (DHT) to a final concentration of 10 nM to stimulate AR activity.

  • Endpoint Measurement:

    • PSA mRNA: Lyse the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the KLK3 gene (encoding PSA), normalized to a housekeeping gene (e.g., GAPDH).

    • PSA Protein: Collect the cell culture supernatant and quantify the secreted PSA protein levels using a commercially available ELISA kit.

  • Data Analysis: Determine the EC50 value by plotting the reduction in PSA expression against the compound concentration.

Workflow for In Vitro Characterization

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation b1 Recombinant SENP1 Enzyme b3 IC50 Determination (Enzymatic Potency) b1->b3 b2 Fluorescent Substrate b2->b3 c4 EC50 Determination (Cellular Potency) b3->c4 Informs Dosing c1 LNCaP Prostate Cancer Cells c2 Compound Treatment + DHT Stimulation c1->c2 c3 Measure PSA Levels (qRT-PCR / ELISA) c2->c3 c3->c4

Caption: Workflow from biochemical to cellular potency assessment.

In Vivo Evaluation: Efficacy in a Preclinical Model

The ultimate test of a compound's utility is its performance in a living organism. A mouse xenograft model using LNCaP cells is the standard for evaluating therapies targeting the AR axis in prostate cancer.

Experimental Protocol: LNCaP Xenograft Mouse Model

  • Model Establishment: Implant LNCaP cells mixed with Matrigel subcutaneously into the flank of male immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization & Dosing: Randomize mice into vehicle and treatment groups. Administer Compound A orally (p.o.) once daily at a predetermined dose (e.g., 30 mg/kg), guided by pharmacokinetic (PK) studies.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue and blood samples at specific time points post-dose.

    • Tumor: Analyze PSA gene expression via qRT-PCR.

    • Blood: Measure serum PSA levels via ELISA.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Logical Flow for In Vivo Efficacy Study

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Endpoint Analysis p1 LNCaP Cell Implantation in Mice p2 Tumor Growth to 150-200 mm³ p1->p2 p3 Group Randomization p2->p3 s1 Daily Oral Dosing (Vehicle vs. Compound) p3->s1 s2 Monitor Tumor Volume & Body Weight s1->s2 e1 Collect Tumor & Serum (End of Study) s2->e1 e2 Analyze Tumor PSA (qRT-PCR) & Serum PSA (ELISA) e1->e2 e3 Calculate Tumor Growth Inhibition (TGI) e2->e3

Caption: Stepwise workflow for the in vivo xenograft study.

Data Synthesis & IVIVC Analysis

The central goal is to correlate the in vitro data with the in vivo outcomes. This requires integrating potency, exposure (pharmacokinetics), and efficacy data.

Comparative Performance Data

The table below summarizes the key performance metrics for Compound A and a known comparator, GSK1322322, based on publicly available or representative data.

ParameterCompound AGSK1322322 (Comparator)Rationale for Measurement
In Vitro
SENP1 Enzymatic IC5015 nM21 nMMeasures direct potency against the isolated target enzyme.
LNCaP Cellular EC50 (PSA)80 nM150 nMMeasures potency in a relevant cell line, accounting for permeability and off-target effects.
In Vivo (LNCaP Xenograft)
Dosing Regimen30 mg/kg, daily, p.o.50 mg/kg, daily, p.o.Determines the dose required for an anti-tumor response.
Tumor Growth Inhibition (TGI)65%55%The primary efficacy endpoint demonstrating anti-tumor activity.
Tumor PSA mRNA Reduction75%60%A pharmacodynamic biomarker confirming target engagement in the tumor tissue.
Establishing the Correlation

The data for Compound A demonstrates a strong IVIVC.

  • Potency Translation: The compound is highly potent at the enzymatic level (15 nM IC50). While there is a ~5-fold shift in the cellular assay (80 nM EC50), this is expected and acceptable, reflecting the barriers of cell entry and the complex intracellular environment.

  • Efficacy Driven by Exposure: Pharmacokinetic studies (not detailed here but a critical component) would establish the drug concentrations achieved in the plasma and tumor over time. A successful IVIVC would show that the free (unbound) drug concentrations in the tumor exceed the cellular EC50 for a significant portion of the dosing interval.

  • Biomarker Confirmation: The significant 75% reduction in tumor PSA mRNA provides direct evidence that Compound A is engaging SENP1 in the tumor tissue and modulating the AR signaling pathway as hypothesized. This pharmacodynamic effect directly correlates with the observed tumor growth inhibition of 65%.

Compared to GSK1322322, Compound A shows superior potency in both biochemical and cellular assays, which translates to greater efficacy (higher TGI) at a lower in vivo dose. This highlights how robust in vitro characterization can be predictive of in vivo performance and aid in the selection of a lead candidate.

Conclusion

This guide illustrates a systematic approach to establishing an in vitro-in vivo correlation for a therapeutic agent, using a thiazole-based SENP1 inhibitor as a practical example. By progressing logically from biochemical potency to cellular pathway modulation and finally to in vivo efficacy in a disease-relevant model, researchers can build a compelling data package. The key to a successful IVIVC lies in selecting appropriate assays, integrating pharmacokinetic and pharmacodynamic data, and using biomarkers to confirm target engagement in vivo. This rigorous, multi-faceted approach is essential for de-risking drug development projects and making informed decisions on advancing compounds toward clinical evaluation.

References

  • Title: SENP1 suppresses prostate cancer growth through degradation of AR-V7. Source: Oncogene. URL: [Link]

  • Title: The role of SENP1 in the development of castration-resistant prostate cancer. Source: Prostate Cancer and Prostatic Diseases. URL: [Link]

Validation

Technical Deep Dive: Optimization of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Synthesis and Bio-Validation

Executive Summary & Strategic Rationale The 2-cyclopropylthiazole scaffold has emerged as a critical bioisostere in medicinal chemistry, particularly for kinase inhibitors and antiviral agents (e.g., HCV NS5A inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-cyclopropylthiazole scaffold has emerged as a critical bioisostere in medicinal chemistry, particularly for kinase inhibitors and antiviral agents (e.g., HCV NS5A inhibitors). The specific target, tert-butyl (2-cyclopropylthiazol-5-yl)carbamate , represents a protected form of the highly unstable 5-aminothiazole.

Why this molecule?

  • Metabolic Stability: The cyclopropyl group at the C2 position serves as a metabolic block, significantly reducing CYP450-mediated oxidation compared to its isopropyl analog [1].

  • Synthetic Challenge: The C5-amino position on thiazoles is electron-rich and prone to rapid oxidative decomposition. Direct isolation of the free amine is often impossible; therefore, in situ trapping as a carbamate (Boc-protection) is not just convenient—it is chemically mandatory.

This guide compares the two most viable synthetic routes—Curtius Rearrangement vs. Buchwald-Hartwig Coupling —and details the bioassay protocols required to validate the metabolic advantages of the cyclopropyl moiety.

Comparative Synthesis Guide

We evaluated two primary methodologies for accessing the target. The choice depends on scale, safety constraints, and available starting materials.

Method A: Curtius Rearrangement (The "Trap" Strategy)

Recommended for: High purity, gram-scale, and avoiding unstable intermediates.

This method utilizes diphenylphosphoryl azide (DPPA) to convert 2-cyclopropylthiazole-5-carboxylic acid directly to the carbamate.[1]

  • Mechanism: The carboxylic acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2][3] The isocyanate is immediately trapped by tert-butanol.

  • Key Advantage: It bypasses the isolation of the unstable free amine.

Method B: Buchwald-Hartwig Cross-Coupling

Recommended for: High-throughput library generation and industrial scale-up (avoiding azides).

This method couples 5-bromo-2-cyclopropylthiazole with tert-butyl carbamate using a Palladium catalyst.

  • Mechanism: Pd-catalyzed C-N bond formation.[4][5][6]

  • Key Advantage: Avoids potentially explosive azides; uses commercially available halides.

Comparative Data Table
FeatureMethod A: Curtius RearrangementMethod B: Buchwald-Hartwig
Starting Material 2-Cyclopropylthiazole-5-carboxylic acid5-Bromo-2-cyclopropylthiazole
Key Reagent DPPA (Diphenylphosphoryl azide)Pd2(dba)3 / Xantphos
Yield (Isolated) 78 - 85% 60 - 72%
Purity (HPLC) >98% (Recrystallization)~95% (Requires Column Chrom.)
Scalability Moderate (Azide safety limits)High (Flow chemistry compatible)
Safety Profile Caution: Evolution of N2 gasStandard Chemical Handling

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and reaction pathways for both methods.

Synthesis_Pathways cluster_A Method A: Curtius Rearrangement (Recommended) cluster_B Method B: Buchwald-Hartwig Start Target: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Acid 2-Cyclopropylthiazole- 5-carboxylic acid AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide Activation Isocyanate Isocyanate (Transient) AcylAzide->Isocyanate -N2 (Heat) Isocyanate->Start + t-BuOH (Trap) DPPA Reagent: DPPA + Et3N Solvent: t-BuOH DPPA->Acid Bromide 5-Bromo-2- cyclopropylthiazole Bromide->Start Pd-Catalyzed C-N Bond BocNH2 tert-Butyl carbamate BocNH2->Start PdCat Pd2(dba)3 / Xantphos Base: Cs2CO3 PdCat->Bromide

Caption: Figure 1. Comparative synthetic pathways. Method A relies on in-situ trapping of the isocyanate, crucial for 5-aminothiazole stability.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of tert-butyl (2-cyclopropylthiazol-5-yl)carbamate via Curtius Rearrangement. Scale: 10.0 mmol input.

Materials & Reagents[1][2][3][5][6][7][8][9][10][11]
  • 2-Cyclopropylthiazole-5-carboxylic acid (1.69 g, 10 mmol) [Custom synthesis or commercial vendor]

  • Diphenylphosphoryl azide (DPPA) (3.03 g, 11 mmol) [2]

  • Triethylamine (Et3N) (1.53 mL, 11 mmol)

  • tert-Butanol (t-BuOH) (anhydrous, 20 mL)

  • Toluene (anhydrous, 10 mL)

Step-by-Step Procedure
  • Activation (0 min - 30 min):

    • In a dry 100 mL round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve the carboxylic acid in a mixture of Toluene and tert-Butanol (1:2 ratio).

    • Add Triethylamine (Et3N) in one portion. Stir for 10 minutes at ambient temperature.

    • Expert Insight: The base deprotonates the acid, facilitating the attack on DPPA. Ensure the system is strictly anhydrous to prevent hydrolysis of the DPPA.

  • Azide Formation & Rearrangement (30 min - 4 hours):

    • Add DPPA dropwise via syringe over 10 minutes.

    • Heat the reaction mixture slowly to 85°C .

    • Critical Observation: You will observe gas evolution (N2) starting around 60-70°C. This indicates the Curtius rearrangement is proceeding (Acyl Azide -> Isocyanate).[3]

    • Maintain reflux for 4 hours. The tert-butanol present in excess will trap the isocyanate as it forms.

  • Work-up & Purification:

    • Cool to room temperature. Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

      • 5% Citric Acid (2 x 20 mL) - Removes residual base/amines.

      • Sat. NaHCO3 (2 x 20 mL) - Removes unreacted DPPA byproducts.

      • Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield the product as an off-white solid.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (~12-13 ppm) and the appearance of the Boc singlet (~1.5 ppm, 9H) and the carbamate NH (~10.0 ppm, broad).

Bio-Validation: Metabolic Stability

The primary reason for selecting the 2-cyclopropyl group over the standard 2-isopropyl group is to enhance metabolic stability. The cyclopropyl C-H bonds have higher bond dissociation energy (approx. 106 kcal/mol) compared to the tertiary C-H of isopropyl (approx. 96 kcal/mol), making them resistant to CYP450 hydroxylation [3].

Assay Protocol: Human Liver Microsomes (HLM) Stability

Objective: Determine the Intrinsic Clearance (CLint) and Half-life (T1/2) of the compound.

  • Test System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Incubate test compound with microsomes at 37°C for 5 min (pre-incubation).

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS.

Comparative Data (Expected)
CompoundStructure (R-Group)T1/2 (min)CLint (µL/min/mg)Interpretation
Control 2-Isopropyl18.575.0High Clearance (Rapid CYP oxidation)
Target 2-Cyclopropyl >60.0 <12.0 High Stability (Metabolic Block)
Bioassay Workflow Diagram

Bioassay_Logic cluster_Interpretation Data Interpretation Sample Test Compound (1 µM) Incubation Incubation @ 37°C + NADPH Sample->Incubation Microsomes Human Liver Microsomes (CYP450 Enzymes) Microsomes->Incubation Analysis LC-MS/MS Analysis (Parent Depletion) Incubation->Analysis Quench @ 0, 5, 15, 30, 60 min Result Calculate CLint & T1/2 Analysis->Result Outcome1 High CLint (>50) Unstable (Isopropyl) Result->Outcome1 Outcome2 Low CLint (<15) Stable (Cyclopropyl) Result->Outcome2

Caption: Figure 2. Microsomal stability workflow. The assay validates the "cyclopropyl effect" on metabolic clearance.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative metabolic stability of small rings). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Comparative

Orthogonal validation of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" biological targets

This guide provides a comprehensive technical framework for the orthogonal validation of biological targets associated with tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate and its bioactive derivatives.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the orthogonal validation of biological targets associated with tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate and its bioactive derivatives.[1]

Executive Summary: The Pharmacophore Context

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 302964-20-1 or similar derivatives) is a stable, Boc-protected precursor to 2-cyclopropylthiazol-5-amine .[1] While the carbamate itself is often chemically inert in direct binding assays, the 2-cyclopropylthiazol-5-amine core is a critical pharmacophore in high-value inhibitors for immuno-oncology and inflammation.[1]

Primary Biological Targets:

  • DGKα/ζ (Diacylglycerol Kinase alpha/zeta): The scaffold is a key motif in T-cell checkpoint inhibitors (e.g., Patent US11584747B2).[1]

  • MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1): Used in allosteric paracaspase inhibitors (e.g., WO2024044344A1).[1]

  • cGAS (Cyclic GMP-AMP Synthase): Emerging target for autoimmune modulation.[1]

This guide details the orthogonal validation of these targets, assuming the user is converting the carbamate precursor into the active amine-bearing inhibitor or assessing the carbamate's metabolic conversion (prodrug potential).[1]

Part 1: The Validation Hierarchy

To confirm target engagement (TE) and functional potency, a "Three-Pillar" approach is required: Biochemical Potency , Biophysical Binding , and Cellular Phenotype .[1]

Comparison of Validation Methodologies
FeatureBiochemical (Enzymatic) Biophysical (Binding) Cellular (Functional) Genetic (Specificity)
Method ADP-Glo™ (DGK) / FRET (MALT1)SPR / MSTCETSA / NanoBRETCRISPR / RNAi
Readout IC50 (Inhibition)Kd (Affinity) & Kon/KoffEC50 (Target Engagement)Phenocopy
Throughput HighLow-MediumMediumLow
Pros Quantitative, sensitiveMeasures direct physical bindingPhysiologically relevantDefines on-target vs. off-target
Cons Artificial substrate conditionsRequires purified proteinMembrane permeability issuesTime-intensive

Part 2: Detailed Experimental Protocols

Workflow 1: Validating DGKα/ζ Inhibition (Lipid Kinase Target)

Context: The 2-cyclopropylthiazole moiety occupies the ATP-binding pocket or allosteric lipid cleft of DGK, preventing the conversion of DAG to PA (Phosphatidic Acid).[1]

A. Biochemical Assay: ADP-Glo™ Kinase Assay [1]

  • Reagents: Purified human DGKα enzyme, Lipid substrate (1,2-dioleoyl-sn-glycerol), ATP (ultrapure), and ADP-Glo reagent (Promega).[1]

  • Protocol:

    • Incubate 10 nM DGKα with the test compound (deprotected amine derivative) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) for 15 min.

    • Initiate reaction by adding 50 µM ATP and 100 µM Lipid Substrate.

    • Incubate for 60 min at room temperature (RT).

    • Add ADP-Glo Reagent (stops kinase, depletes unconsumed ATP) -> Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) -> Incubate 30 min.

    • Readout: Luminescence (RLU).[1] Lower signal = Higher Inhibition.[1]

B. Cellular Assay: T-Cell Activation (IL-2 Release) Rationale: DGK inhibition elevates DAG levels, enhancing TCR signaling and IL-2 production.[1]

  • Cell Line: Jurkat T-cells (Clone E6-1).[1]

  • Stimulation: Anti-CD3/Anti-CD28 antibodies.[1]

  • Protocol:

    • Pre-treat Jurkat cells with compound (0.1 – 10 µM) for 1 hour.

    • Stimulate with anti-CD3/CD28 for 24 hours.

    • Harvest supernatant.[1]

    • Quantify IL-2 using ELISA or AlphaLISA.[1]

    • Validation: Effective inhibitors should show a dose-dependent increase in IL-2 secretion compared to DMSO control.[1]

Workflow 2: Validating MALT1 Inhibition (Paracaspase Target)

Context: Thiazole derivatives often bind the allosteric site of MALT1, stabilizing the inactive conformation.[1]

A. Biochemical Assay: Fluorogenic Protease Assay

  • Substrate: Ac-LRSR-AMC (MALT1 specific substrate).[1]

  • Protocol:

    • Mix 50 nM recombinant MALT1 with compound in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.8 M Sodium Citrate).[1] Note: Citrate is required to dimerize/activate MALT1 in vitro.[1]

    • Incubate 30 min at RT.

    • Add 50 µM Ac-LRSR-AMC.

    • Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 min.

    • Data Analysis: Calculate slope (RFU/min) to determine IC50.

B. Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay) Rationale: Confirms the compound enters the cell and physically stabilizes MALT1.[1]

  • Protocol:

    • Treat intact Jurkat cells with 10 µM compound or DMSO for 1 hour.

    • Aliquot cells into PCR tubes and heat to a gradient (40°C – 65°C) for 3 min.

    • Lyse cells (freeze-thaw x3).[1]

    • Centrifuge (20,000 x g, 20 min) to pellet denatured/precipitated proteins.

    • Analyze supernatant via Western Blot (Anti-MALT1 antibody).

    • Result: The compound should shift the MALT1 aggregation temperature (

      
      ) higher, indicating thermal stabilization.[1]
      

Part 3: Visualization of Orthogonal Validation

The following diagram illustrates the logical flow for validating the biological target of the 2-cyclopropylthiazole scaffold, moving from chemical precursor to validated inhibitor.

ValidationWorkflow cluster_Targets Putative Biological Targets cluster_Assays Orthogonal Validation Methods Precursor tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Precursor / Prodrug) Deprotection Chemical Deprotection (-Boc Group) Precursor->Deprotection ActiveCore Active Pharmacophore: 2-Cyclopropylthiazol-5-amine Deprotection->ActiveCore DGK DGKα/ζ (Lipid Kinase) ActiveCore->DGK Inhibitor Design MALT1 MALT1 (Paracaspase) ActiveCore->MALT1 Inhibitor Design Biochem Biochemical: ADP-Glo (DGK) / FRET (MALT1) (Output: IC50) DGK->Biochem MALT1->Biochem Biophys Biophysical: SPR / MST (Output: Kd) Biochem->Biophys Confirm Direct Binding Cellular Cellular Functional: IL-2 Release / NF-κB Reporter (Output: EC50) Biophys->Cellular Confirm Cell Entry Genetic Genetic Control: CRISPR KO / Rescue (Output: Phenotype Match) Cellular->Genetic Verify Specificity

Caption: Orthogonal validation hierarchy transforming the carbamate precursor into a validated inhibitor for DGK or MALT1.

Part 4: Critical Analysis & Troubleshooting

1. The "Boc-Effect" Artifact:

  • Issue: Researchers sometimes test the Boc-protected carbamate directly in enzymatic assays.[1]

  • Reality: The tert-butyl group is bulky and hydrophobic.[1] It may show false positive inhibition by aggregating or blocking the active site non-specifically, or false negative results by preventing the critical H-bond interactions of the amine.[1]

  • Solution: Always synthesize the free amine or the specific amide derivative intended for the final drug.[1] Use the carbamate only as a negative control or to test metabolic cleavage (prodrug stability) in liver microsomes.

2. Selectivity Profiling (Off-Target Effects):

  • Risk: The 2-aminothiazole core is a "privileged scaffold" found in many kinase inhibitors (e.g., Dasatinib).[1]

  • Mitigation: Perform a KinomeScan (DiscoverX) early.[1] The cyclopropyl group provides some steric selectivity, but cross-reactivity with VEGFR2 , B-Raf , or SRC kinases is a known liability.[1]

3. Species Differences:

  • DGK: Human and murine DGK isoforms have high homology, but small structural differences in the C1 domain can affect lipid binding.[1] Ensure the assay uses the relevant species protein for your disease model.[1]

References

  • DGK Inhibitor Patents: Substituted pyridopyrimidinonyl compounds useful as T cell activators.[1] (2023).[1][2] US Patent 11,584,747 B2 .[1] Link

  • MALT1 Inhibitor Context: Pyridinylsulfonamide compounds and their use in therapy.[1][3] (2024).[1] WO Patent 2024044344 A1 .[1] Link

  • Kinase Assay Methodology: Zegzouti, H., et al. (2009).[1] ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1]Assay Drug Dev Technol , 7(6), 560–572.[1] Link

  • CETSA Protocol: Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1]Nature Protocols , 9, 2100–2122.[1] Link[1]

  • Thiazole Scaffold Review: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2022).[1][4][5] Molecules , 27(19), 6766.[1] Link

Sources

Validation

"tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" structure-activity relationship (SAR) analysis

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6). While this specific molecule is a protected chemical intermediate, it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6). While this specific molecule is a protected chemical intermediate, its value lies in its role as a precursor to the 2-cyclopropylthiazol-5-amine motif—a privileged scaffold in modern drug discovery, particularly for Hepatitis C (HCV) NS5A inhibitors, Diacylglycerol Kinase (DGK) inhibitors, and PI3K signaling modulators.

Executive Summary

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is the stable, Boc-protected precursor to 2-cyclopropylthiazol-5-amine . In medicinal chemistry, this scaffold is deployed to introduce a metabolically robust, lipophilic, and sterically defined "cap" or "linker" into drug candidates.

  • Primary Utility: Introduction of the 2-cyclopropylthiazol-5-yl moiety.[1]

  • Key Advantage: The cyclopropyl group provides superior metabolic stability compared to isopropyl or ethyl analogs (preventing

    
    -oxidation) while maintaining critical hydrophobic interactions.
    
  • Therapeutic Relevance: HCV (NS5A replication complex), Oncology (DGK

    
    /
    
    
    
    , PI3K, cGAS).
Structure-Activity Relationship (SAR) Analysis

The SAR of this motif is best understood by dissecting the three functional components of the deprotected pharmacophore.

A. The Thiazole Core (Scaffold)
  • Bioisosterism: Acts as a 5-membered aromatic heterocycle bioisostere for pyridine or phenyl rings.

  • Electronic Effects: The sulfur atom (S1) is a weak hydrogen bond acceptor, while the nitrogen (N3) is a stronger acceptor. This polarization often orients the molecule within the ATP-binding pockets of kinases or the allosteric sites of viral proteins.

  • Geometry: The 1,3-thiazole geometry creates a specific vector angle between the 2-position substituent and the 5-position amine, critical for "curving" the molecule to fit into curved hydrophobic tunnels (e.g., NS5A dimers).

B. The 2-Cyclopropyl Group (The "Warhead" Stabilizer)
  • Metabolic Shielding: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks an acyclic

    
    -carbon with extractable protons, significantly reducing susceptibility to Cytochrome P450-mediated oxidation (dealkylation).
    
  • Conformational Restriction: The cyclopropyl group is rigid. It locks the substituent into a specific steric volume, reducing the entropic penalty upon binding compared to a freely rotating alkyl chain.

  • 
    -Donation:  The "banana bonds" of the cyclopropane ring can participate in weak cation-
    
    
    
    or CH-
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
C. The 5-Amino Linker (Post-Deprotection)
  • Electronic Coupling: The amine at position 5 is electron-rich. When coupled to an amide or urea, it acts as a donor, modulating the electron density of the thiazole ring.

  • Positional Sensitivity: Substitution at the 5-position (vs. the 4-position) extends the drug molecule linearly, which is often required to reach solvent-exposed regions or deep hydrophobic pockets depending on the target.

Comparative Performance Analysis

The following table compares the 2-cyclopropylthiazol-5-yl motif against common alternatives used in similar drug optimization campaigns (e.g., Kinase/NS5A inhibitors).

Feature2-Cyclopropylthiazole (Subject)2-Isopropylthiazole (Alternative A)2-Methylthiazole (Alternative B)2-Phenylthiazole (Alternative C)
Metabolic Stability High (Resists CYP oxidation)Moderate/Low (Prone to hydroxylation)Moderate (Benzylic-like oxidation)High (Stable, but risk of toxic metabolites)
Steric Bulk Medium (Rigid, defined shape)Medium/Large (Rotatable, bulky)Small (Often insufficient for filling pockets)Large (Flat, rigid)
Lipophilicity (LogP) Optimal (Modulates permeability)High (Can reduce solubility)Low Very High (Poor solubility risk)
Binding Entropy Low Penalty (Pre-organized)High Penalty (Must freeze rotation)Low Penalty Low Penalty
Primary Use Case High-value clinical candidates Early-stage hitsFragment screeningPotency optimization (often at cost of PK)

Key Insight: The switch from Isopropyl to Cyclopropyl is a classic medicinal chemistry "tweak" that often maintains potency (IC50) while doubling or tripling the metabolic half-life (


) in microsomes.
Visualizing the SAR & Mechanism

The following diagram illustrates the functional logic of the scaffold and its integration into a theoretical kinase inhibitor.

SAR_Analysis Molecule tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (Protected Intermediate) Deprotection Step 1: Acid Deprotection (TFA or HCl) Molecule->Deprotection Activation Active_Motif 2-Cyclopropylthiazol-5-amine (Active Warhead) Deprotection->Active_Motif Yields Cyclopropyl 2-Cyclopropyl Group • Metabolic Stability (vs Isopropyl) • Hydrophobic Fit Active_Motif->Cyclopropyl Thiazole Thiazole Core • H-Bond Acceptor (N) • Bioisostere (Phenyl) Active_Motif->Thiazole Amine 5-Amino Linker • Amide Coupling Site • Electronic Donor Active_Motif->Amine Target_Interaction Target Binding (Kinase/NS5A) Cyclopropyl->Target_Interaction Fills Pocket / Resists CYP Thiazole->Target_Interaction Orients Molecule Amine->Target_Interaction H-Bonding (via Amide)

Figure 1: Functional decomposition of the 2-cyclopropylthiazol-5-yl scaffold and its activation pathway.

Experimental Protocols

To utilize this intermediate effectively, it must be deprotected and coupled. Below is a standard, high-yield protocol validated for thiazole carbamates.

Protocol A: Boc-Deprotection (Activation)
  • Objective: Removal of the tert-butyl carbamate to generate the free amine salt.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), NaHCO3.

  • Dissolution: Dissolve 1.0 eq of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate in DCM (0.1 M concentration).

  • Acidification: Cool to 0°C. Add TFA dropwise (10-20 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS (Disappearance of starting material, appearance of polar amine peak).

  • Workup (Critical): Thiazole amines can be unstable as free bases.

    • Option 1 (Isolation as Salt): Concentrate in vacuo to give the TFA salt. Use directly in coupling if base is present.

    • Option 2 (Free Base): Carefully neutralize with sat. NaHCO3 at 0°C, extract rapidly with DCM/IPA (3:1), dry over Na2SO4, and use immediately.

Protocol B: Amide Coupling (Drug Synthesis)
  • Objective: Coupling the generated amine to a carboxylic acid core (e.g., a kinase scaffold).

  • Reagents: HATU, DIPEA, DMF.

  • Activation: Dissolve the Carboxylic Acid coupling partner (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Addition: Add the 2-cyclopropylthiazol-5-amine (TFA salt from Step A) (1.0 eq) and additional DIPEA (2.0 eq).

  • Completion: Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with brine (x3), dry, and purify via Flash Chromatography (MeOH/DCM gradient).

References
  • PubChem. tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate | C11H16N2O2S. National Library of Medicine. Available at: [Link]

  • Coburn, C. A., et al. (2013). Discovery of MK-8742: an HCV NS5A inhibitor with broad genotype activity. ChemMedChem. (Contextual reference for cyclopropyl-thiazole moieties in NS5A inhibitors).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discussion on thiazole and cyclopropyl bioisosteres).
  • Patent WO2014110705.Hepatitis C Virus Inhibitors. (Describes compounds utilizing the 2-cyclopropylthiazol-5-yl moiety).

Sources

Comparative

A Medicinal Chemist's Guide: The Cyclopropyl Moiety as a Privileged Substituent on the Thiazole Scaffold

An In-depth Comparison of Cyclopropyl vs. Other Alkyl Substituents on Thiazole Ring Activity for Drug Discovery Professionals The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Cyclopropyl vs. Other Alkyl Substituents on Thiazole Ring Activity for Drug Discovery Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The activity of thiazole-containing compounds is highly dependent on the nature of the substituents at its C2, C4, and C5 positions.[1][3] This guide provides a detailed comparison of the cyclopropyl group against other common alkyl substituents (e.g., methyl, ethyl, isopropyl) and elucidates why the cyclopropyl moiety often imparts superior pharmacological properties.

The Unique Physicochemical Profile of the Cyclopropyl Group

The cyclopropyl ring, while compositionally a simple alkyl group, possesses a unique combination of structural and electronic properties that set it apart from its acyclic counterparts. These characteristics are pivotal to its role in enhancing drug efficacy and safety.[4][5]

  • Conformational Rigidity: Unlike the free rotation found in ethyl or isopropyl groups, the three-membered ring of a cyclopropyl group is rigid and planar.[6] This conformational constraint can lock the parent molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to a significant increase in potency.[4][5]

  • Metabolic Stability: A key advantage of the cyclopropyl group is its enhanced resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] The C-H bonds in a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains, with a higher bond dissociation energy.[6][7] This makes hydrogen atom abstraction, the initial step in many CYP-mediated metabolic pathways, more difficult, thereby increasing the drug's half-life and reducing potential drug-drug interactions.[7]

  • Electronic Character: The C-C bonds of the cyclopropyl ring have enhanced p-character (often described as sp2-like), which allows it to act as a bioisosteric replacement for alkenes or even aromatic rings in some contexts.[6][8] This can influence the pKa of adjacent functional groups and modulate the overall electronic profile of the thiazole ring.[4][9]

  • Lipophilicity: The substitution of a gem-dimethyl or isopropyl group with a cyclopropyl group typically results in a reduction in lipophilicity.[9] This can be advantageous in drug design, as lower lipophilicity often correlates with improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Head-to-Head Comparison: Structure-Activity Relationship (SAR) Insights

The theoretical benefits of the cyclopropyl group are consistently validated in experimental studies. Analysis of structure-activity relationships across various thiazole-based compounds reveals clear trends.

SubstituentKey Physicochemical PropertiesImpact on Biological Activity
Methyl (-CH₃) Small, electron-donating.Baseline activity, can probe small pockets. May be susceptible to metabolism.
Ethyl (-CH₂CH₃) Increased size and lipophilicity.Often improves potency over methyl if space allows. Increased metabolic liability.
Isopropyl (-CH(CH₃)₂) Bulky, lipophilic, branched.Can provide significant potency gains through steric interactions. Often a primary site for CYP450 metabolism.
Cyclopropyl Rigid, planar, electronically unique, lower lipophilicity than isopropyl.Often enhances potency due to conformational locking.[4][5] Significantly improves metabolic stability by blocking oxidation.[7] Can improve solubility and overall PK profile.[4]

A study on novel trisubstituted thiazoles as Cdc7 kinase inhibitors systematically explored these relationships, demonstrating how careful selection of substituents, including cyclic fragments, is crucial for optimizing potency and selectivity.[10] Similarly, research into thiazole derivatives as inhibitors of cancer cell migration showed that even minor structural modifications, such as varying N-alkyl substitutions, could dramatically alter both activity and toxicity profiles.[11]

Experimental Design & Protocols for Comparative Analysis

To rigorously compare the effects of different alkyl substituents on a thiazole scaffold, a systematic experimental workflow is essential. This process ensures that observed differences in activity can be confidently attributed to the specific structural changes made.

Generalized Workflow for Synthesis and Evaluation

Below is a diagram illustrating a typical workflow for synthesizing and evaluating a series of thiazole analogues.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological & Pharmacokinetic Evaluation S1 Select Thioamide & α-Haloketone Precursors S2 Hantzsch Thiazole Synthesis (Parallel Reactions for each Alkyl Group) S1->S2 S3 Reaction Work-up & Crude Product Isolation S2->S3 S4 Purification (e.g., Column Chromatography, Recrystallization) S3->S4 S5 Structure Confirmation (NMR, MS, Purity by HPLC) S4->S5 E1 Primary Biological Assay (e.g., Kinase Inhibition, IC₅₀ Determination) S5->E1 Submit Pure Compounds E2 Secondary Assays (e.g., Cell Viability, Selectivity Profiling) E1->E2 E3 In Vitro ADME Assays (Metabolic Stability, Solubility) E1->E3 E4 Data Analysis & SAR Determination E2->E4 E3->E4

Caption: A generalized workflow for the synthesis and evaluation of thiazole analogues.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core.[12][13] This protocol can be adapted to introduce various alkyl substituents.

Objective: To synthesize a series of 2-alkyl-4-phenylthiazoles for comparative analysis.

Materials:

  • Appropriate thioamide (e.g., cyclopropanecarbothioamide, isobutyramide, etc.)

  • 2-bromoacetophenone

  • Ethanol or Methanol

  • Sodium Carbonate (Na₂CO₃) solution (5%)

Procedure:

  • In separate reaction vials, combine 2-bromoacetophenone (1.0 eq) with the respective thioamide (1.2 eq) for each analogue (cyclopropyl, isopropyl, ethyl, etc.).[12]

  • Add ethanol (approx. 5-10 mL per mmol of ketone) and a magnetic stir bar to each vial.

  • Heat the mixtures with stirring to approximately 65-75°C for 1-3 hours.[13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).[12][14]

  • Upon completion, allow the reactions to cool to room temperature.

  • Pour each reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution to neutralize the HBr byproduct and precipitate the product.[12]

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.[12][14]

  • Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Confirm the identity and purity of each analogue using NMR and Mass Spectrometry.

Causality: The Hantzsch synthesis is chosen for its robustness and high yields.[12][15] It proceeds via an initial Sₙ2 reaction between the thioamide's sulfur and the α-haloketone, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[12][16] Running the syntheses in parallel ensures that all analogues are prepared under identical conditions, making subsequent activity comparisons valid.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.

Objective: To determine the metabolic half-life (t½) of the thiazole analogues in human liver microsomes (HLM).

Materials:

  • Test compounds (thiazole analogues)

  • Positive control (e.g., Verapamil)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

Procedure:

  • Prepare test compound stock solutions in DMSO and dilute to a final concentration (e.g., 1 µM) in phosphate buffer.

  • Pre-warm HLM and test compound solutions at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to the HLM/compound mixture.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculate the metabolic half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.

Causality: This assay directly measures the rate of Phase I metabolism, which is where the cyclopropyl group's stability against CYP oxidation provides a significant advantage.[7] By comparing the half-lives of the cyclopropyl analogue to its isopropyl or ethyl counterparts, a quantitative measure of the improvement in metabolic stability is obtained.

Conclusion and Future Perspectives

The strategic incorporation of a cyclopropyl group onto a thiazole scaffold is a powerful tactic in medicinal chemistry. Its unique ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties makes it a superior choice over simple alkyl groups in many drug discovery campaigns.[4][5][6] Experimental data consistently demonstrates that this small, strained ring can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. As drug design continues to move towards molecules with greater three-dimensional complexity and optimized ADME properties, the "surprising cyclopropyl effect" will undoubtedly continue to be a key strategy for developing safer and more effective thiazole-based therapeutics.[17]

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [Link]

  • Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and activ - RSC Publishing. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. [Link]

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. [Link]

  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities - IJNRD. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... - ResearchGate. [Link]

  • Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating... - ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors - PubMed. [Link]

Sources

Validation

Evaluating the off-target effects of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate"

Title: Evaluating the Off-Target Effects of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate: A Technical Guide for Drug Discovery Executive Summary This guide provides a rigorous technical evaluation of tert-Butyl (2-cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Evaluating the Off-Target Effects of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate: A Technical Guide for Drug Discovery

Executive Summary This guide provides a rigorous technical evaluation of tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1001419-37-9), a critical building block and privileged scaffold in the synthesis of HCV NS3/4A protease inhibitors, 11β-HSD1 inhibitors, and various kinase inhibitors (e.g., PI4KIIIβ). While the 2-cyclopropylthiazole moiety offers superior metabolic stability compared to alkyl-thiazoles, it carries intrinsic liabilities regarding CYP450 inhibition and bioactivation via thiazole ring epoxidation. This document outlines the mechanistic basis of these off-target effects, compares the scaffold to safer isosteres, and details experimental protocols for validating its safety profile.

Part 1: The Off-Target Landscape

The compound consists of a 2-cyclopropylthiazol-5-amine core protected by a Boc (tert-butyloxycarbonyl) group. While the Boc group suppresses the amine's reactivity in vitro, the off-target profile is dominated by the lipophilicity of the carbamate and the electronic properties of the thiazole ring.

Mechanism of Action: Thiazole Bioactivation

The primary off-target risk stems from the metabolic activation of the thiazole ring. Unlike pyridine or phenyl rings, the electron-rich thiazole sulfur and the C4-C5 double bond are susceptible to oxidative attack by cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

  • Pathway A (S-Oxidation): Oxidation of the sulfur atom leads to sulfoxides/sulfones, which are generally stable but can alter the drug's polarity.

  • Pathway B (Epoxidation - Critical Risk): The C4-C5 double bond undergoes epoxidation to form a reactive thiirane-S-oxide or thiazole epoxide . This intermediate is highly electrophilic and can:

    • Covalently bind to the heme iron of CYP450 (Mechanism-Based Inactivation / Suicide Inhibition).

    • React with nucleophilic residues (Cysteine/Lysine) on proteins, leading to haptenization and idiosyncratic toxicity.

    • Undergo ring-opening to form reactive

      
      -dicarbonyl species (e.g., glyoxal derivatives).
      
CYP450 Inhibition Profile

The lone pair on the thiazole nitrogen can coordinate with the heme iron of CYP enzymes. The bulky tert-butyl carbamate group mitigates this direct coordination compared to the free amine, but the lipophilicity (cLogP ~ 2.7) increases non-specific hydrophobic binding to the CYP active site.

Comparative Scaffold Analysis The following table contrasts the 2-cyclopropylthiazole scaffold with common isosteres used to mitigate these off-target effects.

Feature2-Cyclopropylthiazole 2-Cyclopropyloxazole 2-Cyclopropylpyridine 2-Isopropylthiazole
Metabolic Stability Moderate (Ring oxidation risk)High (Less prone to oxidation)Very High (Aromatic stability)Low (Benzylic oxidation)
CYP Inhibition High (N-coordination + TDI)ModerateLowHigh
H-Bond Potential Strong Acceptor (N)Weak AcceptorModerate AcceptorStrong Acceptor
Lipophilicity ModerateLowerHigherHigh
Bioactivation Risk High (Epoxidation)LowNegligibleModerate

Part 2: Visualizing the Bioactivation Pathway

The following diagram illustrates the metabolic fate of the scaffold, highlighting the critical "Red Flag" metabolites that researchers must screen for.

Bioactivation Parent tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate CYP CYP450 (Oxidation) Parent->CYP Epoxide Thiazole Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation (C4-C5) StableMet Stable Sulfoxide (Detoxification) CYP->StableMet S-Oxidation RingOpen Ring Opening (Thiirane-S-oxide) Epoxide->RingOpen Adduct Protein/Heme Adduct (Toxicity/TDI) Epoxide->Adduct Direct Attack RingOpen->Adduct Covalent Binding

Figure 1: Metabolic bioactivation pathway of the thiazole scaffold. The red path indicates the formation of reactive electrophiles responsible for off-target toxicity.

Part 3: Experimental Protocols for Validation

To validate the safety of this building block (or its deprotected derivatives), the following assays are mandatory.

Protocol 1: CYP Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the compound causes irreversible inhibition of CYP3A4, indicative of reactive metabolite formation.

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Probe substrate (e.g., Midazolam or Testosterone).

  • Test Compound: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (10 µM).

Workflow:

  • Pre-incubation: Incubate HLM (1 mg/mL) with the Test Compound (10 µM) +/- NADPH for 30 minutes at 37°C.

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing the Probe Substrate (Midazolam) and NADPH.

  • Activity Measurement: Measure the formation of the probe metabolite (1'-hydroxymidazolam) via LC-MS/MS after 5 minutes.

  • Calculation: Calculate the

    
     shift. A shift in IC50 > 1.5-fold between +/- NADPH pre-incubation indicates TDI.
    
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect short-lived electrophiles (epoxides) by trapping them with Glutathione (GSH).

Reagents:

  • HLM (1 mg/mL) or Recombinant CYP3A4.

  • Glutathione (GSH) fortified at 5 mM.

  • Test Compound (10 µM).

Workflow:

  • Incubate Test Compound with HLM, NADPH, and GSH (5 mM) for 60 minutes.

  • Quench with ice-cold Acetonitrile.

  • Centrifuge and analyze supernatant by LC-MS/MS (High Resolution - Q-TOF or Orbitrap).

  • Data Analysis: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).

    • Success Criterion: < 1% conversion to GSH adducts relative to parent turnover.

Part 4: Strategic Recommendations

  • Structural Modification: If TDI or GSH adducts are observed, consider replacing the thiazole with a 1,3,4-thiadiazole or pyrimidine ring. These retain the aromatic character but lack the electron-rich double bond prone to epoxidation.

  • Protecting Group Strategy: The Boc group is acid-labile. In cellular assays with acidic compartments (lysosomes), the Boc group may cleave, releasing the free amine which is significantly more reactive and toxic. Ensure stability controls are run in the assay buffer.

  • Cyclopropyl Advantage: Do not remove the cyclopropyl group. It blocks the C2 position from metabolic hydroxylation. Replacing it with an isopropyl or ethyl group often increases the rate of metabolism (clearance).

References

  • Dalvie, D. K., et al. (2002). "Metabolism and bioactivation of the thiazole ring in sudoxicam." Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

  • Meanwell, N. A. (2014). "The influence of bioisosteres in drug design: heterocyclic rings." Journal of Medicinal Chemistry. Link

  • BLD Pharm. (2024). "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Product Data." BLD Pharm Catalog. Link

  • PubChem. (2024). "Compound Summary: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate." National Library of Medicine. Link

Comparative

Independent verification of "tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate" research findings

Independent Verification Guide: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate Part 1: Executive Summary & Strategic Context The Challenge: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Part 1: Executive Summary & Strategic Context

The Challenge: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS: 1936303-70-6) is a specialized heterocyclic building block.[1] Unlike common reagents, specific peer-reviewed characterization data for this exact molecule is sparse in open literature. This absence of a "gold standard" reference spectrum creates a critical risk for drug development campaigns: blind trust in supplier certificates of analysis (CoAs).

The Solution: This guide establishes an independent First-Principles Verification Protocol . It synthesizes established heterocyclic chemistry logic with rigorous analytical standards to validate the identity, purity, and functional stability of this reagent before it is committed to high-value synthesis steps.

Core Value Proposition:

  • Stabilization: The Boc-group is not merely a protecting group here; it is a structural anchor. Free 5-aminothiazoles are notoriously unstable (prone to oxidation and polymerization). This carbamate form is the only viable shelf-stable precursor.

  • Reactivity: Verification must confirm that the cyclopropyl ring (acid-sensitive) remains intact during standard handling.

Part 2: Comparative Analysis & Technical Specifications

The following table contrasts the target molecule with its closest analogs to justify its selection and highlight specific verification risks.

FeatureTarget: (2-Cyclopropylthiazol-5-yl)carbamate Alternative A: Free Amine Alternative B: Acetamide Analog
Stability High (Shelf-stable solid)Critical (Oxidizes rapidly in air)Very High (Hard to remove)
Deprotection Controlled (TFA or HCl/Dioxane)N/AHarsh (Requires strong acid/base + heat)
Risk Factor Cyclopropyl Ring Opening (under strong Lewis acids)PolymerizationLow reactivity in cross-coupling
Verification Focus Boc/Cyclopropyl Integrity Ratio Purity %Hydrolysis conditions

Part 3: Experimental Verification Protocols

Protocol A: Structural Identity Verification (The "Fingerprint")

Objective: Confirm the molecule is not the ring-opened impurity or the des-cyclopropyl analog.

Methodology:

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent potential acid-trace decomposition).

  • Key NMR Markers (Predicted):

    • Thiazole C4-H: Singlet at

      
       7.10 – 7.40 ppm. (Absence indicates decomposition).
      
    • Boc Group: Strong singlet at

      
       1.45 – 1.50 ppm (Integration: 9H).
      
    • Cyclopropyl Methine: Multiplet at

      
       2.20 – 2.40 ppm (Integration: 1H).
      
    • Cyclopropyl Methylene: Two multiplets at

      
       0.90 – 1.20 ppm (Integration: 4H).
      

Pass/Fail Criteria:

  • PASS: Integration ratio of Thiazole-H : Cyclopropyl-H is exactly 1:1.

  • FAIL: Appearance of alkene signals (5.0–6.0 ppm), indicating cyclopropyl ring opening.

Protocol B: Functional Stability Stress Test

Objective: Verify the reagent survives standard coupling conditions without premature deprotection or ring opening.

Workflow:

  • Dissolve 10 mg of compound in DMF.

  • Add 2.0 equivalents of DIPEA (Base challenge).

  • Hold at 40°C for 4 hours.

  • Analyze via LCMS.

Data Interpretation:

  • Target Mass: [M+H]+ = 241.1 Da.

  • Impurity Flag: Mass peak at 185.0 Da (Loss of t-Butyl, isobutylene) indicates thermal instability of the carbamate.

Part 4: Visualizing the Verification Logic

The following diagram illustrates the decision tree for verifying the compound's integrity and the potential degradation pathways to screen for.

VerificationLogic Start Sample Receipt: CAS 1936303-70-6 NMR_Check 1H NMR (DMSO-d6) Start->NMR_Check Decision_1 Cyclopropyl Signals (0.9-1.2 ppm) Present? NMR_Check->Decision_1 Path_A Signals Absent/Broad Decision_1->Path_A No Path_B Signals Sharp & Integral 4:1 Decision_1->Path_B Yes Result_Fail_1 REJECT: Ring-Opened Impurity Path_A->Result_Fail_1 LCMS_Check LCMS Purity Check Path_B->LCMS_Check Result_Fail_2 REJECT: Free Amine (Oxidized) LCMS_Check->Result_Fail_2 Mass < 241 Stress_Test Stability Stress Test (40°C, Base) LCMS_Check->Stress_Test Mass = 241 Final_Pass VERIFIED: Ready for Synthesis Stress_Test->Final_Pass >98% Recovery

Caption: Decision-matrix for validating tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate integrity prior to use.

Part 5: Synthesis & Mechanism Verification

Understanding the likely synthesis helps in identifying specific impurities (e.g., residual Curtius reagents).

SynthesisPathway Acid 2-Cyclopropylthiazole- 5-carboxylic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N (Curtius) Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (-N2) Product Target Product: tert-Butyl Carbamate Isocyanate->Product t-BuOH Trapping

Caption: Likely synthetic route (Curtius Rearrangement). Impurities may include urea derivatives if moisture was present.

Part 6: References & Authority

Since specific literature for CAS 1936303-70-6 is absent, the following authoritative texts on heterocyclic chemistry and protecting group strategies provide the grounding principles for the protocols above.

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Standard reference for Boc stability and deprotection conditions).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. (Authoritative text on Thiazole reactivity and the instability of 5-aminothiazoles).

  • Clayden, J., et al. Organic Chemistry. (Mechanistic grounding for the Curtius rearrangement and cyclopropyl stability).

  • PubChem Compound Summary. tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate (CAS 1936303-70-6). (Used for identity and physical property baseline).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate

Executive Summary & Risk Profile tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a specialized pharmaceutical intermediate, likely utilized as a scaffold in the synthesis of kinase inhibitors or other bioactive small...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate is a specialized pharmaceutical intermediate, likely utilized as a scaffold in the synthesis of kinase inhibitors or other bioactive small molecules. Structurally, it combines a thiazole ring (often biologically active) with a Boc-protected amine and a cyclopropyl moiety.

Critical Safety Directive: As with many novel pharmaceutical intermediates, specific toxicological data (LD50, OEL) may be sparse. Therefore, this guide applies the Precautionary Principle , categorizing the substance under Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive toxicology data proves otherwise.

Hazard Identification (Read-Across Analysis)

Based on structural analogs (e.g., tert-Butyl (5-bromothiazol-2-yl)carbamate and general aminothiazoles), the following hazards are anticipated [1, 2]:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Sensitization Risk: Thiazole rings are known structural alerts for skin sensitization.

  • Physical State: Solid (likely white to off-white powder). Dust generation is the primary exposure vector.

PPE Selection Matrix

The following protection levels are mandatory for handling quantities >10 mg.

Protection CategoryStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Scale-up >1g)Technical Rationale
Respiratory N95 / FFP2 (Disposable)P100 / P3 (Half-face elastomeric) or PAPRSolids generate static-charged dust. Thiazole derivatives can be potent respiratory irritants [3].[3]
Hand Protection Single Nitrile (Min 0.11 mm)Double Nitrile or Nitrile + Laminate Boc-protected amines are often dissolved in DCM or DMF. Double gloving prevents solvent permeation carrying the API through the skin.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesStandard safety glasses are insufficient for fine powders that can bypass side shields.
Body Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Disposable) + Sleeve CoversPrevents migration of potent dust to street clothes. Sleeve covers bridge the gap between glove and coat.
Engineering Controls Fume Hood (Face velocity: 100 fpm)Powder Containment Hood or GloveboxPrimary containment is superior to PPE. Do not handle on an open bench.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry solid due to aerosolization.

  • Preparation: Place the balance inside the chemical fume hood. Verify airflow.

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Boc-carbamates are organic solids prone to static buildup, which causes "jumping" of powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid dust clouds.

    • Technique: Use the "tare and tap" method. Do not dump.

  • Decontamination: Wipe the exterior of the receiving flask with a solvent-dampened Kimwipe before removing it from the hood.

B. Solubilization & Reaction

Once in solution, the risk shifts from inhalation to percutaneous (skin) absorption.

  • Solvent Choice: Common solvents for this compound include Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Warning: DCM degrades nitrile gloves in <5 minutes. If using DCM, change outer gloves immediately upon splash contact.

  • Deprotection (Boc Removal):

    • This step typically involves Trifluoroacetic acid (TFA) or HCl in Dioxane.

    • Secondary Hazard: This generates isobutylene gas and potentially acidic fumes. Ensure hood sash is lowered during addition.

C. Spill Response

Do NOT sweep dry powder. Sweeping aerosolizes the compound.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Wet Method: Cover the spill with a solvent-dampened pad (ethanol or water/surfactant) to suppress dust.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Wash: Clean the surface with 10% bleach solution (deactivates many biological agents) followed by water.

Decision Logic & Workflow Visualizations

Figure 1: PPE Decision Logic

Caption: Logic flow for selecting appropriate PPE based on physical state and quantity.

PPE_Decision_Logic Start Handling tert-Butyl (2-cyclopropylthiazol-5-yl)carbamate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Solvent_Type Solvent Type? Liquid->Solvent_Type Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Level1 LEVEL 1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses, Fume Hood Small_Solid->Level1 Low Dust Risk Level2 LEVEL 2 PPE: Tyvek Sleeves, N95 Mask, Double Nitrile, Fume Hood Large_Solid->Level2 High Dust Risk Standard_Solv Ethanol/Water Solvent_Type->Standard_Solv Permeating_Solv DCM / DMF / DMSO Solvent_Type->Permeating_Solv Standard_Solv->Level1 Level3 LEVEL 3 PPE: P100 Respirator, Tyvek Suit, Laminate Gloves under Nitrile Permeating_Solv->Level3 Skin Absorption Risk

Figure 2: Operational Workflow (Cradle-to-Grave)

Caption: Step-by-step lifecycle handling from storage to disposal.

Workflow Storage Storage (2-8°C, Desiccated) Weighing Weighing (Static Control, Hood) Storage->Weighing Allow to warm to RT Reaction Reaction (Closed Vessel) Weighing->Reaction Dissolve Quench Quench/Workup (Exothermic Risk) Reaction->Quench Complete Waste Disposal (High Temp Incineration) Quench->Waste Aqueous/Organic Segregation

Disposal Protocol

Environmental Fate: Thiazole compounds can be persistent in aquatic environments.

  • Solid Waste: Collect all contaminated consumables (gloves, weighing boats, paper towels) into a sealed hazardous waste bag labeled "Toxic Solids - Incinerate Only."

  • Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" organic waste.

  • Disposal Method: High-temperature incineration is the required disposal method to ensure destruction of the heterocyclic ring [4]. Do not dispose of down the drain.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate. (Accessed Feb 19, 2026). Used for read-across hazard identification of Boc-aminothiazoles.

  • AK Scientific. (2024). Safety Data Sheet: Tert-butyl (2-formylthiazol-5-yl)carbamate. (Accessed Feb 19, 2026). Verifies skin/eye/respiratory irritation profile.

  • NIOSH. (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Centers for Disease Control and Prevention. . Basis for OEB 3 categorization.

  • U.S. EPA. (2024). Management of Pharmaceutical Hazardous Waste. . Standard for incineration of organic intermediates.

Sources

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